molecular formula C6H11NO2 B1662236 Nipecotic acid CAS No. 60252-41-7

Nipecotic acid

Katalognummer: B1662236
CAS-Nummer: 60252-41-7
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: XJLSEXAGTJCILF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nipecotic acid (CAS 498-95-3), a piperidine-3-carboxylic acid derivative, is a well-characterized and potent inhibitor of γ-aminobutyric acid (GABA) uptake in both neuronal and glial systems . Its primary research value lies in its ability to facilitate GABAergic neurotransmission by competitively inhibiting the GABA transporters (GAT), thereby increasing the concentration and duration of GABA in the synaptic cleft . This mechanism makes it an essential tool for investigating the role of GABA, the major inhibitory neurotransmitter in the mammalian central nervous system (CNS), and for studying potential therapeutic strategies for CNS disorders linked to GABAergic dysfunction, such as epilepsy, anxiety, and movement disorders . Beyond its classical role as a uptake blocker, studies on paraventricular neurones have demonstrated that this compound can also directly activate GABAA receptor-mediated chloride channels at higher concentrations (EC50 ~300 μM), acting as a direct agonist . Researchers should consider this additional activity when designing and interpreting experiments, particularly those employing high concentrations. A significant limitation of the parent this compound molecule is its high hydrophilicity and zwitterionic nature, which results in poor penetration of the blood-brain barrier . Consequently, it is primarily used in in vitro studies, and its scaffold has served as a critical lead compound for developing more lipophilic, brain-penetrant drugs, most notably the anticonvulsant Tiagabine . This product is supplied for research applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSEXAGTJCILF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870568
Record name 3-​Piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139863
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

498-95-3
Record name Nipecotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nipecotic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-​Piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIPECOTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Enantiomers of Nipecotic Acid: (S)-(+) vs. (R)-(-)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nipecotic acid, a cyclic analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), stands as a cornerstone molecule in neuropharmacological research. Its ability to inhibit GABA reuptake transporters (GATs) has paved the way for novel therapeutic strategies, most notably in epilepsy. However, the biological activity of this compound is not monolithic; it is dictated by its stereochemistry. The molecule possesses a single chiral center, giving rise to two distinct enantiomers: (S)-(+)-Nipecotic acid and (R)-(-)-Nipecotic acid. These non-superimposable mirror images, while chemically identical in an achiral environment, exhibit profoundly different pharmacological profiles within the chiral milieu of the central nervous system. This guide provides an in-depth technical exploration of these enantiomers, elucidating their differential interactions with GABA transporters, the resulting therapeutic implications, and the critical analytical methodologies required for their distinction and separation.

The Molecular and Stereochemical Landscape of this compound

This compound, or piperidine-3-carboxylic acid, is a non-proteinogenic β-amino acid.[1] Its structure features a piperidine ring with a carboxylic acid group at the 3-position. This C3 carbon is the stereogenic center responsible for the existence of the (S) and (R) enantiomers.

The designation of '(+)' and '(-)' refers to the direction in which each enantiomer rotates plane-polarized light (dextrorotatory and levorotatory, respectively), an experimentally determined property. The '(S)' and '(R)' designation is derived from the Cahn-Ingold-Prelog (CIP) priority rules, which provide an absolute configuration of the chiral center.

// Invisible edge to enforce layout s_node -> r_node [style=invis]; } dot Figure 1: Chemical structures of the (S) and (R) enantiomers of this compound.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(S)-(+)-Nipecotic Acid(R)-(-)-Nipecotic AcidRacemic (±)-Nipecotic Acid
CAS Number 59045-82-8[2]59379-37-8498-95-3[3]
Molecular Formula C₆H₁₁NO₂[2]C₆H₁₁NO₂[4]C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [2]129.16 g/mol [4]129.2 g/mol [3]
Appearance White to off-white powder[2]White solidSolid[3]
Melting Point 253-254 °C (dec.)[2]260-262 °C (dec.)N/A
Optical Rotation [α]D²⁰ = +5 ± 1.5º (c=5 in H₂O)[2][α]D²⁰ = -10.5º (c=1 in H₂O)N/A

Pharmacodynamics: A Tale of Enantioselective GAT Inhibition

The primary mechanism of action for this compound is the competitive inhibition of GABA transporters (GATs).[5] GATs are sodium- and chloride-dependent membrane proteins that terminate GABAergic neurotransmission by removing GABA from the synaptic cleft and extracellular space.[6] There are four main subtypes: GAT1, GAT2, GAT3, and BGT1 (often referred to as GAT4 in non-human species). GAT1 is predominantly located on presynaptic neurons and is responsible for the majority of synaptic GABA reuptake, making it a key therapeutic target.[7][8]

Inhibition of GATs, particularly GAT1, elevates extracellular GABA concentrations, thereby enhancing the inhibitory tone of the nervous system. This is the foundational principle behind the use of GAT inhibitors as anticonvulsants.[8][9]

G

Causality of Enantioselective Binding

The profound difference in biological activity between the (S) and (R) enantiomers stems from the stereospecificity of the GAT binding pocket. The transporter's active site is a chiral environment, and a successful inhibitory interaction depends on a precise three-dimensional fit.

  • (R)-(-)-Nipecotic Acid: This enantiomer is the primary driver of GAT1 inhibition.[8] Its spatial configuration allows for optimal interaction with key residues within the GAT1 binding site, mimicking the binding of endogenous GABA.[6] The development of potent and selective GAT1 inhibitors, such as the antiepileptic drug Tiagabine, has focused almost exclusively on derivatives of the (R)-nipecotic acid scaffold.[10][11] Studies on N-substituted derivatives consistently show that the (R)-enantiomer possesses significantly higher binding affinity and inhibitory potency at GAT1 compared to the (S)-enantiomer or the racemate.[10][12]

  • (S)-(+)-Nipecotic Acid: While significantly less potent at GAT1, the (S)-enantiomer displays preferential, albeit weaker, activity towards the GAT4 transporter (BGT1).[8] Research into GAT4 inhibitors has identified (S)-SNAP-5114, a derivative of (S)-nipecotic acid, as a benchmark inhibitor for this subtype.[13] This stereopreference highlights the subtle but critical differences in the architecture of the binding sites across GAT subtypes.

Table 2: Comparative Inhibitory Potency of this compound Enantiomers and Derivatives

CompoundTarget TransporterPotency MetricValueReference
(±)-Nipecotic Acid Mouse GAT1IC₅₀2.6 µM[3]
Mouse GAT2IC₅₀310 µM[3]
Mouse GAT3IC₅₀29 µM[3]
Mouse GAT4IC₅₀16 µM[3]
(R)-Nipecotic Acid Derivative ¹Mouse GAT1pKᵢ8.33 ± 0.06[10]
(R)-Nipecotic Acid Derivative ²Mouse GAT1pIC₅₀7.72 ± 0.02[12]
(S)-Nipecotic Acid Derivative ³Mouse GAT1pIC₅₀5.87 ± 0.11[8]
Mouse GAT4pIC₅₀6.59 ± 0.01[8]
Human GAT3pIC₅₀6.49 ± 0.10[8]

¹Refers to an N-but-3-enylthis compound derivative with a 2',4'-dichloro-2-biphenyl moiety.[10] ²Refers to an N-arylalkynyl substituted (R)-nipecotic acid derivative.[12] ³Refers to (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid.[8]

Therapeutic Implications and Drug Development Strategies

The enantioselective pharmacology of this compound has direct consequences for drug design. The potent GAT1 inhibition by the (R)-enantiomer makes it the lead scaffold for developing anticonvulsant agents.[14] Conversely, the (S)-enantiomer serves as a template for designing selective GAT4 inhibitors.

A significant hurdle in the clinical application of this compound itself is its hydrophilic nature, which results in very poor penetration of the blood-brain barrier (BBB).[15] Therefore, a primary strategy in medicinal chemistry has been to increase lipophilicity by attaching large, non-polar moieties to the piperidine nitrogen. This approach led to the development of Tiagabine, a potent, BBB-penetrant GAT1 inhibitor based on the (R)-nipecotic acid core.[11] Another strategy involves creating prodrugs, where this compound is chemically conjugated to a carrier molecule (e.g., tyrosine) to facilitate transport across the BBB, after which it is hydrolyzed to release the active compound.[16]

Essential Methodologies: Enantiomeric Analysis and Separation

Given the distinct pharmacological profiles, the ability to separate and quantify the enantiomers of this compound and its derivatives is paramount for research, development, and quality control.

Protocol 1: Analytical Enantioseparation by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for the analytical separation of enantiomers.[17][18] The choice of CSP is critical, as the separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the column.

Causality of Method Choices:

  • Chiral Stationary Phase: An α₁-acid glycoprotein (AGP) column is effective for resolving this compound amides.[19] AGP is a protein-based CSP that offers a complex chiral surface with multiple interaction points (ionic, hydrophobic, hydrogen bonding), making it versatile for separating a wide range of chiral compounds.

  • Mobile Phase: A buffered mobile phase (e.g., phosphate buffer at pH 7.0) is used to control the ionization state of the acidic this compound and the AGP column, which is crucial for achieving reproducible ionic interactions.[19]

  • Modifiers: Cationic modifiers like tetrabutylammonium (TBA) can be added to the mobile phase to act as ion-pairing agents, improving peak shape and retention. Uncharged organic modifiers like ethanol are used to adjust the overall solvent strength and fine-tune retention and resolution.[19]

G

Step-by-Step Protocol:

  • System Preparation: Equilibrate an HPLC system equipped with a UV or Circular Dichroism (CD) detector.

  • Column Installation: Install a chiral α₁-acid glycoprotein (AGP) column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a phosphate buffer (e.g., 20 mM, pH 7.0) containing appropriate concentrations of a cationic modifier (e.g., 10 mM TBA) and an organic modifier (e.g., 5-10% ethanol). The optimal concentration of modifiers must be determined empirically.

  • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.9 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound derivative in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject a small volume (e.g., 10-20 µL) of the sample onto the column.

  • Data Acquisition: Record the chromatogram. The two enantiomers should elute as separate peaks.

  • Identification: Peak identity can be confirmed by injecting standards of the pure enantiomers, if available, or by using a CD detector, which will show opposite signals for the two enantiomers.[19]

Protocol 2: Preparative Resolution via Diastereomeric Salt Formation

For obtaining larger quantities of pure enantiomers, classical resolution through the formation of diastereomeric salts is a robust method. This technique exploits the fact that diastereomers have different physical properties, including solubility.

Principle: The racemic mixture of this compound (a base) is reacted with a single enantiomer of a chiral acid (the resolving agent, e.g., dibenzoyl-L-(-)-tartaric acid).[20] This reaction forms two diastereomeric salts: [(R)-acid:(S)-base] and [(R)-acid:(R)-base]. Due to their different crystal packing and intermolecular interactions, one salt is typically less soluble and will preferentially crystallize from a suitable solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic this compound derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture).

  • Addition of Resolving Agent: Add a stoichiometric amount (often 0.5 equivalents) of a pure chiral resolving agent (e.g., dibenzoyl-L-(-)-tartaric acid) to the solution.

  • Crystallization: Allow the solution to cool slowly or partially evaporate the solvent to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal can facilitate this process.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. This solid is enriched in one diastereomer.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and add a base (e.g., NaOH) to neutralize the chiral acid, liberating the free base (the desired this compound enantiomer).

  • Extraction: Extract the liberated enantiomer into an organic solvent.

  • Purification: Purify the extracted enantiomer by standard methods (e.g., recrystallization or chromatography).

  • Analysis: Confirm the enantiomeric purity of the final product using the chiral HPLC method described above.

Conclusion

The study of (S)-(+)- and (R)-(-)-nipecotic acid provides a compelling illustration of the principle of stereoselectivity in pharmacology. While sharing the same chemical formula, these enantiomers are distinct entities with divergent biological targets and therapeutic potentials. The (R)-enantiomer's potent and selective inhibition of GAT1 has established it as a critical scaffold for anticonvulsant drug development, whereas the (S)-enantiomer's preference for GAT4 opens different avenues for neurological research. For any scientist or drug developer working in the field of GABAergic modulation, a thorough understanding of this enantiomeric divergence—supported by robust analytical and preparative separation techniques—is not merely academic, but essential for the rational design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Nipecotic Acid: Probing the Nuances of GABAergic Deficits

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of Nipecotic acid as a pivotal pharmacological tool for researchers, scientists, and drug development professionals investigating the GABAergic system. We will delve into its mechanism of action, its application in various experimental paradigms, and the critical considerations for designing robust, self-validating studies to elucidate the role of GABAergic deficits in neurological and psychiatric disorders.

The GABAergic System: The Brain's Primary Brake

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary role is to reduce neuronal excitability, thereby maintaining the delicate balance between excitation and inhibition necessary for normal brain function.[1] Dysregulation of GABAergic signaling, or "GABAergic deficits," is implicated in a host of pathological conditions, including epilepsy, anxiety disorders, neuropathic pain, and Huntington's disease.[2][3][4]

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via specific GABA transporters (GATs).[2] The most prominent of these in the brain is GAT-1, which plays a crucial role in regulating the concentration and duration of GABA in the synapse.[1][5] Understanding the function and dysfunction of this transporter is paramount to deciphering the pathophysiology of GABAergic deficits.

This compound: A Classical Tool for GAT-1 Interrogation

This compound (Piperidine-3-carboxylic acid) is a potent, competitive inhibitor of GABA uptake, primarily targeting the GAT-1 transporter.[3][6] This action effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing and prolonging GABAergic inhibitory neurotransmission.[2] Its utility in research stems from its ability to pharmacologically mimic a state of reduced GABA clearance, allowing scientists to probe the functional consequences of elevated GABAergic tone.

Chemical and Pharmacological Profile

A clear understanding of this compound's properties is essential for its effective application. While it is a powerful tool, its hydrophilic and zwitterionic nature at physiological pH results in very poor penetration of the blood-brain barrier (BBB), a critical limitation for systemic in vivo studies in its native form.[3][7]

PropertyValueSource(s)
IUPAC Name piperidine-3-carboxylic acid[8]
CAS Number 498-95-3[8][9]
Molecular Formula C₆H₁₁NO₂[8][9]
Molecular Weight 129.16 g/mol [8][9]
Primary Target GABA Transporter 1 (GAT-1)[5]
IC₅₀ Values (mouse) GAT-1: 2.6 µMGAT-2: 310 µMGAT-3: 29 µMGAT-4: 16 µM[10]
Secondary Targets Direct GABA-A Receptor Agonist (at high concentrations, EC₅₀ ≈ 300 µM)[6][11]
Mechanism of Action: Blocking the GABA Vacuum Cleaner

This compound competitively binds to the GAT-1 transporter, preventing it from removing GABA from the synaptic cleft. This leads to an accumulation of GABA, resulting in prolonged activation of postsynaptic GABA-A and GABA-B receptors and enhanced inhibitory signaling.

GABASynapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_glia Astrocyte presyn GABAergic Neuron vesicle GABA Vesicle gaba_r GABA-A Receptor vesicle->gaba_r GABA Release gat1_pre GAT-1 Transporter gaba_r->gat1_pre GABA Reuptake postsyn Postsynaptic Neuron gaba_r->postsyn Cl- influx (Hyperpolarization) gat1_glia GAT-1 Transporter gaba_r->gat1_glia GABA Reuptake nipecotic This compound nipecotic->gat1_pre Inhibition nipecotic->gat1_glia Inhibition caption Mechanism of this compound at the GABAergic Synapse.

Caption: Mechanism of this compound at the GABAergic Synapse.

Experimental Paradigms: A Practical Guide

The utility of this compound is best demonstrated through its application in established experimental models. Its poor BBB permeability necessitates direct application to the tissue of interest, such as in brain slices or via intracerebral perfusion.

In Vitro Electrophysiology: Isolating Synaptic Effects

Whole-cell patch-clamp recording from brain slices is a powerful technique to assess the impact of this compound on synaptic transmission at the cellular level. By isolating and recording inhibitory postsynaptic currents (IPSCs), a researcher can directly measure the potentiation of GABAergic signaling.

electrophys_workflow start Start slice_prep Prepare Acute Brain Slices (e.g., Hippocampus, Cortex) start->slice_prep recording Obtain Whole-Cell Patch-Clamp Recording slice_prep->recording baseline Record Baseline Evoked or Spontaneous IPSCs recording->baseline application Bath-apply this compound (e.g., 10-100 µM) baseline->application effect Record Potentiated IPSCs (Increased amplitude/duration) application->effect washout Washout Drug and Confirm Reversibility effect->washout end End washout->end caption Workflow for In Vitro Electrophysiology.

Caption: Workflow for In Vitro Electrophysiology.

Protocol: Assessing GAT-1 Function with this compound in Brain Slices

  • Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

  • Recovery: Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF (2-3 ml/min) at 30-32°C. Visualize neurons using DIC microscopy.[6]

  • Whole-Cell Recording: Obtain a whole-cell voltage-clamp recording from a neuron of interest. Use a pipette solution with a high chloride concentration to study outward IPSCs or a low chloride concentration for inward IPSCs.

  • Baseline Measurement: Record spontaneous or electrically evoked IPSCs for a stable 5-10 minute baseline period.

  • This compound Application: Switch the perfusion to ACSF containing a known concentration of this compound (e.g., 20 µM).

    • Causality Insight: This concentration is chosen to be well above the IC₅₀ for GAT-1 but below the concentration known to directly activate GABA-A receptors, ensuring target specificity.[6][10]

  • Data Acquisition: Record the changes in IPSC amplitude, frequency, and decay kinetics. A successful GAT-1 blockade will result in a significant prolongation of the IPSC decay time and potentially an increase in amplitude.

  • Washout & Validation: Perfuse with standard ACSF to wash out the drug. A return to baseline confirms the effect was due to the compound and not rundown of the cell. This step is crucial for a self-validating protocol.

In Vivo Microdialysis: Measuring Real-Time GABA Dynamics

In vivo microdialysis allows for the sampling of extracellular neurotransmitter levels from the brain of an awake, behaving animal. Perfusing this compound through the dialysis probe is a standard method to assess the functional capacity of GAT-1 transporters in a specific brain region.

microdialysis_workflow start Start implant Surgically Implant Microdialysis Guide Cannula start->implant recover Allow Animal to Recover (5-7 days) implant->recover probe_insert Insert Microdialysis Probe and Begin Perfusion with ACSF recover->probe_insert baseline Collect Baseline Dialysate Samples (e.g., 4 x 20 min fractions) probe_insert->baseline application Switch Perfusate to ACSF + this compound baseline->application collect_exp Collect Experimental Samples application->collect_exp analysis Analyze GABA Concentration (HPLC with fluorescence or EC detection) collect_exp->analysis end End analysis->end caption Workflow for In Vivo Microdialysis.

Caption: Workflow for In Vivo Microdialysis.

Protocol: In Vivo Assessment of GAT-1 Activity via Microdialysis

  • Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., Ventral Tegmental Area, Spinal Dorsal Horn).[4][12] Allow for post-operative recovery.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfusion & Equilibration: Begin perfusing the probe with ACSF at a low flow rate (e.g., 1-2 µl/min). Allow the system to equilibrate for 1-2 hours.

  • Baseline Sampling: Collect 3-4 baseline samples (e.g., 20 minutes each) to establish the basal extracellular GABA concentration.

  • Pharmacological Challenge: Switch the perfusion syringe to one containing ACSF with this compound (e.g., 50-500 µM).[12][13]

    • Causality Insight: This method, known as reverse dialysis, delivers the drug directly to the tissue surrounding the probe, bypassing the BBB. The concentration range is chosen to elicit a robust but pharmacologically relevant response.

  • Experimental Sampling: Continue collecting timed samples throughout the drug perfusion period.

  • Sample Analysis: Analyze GABA concentrations in the dialysate using HPLC with electrochemical or fluorescence detection after derivatization.[13][14]

  • Data Interpretation: A significant increase in extracellular GABA levels post-Nipecotic acid infusion indicates functional GAT-1 activity. The magnitude of this increase can be used to compare GAT-1 function between different experimental groups (e.g., control vs. disease model).

Brain RegionThis compound ConcentrationApproximate Increase in Extracellular GABASource(s)
Rat Striatum0.5 mM (in perfusate)~15-fold[13]
Rat Ventral Tegmental Area50 µM (in perfusate)~3.8-fold[12]
Behavioral Assays: Linking GAT-1 Function to Behavior

While this compound itself is not ideal for systemic behavioral studies, its more lipophilic derivatives (e.g., Tiagabine, a clinically approved anticonvulsant) or direct intracerebral administration can be used to probe the behavioral consequences of GAT-1 inhibition.[3][5] These studies are crucial for validating the therapeutic potential of targeting GABA reuptake.

  • Epilepsy Models: Administration of a GAT-1 inhibitor can be tested for its ability to increase the threshold for chemically-induced seizures (e.g., with pentylenetetrazol) or to reduce the frequency of spontaneous seizures in genetic epilepsy models.[15]

  • Anxiety Models: In assays like the Elevated Plus Maze or Light-Dark Box, anxiolytic effects are demonstrated if the GAT-1 inhibitor increases the time spent in the open arms or light compartment, respectively.[2][16]

  • Neuropathic Pain Models: In models of nerve injury, intrathecal administration of a GAT-1 inhibitor can be assessed for its ability to reverse mechanical allodynia or thermal hyperalgesia.[4]

Critical Considerations and Self-Validating Controls

To ensure trustworthiness and scientific rigor, experiments using this compound must include appropriate controls.

  • Specificity: The primary concern is the potential for this compound to act as a direct GABA-A receptor agonist at high concentrations (EC₅₀ ≈ 300 µM).[6][11]

    • Control: When observing an effect, particularly in electrophysiology, it is crucial to test whether the effect is blocked by a GABA-A receptor antagonist like bicuculline. If the effect persists, it may not be solely mediated by GAT-1 inhibition.

  • Vehicle Controls: Always run a parallel experiment using the vehicle in which this compound is dissolved to ensure the observed effects are not due to the solvent.

  • Concentration-Response Curves: Establishing a concentration-response relationship helps to confirm a specific pharmacological effect and identify the optimal concentration range for subsequent experiments.

Conclusion

This compound remains an indispensable tool in neuroscience for the functional investigation of the GABAergic system. By competitively inhibiting the GAT-1 transporter, it allows researchers to precisely manipulate extracellular GABA levels and observe the downstream consequences at synaptic, network, and behavioral levels. While its pharmacokinetic limitations and potential for off-target effects require careful experimental design and interpretation, its utility in dissecting the role of GABA reuptake in health and in disease models of epilepsy, anxiety, and pain is undisputed. When used with the appropriate controls and a clear understanding of its mechanism, this compound provides a reliable and powerful method to probe the profound importance of GABAergic homeostasis.

References

The Foundational Tool: A Technical History of Nipecotic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Nipecotic acid, a cornerstone research chemical that has been instrumental in shaping our understanding of the γ-aminobutyric acid (GABA) system. From its rational design in the mid-1970s to its role as the foundational scaffold for the development of clinically significant anticonvulsants, this document traces the history, mechanism of action, synthetic methodologies, and evolving applications of this compound. We delve into the causality behind its use as a potent GABA reuptake inhibitor, its inherent limitations that spurred further drug development, and its continued relevance in modern neuroscience. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.

The Precursor Landscape: Setting the Stage for GABAergic Tools

The story of this compound begins with the discovery of its target. In 1950, Eugene Roberts and Sam Frankel identified γ-aminobutyric acid (GABA) as a major, yet enigmatic, amino compound within the mammalian brain. The initial discovery was met with a muted response until 1957, when its profound inhibitory effects on neuronal activity were demonstrated, establishing GABA as the principal inhibitory neurotransmitter in the central nervous system (CNS).[1] This paradigm shift ignited a quest to understand and modulate the GABAergic system, creating a critical need for specific pharmacological tools to dissect its components.

A key element of this system is the process of neurotransmitter reuptake. GABA transporters (GATs), membrane-bound proteins located on both presynaptic neurons and surrounding glial cells, play a crucial role in terminating GABAergic signals by clearing GABA from the synaptic cleft. This reuptake mechanism maintains synaptic fidelity and regulates the overall level of inhibitory tone in the brain. It quickly became apparent that inhibiting these transporters would be a powerful strategy to potentiate GABAergic neurotransmission.

Rational Design and Discovery: The Emergence of this compound

Unlike many research chemicals discovered through screening of natural products, this compound was a product of rational drug design. In the mid-1970s, a research program led by Danish medicinal chemist Povl Krogsgaard-Larsen and his colleagues sought to create specific ligands for the GABA system.[2] Using the structures of the Amanita muscaria constituent muscimol (a potent GABA receptor agonist) and alkaloids from the areca nut, such as guvacine, as lead compounds, they designed a series of cyclic amino acid analogues.[2][3][4][5]

This work led to the crucial discovery of (R)-Nipecotic acid (piperidine-3-carboxylic acid) as a potent and specific inhibitor of GABA uptake, with little to no activity at GABA receptors.[2][6] Its isomeric counterpart, isothis compound (piperidine-4-carboxylic acid), was conversely found to be a specific GABAA receptor agonist.[2][7] This elegant demonstration of structure-activity relationships provided researchers with distinct tools to separately investigate GABA transport and receptor function for the first time.[2]

Mechanism of Action: Halting the GABA Clearance Pathway

This compound functions as a competitive inhibitor of GABA transporters.[8] It acts as a substrate for the transporters, effectively competing with endogenous GABA for binding and translocation.[6] This inhibition slows the removal of GABA from the synaptic cleft, leading to an elevated extracellular concentration of the neurotransmitter. The sustained presence of GABA results in prolonged activation of postsynaptic GABA receptors, thereby enhancing inhibitory neurotransmission.

This mechanism made this compound an invaluable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the GABAergic system.

GABA_Uptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds & Activates Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits Postsynaptic_Neuron Postsynaptic_Neuron GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal

Caption: Mechanism of GABA reuptake inhibition by this compound.

Pharmacological Profile and Critical Limitations

This compound proved to be a potent inhibitor of GABA uptake, particularly at the GAT-1 subtype, which is primarily located on neurons.[6][9] However, its utility in systemic in vivo studies was hampered by two significant limitations.

A. The Blood-Brain Barrier Challenge: The primary obstacle for this compound's therapeutic development was its inability to effectively cross the blood-brain barrier (BBB).[1][10] As a hydrophilic, zwitterionic molecule at physiological pH, it has very low lipophilicity, preventing passive diffusion into the CNS. This meant that its effects could only be studied through direct intracerebral or intraventricular administration.[11]

B. A Dual-Action Caveat: Further research revealed that at higher concentrations (in the high micromolar to millimolar range), this compound can act as a direct agonist at GABAA receptors, activating chloride channels independently of its action on GABA transporters.[8] This dual activity is a critical consideration in experimental design, as effects observed at high concentrations may not be solely attributable to reuptake inhibition.

Compound Target IC50 / Ki (µM) Key Characteristic Reference
(±)-Nipecotic Acid mGAT-1IC50: 2.6Potent GAT-1 inhibitor[11]
mGAT-2IC50: 310Weak GAT-2 inhibitor[11]
mGAT-3IC50: 29Moderate GAT-3 inhibitor[11]
mGAT-4IC50: 16Moderate GAT-4 inhibitor[11]
GABAA ReceptorEC50: ~300Direct agonist activity[8]

The Leap Forward: this compound as a Scaffold for Drug Discovery

The challenge of delivering this compound to the brain became the primary driver for one of the most successful stories in GABAergic drug development. The core hypothesis was that by attaching a lipophilic moiety to the this compound scaffold, the resulting molecule could shuttle across the BBB and then, once in the CNS, act on the GABA transporters.

This strategy led to the synthesis of numerous lipophilic derivatives. The culmination of this research was the development of Tiagabine .[1][12] In Tiagabine, a lipophilic bis(3-methylthien-2-yl)butenyl side chain is attached to the nitrogen atom of (R)-Nipecotic acid. This structural modification dramatically increases lipophilicity, allowing for excellent BBB penetration after oral administration. Tiagabine was subsequently approved as an antiepileptic drug, validating the foundational hypothesis and cementing the importance of the this compound scaffold in clinical medicine.[2] The (R)-enantiomer was found to be significantly more potent than the (S)-enantiomer.

Structural_Evolution Nipecotic_Acid Tiagabine Nipecotic_Acid->Tiagabine  Addition of Lipophilic Side Chain label_NA This compound (Hydrophilic, Poor BBB Penetration) label_T Tiagabine (Lipophilic, Good BBB Penetration)

Caption: Structural evolution from this compound to the CNS-penetrant drug Tiagabine.

Experimental Protocol: Representative Synthesis of (S)-Nipecotic Acid

The synthesis of this compound and its enantiomers has been achieved through various routes. The following protocol outlines a representative method for preparing the (S)-enantiomer via chiral resolution, a common strategy in medicinal chemistry.[13]

Objective: To synthesize (S)-Nipecotic acid from racemic 3-piperidineformamide hydrochloride.

Principle: This method relies on the principle that hydrolysis of a racemic amide in concentrated acid can be followed by a chiral resolution step to isolate the desired enantiomer. Subsequent purification steps remove impurities and yield the final product.

Methodology:

  • Hydrolysis and Resolution:

    • To 200 mL of concentrated hydrochloric acid, add 50g of (±)-3-piperidineformamide hydrochloride.

    • Heat the mixture to 60-65°C and maintain the reaction for 3 hours with stirring.

    • Cool the reaction mixture to room temperature.

    • Filter the resulting solid and rinse with 100 mL of ethanol to obtain the crude (S)-Nipecotic acid salt.

  • Neutralization:

    • Add the crude solid to 230 mL of a saturated sodium hydroxide solution in ethanol.

    • At 30°C, concentrate the solution to half its volume under reduced pressure.

    • Monitor the pH, ensuring it is between 7.0 and 7.5.

    • Filter the solution to remove inorganic salts.

  • Isolation and Purification:

    • Evaporate the filtrate to dryness ("spin-dry").

    • To the resulting solid, add 50 mL of ethanol and 100 mL of petroleum ether.

    • Stir the suspension vigorously for 1 hour to induce precipitation.

    • Collect the precipitate by filtration.

    • Dry the white solid at 60°C to yield purified (S)-Nipecotic acid.

Disclaimer: This protocol is a summarized representation and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Conclusion and Future Perspectives

The journey of this compound from a rationally designed molecular probe to the backbone of a life-changing therapeutic is a testament to the power of medicinal chemistry. It provided the first clear pharmacological window into the function of GABA transporters, fundamentally shaping the field of GABAergic research.[6] While its own therapeutic potential was limited by its pharmacokinetics, its structural scaffold proved to be a rich foundation for modification.

Today, this compound and its derivatives continue to be vital research tools.[14] Scientists are actively developing new analogues with selectivity for different GAT subtypes (e.g., GAT-3 and GAT-4) to explore their distinct physiological roles and therapeutic potential in a range of disorders beyond epilepsy, including anxiety and neurodegenerative diseases.[9] The enduring legacy of this compound lies not only in the discoveries it enabled but in the ongoing innovation it continues to inspire.

References

Nipecotic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Nipecotic Acid: A Core Tool in Neuropharmacology

Introduction

This compound, a piperidine-3-carboxylic acid, stands as a cornerstone compound in the field of neuropharmacology.[1] Its significance is rooted in its potent ability to inhibit the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. By blocking the GABA transporters (GATs), this compound effectively increases the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism of action has established this compound as an indispensable tool for researchers investigating the intricacies of the GABAergic system and its role in various neurological and psychiatric conditions, including epilepsy, anxiety, and neurodegenerative disorders.[2][3] This guide provides a comprehensive overview of this compound's chemical properties, its detailed mechanism of action, its applications in research, and a practical experimental protocol for its use.

Physicochemical Properties

This compound is a heterocyclic organic compound derived from piperidine.[4] It exists as a racemic mixture, denoted as (±)-Nipecotic acid, and as two distinct enantiomers: (R)-(-)-Nipecotic acid and (S)-(+)-Nipecotic acid.[2][5][6] The presence of a carboxylic acid group and a secondary amine within its structure makes it zwitterionic and hydrophilic, a characteristic that notably limits its ability to cross the blood-brain barrier.[7]

Table 1: Core Physicochemical Data for this compound and its Enantiomers

Property(±)-Nipecotic Acid (Racemic)(R)-(-)-Nipecotic Acid(S)-(+)-Nipecotic Acid
Synonyms (R,S)-Nipecotic Acid, 3-Piperidinecarboxylic acid[5](R)-(-)-3-Piperidinecarboxylic acid[3](S)-(+)-3-Piperidinecarboxylic acid[2]
CAS Number 498-95-3[8][9]25137-00-2[3][6]59045-82-8[2]
Molecular Formula C₆H₁₁NO₂[8][9]C₆H₁₁NO₂[3]C₆H₁₁NO₂[2]
Molecular Weight 129.16 g/mol [8][9]129.16 g/mol [3][6]129.16 g/mol [2]
Appearance Solid[8]White crystalline solid[3]White to off-white powder[2]
Melting Point 261 °C (decomposes)[8][10]251-255 °C[6][11]253-254 °C (decomposes)[2]
Solubility Soluble in water (50 mg/mL)[8][12]Sparingly soluble in water[11]Soluble in water[2]

Mechanism of Action: A Dual Role

The primary and most widely recognized mechanism of action for this compound is the competitive inhibition of GABA transporters (GATs).[13] GATs are crucial membrane proteins responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By binding to these transporters, this compound prevents GABA reuptake into both neurons and glial cells, prolonging the presence of GABA in the synapse and enhancing GABAergic signaling.

This compound exhibits varying affinities for the different GAT subtypes. For instance, it is a potent inhibitor of the mouse GAT-1 transporter with an IC₅₀ value of 2.6 µM, while showing lower affinity for GAT-2 (IC₅₀ = 310 µM), GAT-3 (IC₅₀ = 29 µM), and GAT-4 (IC₅₀ = 16 µM).[5] This differential affinity allows researchers to probe the specific roles of these transporter subtypes in various brain regions and physiological processes. It is critical to note that this compound does not significantly bind to GABA-A or GABA-B receptors.[5]

Interestingly, further research has revealed a secondary mechanism. At higher concentrations (in the micromolar to millimolar range), this compound can directly activate GABA-A-like chloride channels, essentially acting as a GABA agonist.[13][14] This direct action can induce an inward chloride current, leading to neuronal inhibition independent of its effect on GABA uptake.[13] This dual mechanism underscores the importance of careful dose-response studies to distinguish between its GAT-inhibiting and GABA-mimetic effects in experimental settings.

GABA_Synapse_Nipecotic_Acid cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Glial Cell Presynaptic Presynaptic Neuron Vesicle GABA Vesicle GABA_R GABA-A Receptor Vesicle->GABA_R Release GABA Postsynaptic Postsynaptic Neuron GABA_R->Postsynaptic Inhibition GAT3 GAT-3 GABA_R->GAT3 Reuptake GAT1 GAT-1 GABA_R->GAT1 Reuptake Glial Astrocyte Nipecotic_Acid This compound Nipecotic_Acid->GAT3 Inhibition Nipecotic_Acid->GAT1 Inhibition

Caption: this compound blocks GABA transporters (GAT-1, GAT-3) on neurons and glia.

Applications in Research and Drug Development

This compound is a fundamental pharmacological tool for elucidating the role of the GABAergic system. Its application in preclinical models of epilepsy has provided significant insights into how deficits in GABAergic inhibition contribute to seizure activity. Similarly, it is used in anxiety and mood disorder research to explore the functional consequences of altered inhibitory signaling.

The primary limitation of this compound itself as a therapeutic agent is its poor penetration of the blood-brain barrier.[7][15] This has spurred the development of more lipophilic derivatives designed to reach the central nervous system more effectively. The most successful example is Tiagabine, an anticonvulsant drug that incorporates a this compound moiety attached to a lipophilic anchor, which is now used clinically to treat epilepsy.[7] This highlights the role of this compound as a crucial lead molecule in drug discovery.[7] More recently, derivatives of this compound are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease, by combining its GABAergic activity with antioxidant and anti-inflammatory properties.[16]

Experimental Protocol: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol describes a standard method to measure the inhibition of GABA uptake by this compound in a synaptosome preparation. The principle is to quantify the uptake of radiolabeled GABA ([³H]GABA) into isolated nerve terminals (synaptosomes) in the presence and absence of the inhibitor.

I. Materials and Reagents

  • Krebs-Ringer buffer (pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • This compound stock solutions

  • Rat whole brain tissue

  • Sucrose solution (0.32 M)

  • Scintillation fluid and vials

  • Glass fiber filters

  • Homogenizer and centrifuge

II. Methodology

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-Ringer buffer and determine protein concentration (e.g., via Bradford assay).

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension (approx. 100-200 µg of protein) for 5 minutes at 37°C.

    • Add varying concentrations of this compound (or vehicle for control) to the synaptosome aliquots.

    • Initiate the uptake reaction by adding a mixture of [³H]GABA (final concentration ~50 nM) and unlabeled GABA.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The precise time should be within the linear range of uptake, determined in preliminary experiments.

    • Terminate the uptake by rapid filtration through glass fiber filters under vacuum, followed by three rapid washes with ice-cold buffer to remove unbound radiolabel.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Non-specific uptake is determined by running parallel assays at 4°C or in the presence of a saturating concentration of a standard GAT inhibitor.

    • Calculate the percentage inhibition for each concentration of this compound relative to the control (vehicle) samples.

    • Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

GABA_Uptake_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Homogenize 1. Homogenize Brain in Sucrose Centrifuge1 2. Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Supernatant1 3. Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 4. High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifuge2 Resuspend 5. Resuspend Pellet (Synaptosomes) Centrifuge2->Resuspend Preincubate 6. Pre-incubate Synaptosomes (37°C) Resuspend->Preincubate AddInhibitor 7. Add this compound (or Vehicle) Preincubate->AddInhibitor AddGABA 8. Add [³H]GABA to start reaction AddInhibitor->AddGABA Incubate 9. Incubate (37°C) AddGABA->Incubate Terminate 10. Terminate via Rapid Filtration Incubate->Terminate Scintillation 11. Scintillation Counting Terminate->Scintillation Calculate 12. Calculate % Inhibition Scintillation->Calculate IC50 13. Determine IC₅₀ Value Calculate->IC50

Caption: Workflow for an in vitro [³H]GABA uptake inhibition assay.

Conclusion

This compound, with its well-characterized profile as a potent GABA uptake inhibitor, remains a vital compound for neuroscience research. Its various forms, each with a unique CAS number and stereochemistry, provide specific tools for detailed pharmacological investigation. While its therapeutic potential is hindered by poor blood-brain barrier permeability, it has served as an invaluable scaffold for the development of clinically successful drugs. The continued use of this compound in both fundamental research and as a lead for medicinal chemistry ensures its enduring importance in the quest to understand and treat a wide range of neurological disorders.

References

Methodological & Application

Application Note and Experimental Protocol for Utilizing Nipecotic Acid in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Dynamics of GABAergic Inhibition with Nipecotic Acid

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability and network oscillations.[1][2] The precise control of GABA concentration in the synaptic cleft and extracellular space is paramount for maintaining balanced neural activity. This regulation is largely mediated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells.[1][3] this compound is a well-established competitive inhibitor of GATs, particularly GAT-1, the predominant neuronal isoform.[3][4][5] By blocking GABA reuptake, this compound elevates extracellular GABA levels, thereby potentiating both phasic (synaptic) and tonic (extrasynaptic) GABAergic inhibition.[1][6] This makes it an invaluable pharmacological tool for researchers investigating the intricacies of inhibitory neurotransmission, synaptic plasticity, and the pathophysiology of neurological disorders such as epilepsy.[2][6]

This comprehensive guide provides a detailed experimental protocol for the application of this compound in acute brain slices for electrophysiological studies. It is designed for researchers, scientists, and drug development professionals seeking to reliably investigate the functional consequences of GABA uptake inhibition. The protocol emphasizes not just the procedural steps, but also the underlying scientific rationale to ensure robust and reproducible results.

Mechanism of Action: More Than Just a Transporter Blocker

This compound competitively inhibits GABA transporters, with a significantly higher affinity for GAT-1.[4][5] By binding to the transporter, it prevents the reuptake of GABA from the synaptic cleft, leading to an accumulation of the neurotransmitter and prolonged activation of GABA receptors.[3][6]

It is crucial for researchers to be aware that at higher concentrations (in the millimolar range), this compound can directly activate GABA-A receptors, acting as a partial agonist.[1] This off-target effect can confound the interpretation of experimental results. Therefore, careful consideration of the concentration-response relationship is essential. The IC₅₀ for GAT-1 inhibition is in the low micromolar range (approximately 2.6-10 µM), whereas direct GABA-A receptor activation typically occurs at concentrations above 300 µM.[1][4]

Experimental Workflow Overview

The following diagram outlines the general workflow for utilizing this compound in brain slice electrophysiology experiments.

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_solutions Prepare ACSF & Solutions animal_prep Animal Anesthesia & Perfusion prep_solutions->animal_prep brain_extraction Brain Extraction & Blocking animal_prep->brain_extraction slicing Vibratome Slicing brain_extraction->slicing recovery Slice Recovery & Incubation slicing->recovery transfer Transfer Slice to Recording Chamber recovery->transfer patching Obtain Whole-Cell Patch-Clamp Recording transfer->patching baseline Record Baseline GABAergic Activity patching->baseline application Bath Apply this compound baseline->application recording_post Record Post-Application Activity application->recording_post analysis Analyze Changes in IPSCs/IPSPs or Tonic Currents recording_post->analysis

Figure 1. General experimental workflow for this compound application in brain slice electrophysiology.

Detailed Protocols

PART 1: Preparation of Solutions and Brain Slices

The quality of brain slices is paramount for successful electrophysiological recordings.[7] This protocol incorporates an N-Methyl-D-glucamine (NMDG)-based protective cutting and recovery method, which has been shown to enhance neuronal viability, particularly in adult animals.[8][9]

Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF) and Other Solutions

Solution Component Concentration (mM) Notes
NMDG-HEPES Slicing aCSF NMDG92pH to 7.3-7.4 with HCl
KCl2.5
NaH₂PO₄1.25
NaHCO₃30
HEPES20
Glucose25
Thiourea2
Na-ascorbate5Add fresh
Na-pyruvate3Add fresh
CaCl₂·2H₂O0.5
MgSO₄·7H₂O10
HEPES Holding aCSF NaCl92
KCl2.5
NaH₂PO₄1.25
NaHCO₃30
HEPES20
Glucose25
Thiourea2
Na-ascorbate5Add fresh
Na-pyruvate3Add fresh
CaCl₂·2H₂O2
MgSO₄·7H₂O2
Recording aCSF NaCl124
KCl2.5
NaH₂PO₄1.25
NaHCO₃24
Glucose12.5
HEPES5
CaCl₂·2H₂O2
MgSO₄·7H₂O2
Internal Solution (for IPSCs) CsCl or CsMeSO₃120-140For voltage-clamp recordings
HEPES10
EGTA0.2-1
Mg-ATP4
Na-GTP0.3
QX-3145To block voltage-gated sodium channels

Note: All solutions must be continuously bubbled with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes prior to and during use to ensure proper oxygenation and pH buffering (pH 7.3-7.4).[7][10] The osmolality of all solutions should be adjusted to 300-310 mOsm/kg.[9]

Step-by-Step Slice Preparation:

  • Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic protocol. Once deeply anesthetized, perform a transcardial perfusion with ice-cold, carbogenated NMDG-HEPES slicing aCSF. This step is crucial for clearing blood from the brain vasculature and preserving tissue health.[10]

  • Brain Extraction: Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES slicing aCSF.[7] Speed is critical to minimize ischemia.[10]

  • Slicing: Mount the brain on a vibratome stage and submerge it in the ice-cold slicing aCSF. Cut coronal or sagittal slices (typically 250-350 µm thick) of the desired brain region.[11]

  • Recovery:

    • Immediately transfer the slices to a recovery chamber containing NMDG-HEPES slicing aCSF warmed to 32-34°C for 10-12 minutes. This brief period of warming aids in metabolic recovery.[9]

    • Subsequently, transfer the slices to a holding chamber containing HEPES holding aCSF at room temperature.[9] Allow the slices to recover for at least one hour before commencing recordings.[7][12]

PART 2: Electrophysiological Recording

Experimental Setup:

  • Transfer a single brain slice to the recording chamber of an upright microscope.

  • Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min.[13] The temperature of the recording aCSF should be maintained at 32-34°C for physiological relevance.

  • Visualize neurons using differential interference contrast (DIC) optics.

Whole-Cell Patch-Clamp Recordings:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the appropriate internal solution.

  • Obtaining a Recording: Approach a healthy-looking neuron and form a gigaohm seal (>1 GΩ).[14] After establishing a stable seal, rupture the cell membrane to achieve the whole-cell configuration.

  • Recording GABAergic Currents:

    • To isolate inhibitory postsynaptic currents (IPSCs): Voltage-clamp the neuron at a holding potential of 0 mV or the reversal potential for glutamate-mediated currents (typically around 0 mV). This will allow for the recording of inward Cl⁻ currents through GABA-A receptors.

    • To measure tonic GABAergic currents: A common method is to record the baseline holding current and then apply a GABA-A receptor antagonist like bicuculline (10-20 µM). The resulting outward shift in the holding current represents the tonic GABAergic current.[15][16]

PART 3: Application of this compound and Data Acquisition
  • Baseline Recording: Once a stable whole-cell recording is established, record baseline GABAergic activity for at least 5-10 minutes to ensure stability. This can be spontaneous IPSCs (sIPSCs), miniature IPSCs (mIPSCs) in the presence of tetrodotoxin (TTX), or the baseline holding current for tonic current measurements.

  • This compound Application:

    • Prepare a stock solution of this compound in water or a suitable solvent.

    • Dilute the stock solution into the recording aCSF to the final desired concentration. For specific GAT-1 inhibition with minimal direct receptor activation, a concentration range of 10-50 µM is recommended.[1]

    • Bath-apply the this compound-containing aCSF to the brain slice.

  • Post-Application Recording: Record the GABAergic activity for a sufficient period (e.g., 10-20 minutes) to observe the full effect of this compound.

  • Washout: If necessary, wash out the this compound by perfusing the slice with the standard recording aCSF.

Data Analysis and Interpretation

The primary effect of this compound is the potentiation of GABAergic signaling. This can be quantified by analyzing several parameters:

  • For sIPSCs/mIPSCs:

    • Frequency: An increase in frequency may suggest a presynaptic effect, although this is less common with GAT inhibitors.

    • Amplitude: An increase in amplitude indicates a larger postsynaptic response.

    • Decay Time: A prolongation of the decay time is a hallmark of GAT inhibition, as GABA remains in the synaptic cleft for a longer duration.[6]

  • For Tonic Currents:

    • Holding Current: A significant inward shift in the holding current (when clamped at 0 mV) after this compound application indicates an enhancement of the tonic GABAergic current. This can be quantified by measuring the difference in the holding current before and after drug application.[15]

The following diagram illustrates the expected effect of this compound on GABAergic transmission.

nipecotic_acid_effect cluster_synapse GABAergic Synapse cluster_action Action of this compound presynaptic Presynaptic Terminal postsynaptic Postsynaptic Neuron presynaptic->postsynaptic GABA Release gaba_r GABA-A Receptor gat GAT-1 Transporter gat->presynaptic GABA Reuptake nipecotic_acid This compound block Blocks GABA Reuptake nipecotic_acid->block block->gat Inhibits increase_gaba Increases Synaptic GABA block->increase_gaba prolong_gaba_r Prolonged GABA-A Receptor Activation increase_gaba->prolong_gaba_r

Figure 2. Mechanism of this compound at the GABAergic synapse.

Troubleshooting

Problem Possible Cause Solution
Poor slice health (dark, unhealthy-looking cells) Inadequate oxygenation, ischemia during dissection, mechanical damage from slicing.Ensure continuous and vigorous carbogenation of all solutions.[10] Minimize the time between perfusion and slicing. Check the vibratome blade for nicks and ensure proper alignment.[10]
Unstable recordings (drifting baseline, loss of seal) Poor slice health, mechanical instability of the rig, clogged pipette tip.Use healthy, translucent slices. Ensure the rig is on an anti-vibration table. Filter internal solutions and use fresh pipettes.[14]
No effect of this compound Inactive compound, incorrect concentration, degradation of the drug.Use a fresh stock of this compound. Verify the final concentration. Prepare drug solutions fresh on the day of the experiment.
Unexpected excitatory effects Direct activation of GABA-A receptors at high concentrations, leading to shunting inhibition or depolarization depending on the chloride reversal potential.Use a lower concentration of this compound (10-50 µM). Verify the chloride concentration in your internal solution and calculate the reversal potential.

Conclusion

This compound is a powerful tool for dissecting the role of GABA uptake in shaping inhibitory neurotransmission. By carefully following this detailed protocol, researchers can obtain high-quality, reproducible data on the effects of this compound in acute brain slices. Understanding the nuances of its mechanism of action, particularly the concentration-dependent effects, is critical for accurate data interpretation. This guide provides a solid foundation for investigating the intricate world of GABAergic signaling and its implications for brain function and disease.

References

In Vivo Application of Nipecotic Acid in Rodent Models of Epilepsy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the in vivo use of Nipecotic acid and its derivatives in rodent models of epilepsy. This document is designed to offer not just procedural steps but also the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Rationale for Targeting GABA Reuptake in Epilepsy

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the delicate balance between neuronal excitation and inhibition.[1] A disruption of this balance, particularly a deficit in GABAergic neurotransmission, is a key factor in the pathophysiology of epilepsy, a neurological disorder characterized by recurrent seizures.[2][3] Enhancing GABAergic signaling is a cornerstone of anti-epileptic drug (AED) therapy.[1][3]

This compound is a potent inhibitor of GABA uptake, specifically targeting the GABA transporters (GATs).[4] By blocking these transporters, this compound increases the concentration of GABA in the synaptic cleft, thereby prolonging the inhibitory effect of GABA and helping to suppress seizure activity.[5] This makes this compound and its derivatives valuable tools for studying the role of GABAergic deficits in epilepsy and for the development of novel anti-seizure medications.[6]

However, the direct systemic administration of this compound for central nervous system effects is challenging due to its hydrophilic and zwitterionic nature, which limits its ability to cross the blood-brain barrier (BBB).[6] Consequently, research has focused on two main strategies for its in vivo application in rodent models: direct central administration and the use of more lipophilic prodrugs that can penetrate the BBB and then release the active this compound.[6][7][8][9]

Mechanism of Action of this compound

This compound primarily exerts its anticonvulsant effects by competitively inhibiting the reuptake of GABA from the synaptic cleft into both neurons and glial cells.[4][10] This action is mediated through the blockade of GABA transporters (GATs), with a notable effect on GAT-1.[5] The increased availability of GABA in the synapse enhances the activation of postsynaptic GABA-A receptors, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[5] This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an overall inhibitory effect on neuronal excitability.

It is also worth noting that at relatively high concentrations, this compound may directly activate GABA-A-like chloride channels, although its primary and most potent mechanism of action is the inhibition of GABA uptake.[4]

Nipecotic_Acid_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1 GABA Transporter (GAT-1) GABA->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

Caption: Mechanism of this compound at the GABAergic Synapse.

Experimental Design and Considerations

A well-designed experiment is crucial for obtaining meaningful and reproducible data. The following considerations are essential when using this compound in rodent models of epilepsy.

Choice of Rodent Model

The selection of an appropriate rodent model of epilepsy is dependent on the specific research question. Common models include:

  • Acute Seizure Models: These models, such as those induced by pentylenetetrazole (PTZ) or maximal electroshock (MES), are useful for initial screening of anticonvulsant activity.[11]

  • Chemically-Induced Status Epilepticus Models: Models using agents like pilocarpine or kainic acid induce prolonged seizures and can be used to study the mechanisms of status epilepticus and its consequences.[11][12][13]

  • Kindling Models: The kindling model, where repeated subconvulsive electrical or chemical stimuli lead to progressively more severe seizures, is a valuable tool for studying epileptogenesis and drug-resistant epilepsy.[14]

  • Genetic Models: Mice with specific genetic mutations that predispose them to seizures, such as DBA/2 mice which are susceptible to audiogenic seizures, can be used to investigate the genetic underpinnings of epilepsy and the efficacy of AEDs.[9]

Pharmacokinetics and Blood-Brain Barrier Penetration

As previously mentioned, this compound itself has poor BBB penetration.[6] Researchers must account for this in their experimental design.

  • Direct Central Administration: For proof-of-concept studies or to bypass the BBB, intracerebroventricular (i.c.v.) or direct intracortical administration can be employed. This ensures that the compound reaches its target in the central nervous system.

  • Prodrug Strategy: The use of lipophilic ester prodrugs of this compound is a more clinically relevant approach for systemic administration.[7][8][9] These compounds are designed to cross the BBB and then be hydrolyzed by esterases in the brain to release the active this compound.[7]

Controls

Appropriate controls are essential for the validation of experimental results.

  • Vehicle Control: The vehicle used to dissolve this compound or its prodrugs should be administered to a separate group of animals to control for any effects of the vehicle itself.

  • Positive Control: A well-characterized, clinically used AED (e.g., diazepam, phenytoin) can be used as a positive control to validate the experimental model and provide a benchmark for the efficacy of the test compound.

Protocols for In Vivo Administration

The following protocols provide a general framework for the administration of this compound and its derivatives. Note: All animal procedures should be performed in accordance with institutional guidelines and approved by the relevant animal care and use committee.

Preparation of Dosing Solutions
  • This compound for i.c.v. Administration: Dissolve this compound in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline. The concentration should be calculated based on the desired dose and the injection volume (typically 1-5 µL for mice and 5-10 µL for rats).

  • This compound Prodrugs for Systemic Administration (e.g., Intraperitoneal, Subcutaneous): The choice of vehicle will depend on the solubility of the specific prodrug. Common vehicles include:

    • Sterile 0.9% saline

    • Phosphate-buffered saline (PBS)

    • A mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept to a minimum to avoid toxicity.[11]

It is recommended to perform a small-scale solubility test before preparing the final dosing solution. Solutions should be freshly prepared on the day of the experiment.

Intraperitoneal (i.p.) Injection Protocol (for Prodrugs)
  • Animal Restraint: Gently restrain the rodent, ensuring a firm but not overly restrictive grip. For rats, one person can restrain the animal while another performs the injection. For mice, scruffing the neck and securing the tail is a common method.

  • Injection Site: The injection site is in the lower quadrant of the abdomen, off the midline to avoid the bladder and cecum.

  • Injection Technique: Use a 25-27 gauge needle. Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

  • Injection: Slowly inject the solution.

  • Withdrawal: Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any signs of distress after the injection.

Subcutaneous (s.c.) Injection Protocol (for Prodrugs)
  • Animal Restraint: Restrain the animal as described for i.p. injection.

  • Injection Site: The loose skin over the back, between the shoulder blades, is the preferred site.

  • Injection Technique: Tent the skin and insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

  • Injection: Inject the solution into the subcutaneous space.

  • Withdrawal: Withdraw the needle and gently massage the area to help disperse the solution.

  • Monitoring: Return the animal to its cage and observe for any adverse reactions.

Intracerebroventricular (i.c.v.) Injection Protocol (for this compound)

This is a surgical procedure that requires stereotaxic instrumentation and appropriate anesthesia and analgesia.

  • Anesthesia: Anesthetize the rodent using an approved protocol (e.g., isoflurane inhalation or injectable anesthetics like a ketamine/xylazine cocktail).[15]

  • Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame. Surgically expose the skull and use a stereotaxic atlas to determine the coordinates for the lateral ventricle.

  • Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

  • Cannula Implantation: A guide cannula can be chronically implanted for repeated injections, or an acute injection can be performed using a Hamilton syringe.

  • Injection: Slowly infuse the this compound solution into the ventricle over several minutes.

  • Post-operative Care: Suture the incision and provide post-operative analgesia and monitoring during recovery.

Quantitative Data Summary

The following table summarizes reported effective doses (ED50) of a this compound ester in various chemically-induced seizure models in mice.

Seizure ModelConvulsion TypeRoute of AdministrationTime of Peak EffectED50 (mg/kg)Reference
Bicuculline-inducedClonicSubcutaneous60 min157.8[8]
Bicuculline-inducedTonicSubcutaneous60 min138.8[8]
Isoniazid-inducedClonicSubcutaneous60 min255.3[8]
Isoniazid-inducedTonicSubcutaneous60 min76.7[8]
Picrotoxin-inducedClonicSubcutaneous60 min224.9[8]
Pentylenetetrazole-inducedClonicSubcutaneous60 min235.9[8]

Note: The data presented is for the this compound ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate hydrochloride (MNPC).

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticonvulsant activity of a this compound prodrug in vivo.

Experimental_Workflow cluster_preparation Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Data Analysis & Interpretation A1 Select Rodent Model of Epilepsy A2 Synthesize/Acquire this compound Prodrug A1->A2 A3 Prepare Dosing Solutions (Prodrug & Vehicle) A2->A3 B1 Randomize Animals into Treatment Groups (Vehicle, Prodrug, Positive Control) A3->B1 B2 Administer Treatment (e.g., i.p., s.c.) B1->B2 B3 Induce Seizures (e.g., PTZ, MES) B2->B3 B4 Observe and Score Seizure Severity & Latency B3->B4 C1 Collect and Analyze Behavioral Data B4->C1 C2 Determine ED50 and Protective Effects C1->C2 C3 Statistical Analysis C2->C3 C4 Interpret Results and Draw Conclusions C3->C4

Caption: General Experimental Workflow for In Vivo Evaluation.

Conclusion and Future Directions

This compound and its derivatives are invaluable pharmacological tools for investigating the role of the GABAergic system in epilepsy. While the poor blood-brain barrier permeability of this compound presents a challenge, the development of lipophilic prodrugs has enabled its systemic application in preclinical rodent models. The protocols and considerations outlined in this guide are intended to facilitate the design and execution of rigorous and reproducible in vivo studies.

Future research in this area may focus on the development of novel GAT inhibitors with improved pharmacokinetic profiles and selectivity for specific GAT subtypes. Furthermore, exploring the therapeutic potential of these compounds in models of drug-resistant epilepsy is a critical next step in translating these preclinical findings to the clinic.

References

Application Note: Enhancing CNS Delivery of Nipecotic Acid Through Prodrug Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, presenting significant therapeutic potential for neurological conditions like epilepsy.[1][2] Its clinical application, however, is critically limited by its hydrophilic and zwitterionic nature, which severely restricts its passage across the blood-brain barrier (BBB).[1][3][4] This application note provides a comprehensive guide for medicinal chemists and drug development scientists on the rational design, synthesis, and evaluation of this compound derivatives engineered for enhanced BBB penetration. We detail field-proven protocols for two distinct prodrug strategies: increasing lipophilicity via esterification and leveraging endogenous transporters through a dihydropyridine-based chemical delivery system. Furthermore, we outline key in vitro assays for rapid permeability screening to validate these synthetic approaches.

Introduction: The this compound Conundrum

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[2] A key mechanism for terminating GABAergic neurotransmission is the reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[1] Inhibiting these transporters elevates extracellular GABA levels, a therapeutic strategy for seizure disorders. This compound, a cyclic GABA analogue, is a powerful GAT inhibitor in vitro.[3][5] Unfortunately, its inherent polarity makes it incapable of crossing the lipophilic BBB to a therapeutically relevant extent when administered systemically.[4][6]

The central challenge, therefore, is to transiently modify the physicochemical properties of this compound to facilitate its transport into the brain, after which it must be converted back to its active form. This is the classic objective of a CNS prodrug strategy. This guide will focus on two validated approaches to achieve this goal.

Strategic Approaches to BBB Penetration

To overcome the BBB, a drug must either possess sufficient lipophilicity to passively diffuse across the endothelial cell membranes or be a substrate for a specific carrier-mediated transport (CMT) system.[7][8][9] The strategies for this compound are designed to exploit these pathways.

  • Strategy A: Lipophilicity Enhancement (Ester Prodrugs): The most direct approach is to mask the polar carboxylate and amine groups of this compound. Esterification of the carboxylic acid to form a simple alkyl ester, such as n-butyl nipecotate, neutralizes the negative charge and significantly increases the molecule's overall lipophilicity.[10] This allows the prodrug to more readily partition into and diffuse across the lipid membranes of the BBB. Once in the CNS, ubiquitous esterase enzymes hydrolyze the ester, releasing the active this compound.

  • Strategy B: The Dihydropyridine Redox System (Chemical Delivery System): A more sophisticated approach involves conjugating this compound to a 1,4-dihydropyridine carrier.[11] This creates a lipophilic conjugate (the "carrier-drug") that readily crosses the BBB.[12] Inside the brain, the dihydropyridine moiety is oxidized to its corresponding quaternary pyridinium salt.[11][12] This charged species is now polar and membrane-impermeable, effectively "locking" the conjugate within the CNS.[13] Slow enzymatic cleavage of the linker then provides a sustained release of this compound directly at the target site, while the polar carrier is eventually eliminated.[11]

Figure 1: Conceptual overview of two major strategies for enhancing BBB penetration of this compound.

Synthetic Protocols

Disclaimer: All laboratory work should be conducted by trained personnel in a properly equipped chemical laboratory, adhering to all institutional and governmental safety regulations. Personal protective equipment (PPE) is mandatory.

Protocol 1: Synthesis of N-Boc-Protected Ethyl Nipecotate

This protocol details a classic esterification approach. The amine is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions, followed by esterification of the carboxylic acid. The Boc group can then be removed under acidic conditions to yield the final ester prodrug.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
(±)-Nipecotic acid≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Reagent gradeAcros Organics
Sodium hydroxide (NaOH)ACS gradeFisher Scientific
1,4-DioxaneAnhydrousSigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)99%Alfa Aesar
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-AldrichCatalyst
Ethanol (EtOH)AnhydrousJ.T. Baker
Dichloromethane (DCM)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS gradeVWRFor extraction/chromatography
HexanesACS gradeVWRFor chromatography
Saturated aq. NaHCO₃Lab-prepared
BrineLab-prepared
Anhydrous MgSO₄Drying agent
Silica Gel230-400 meshFor column chromatography

Step-by-Step Procedure:

  • Boc Protection of this compound: a. Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N aqueous NaOH. b. Cool the solution to 0 °C in an ice bath. c. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes. d. Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours). e. Concentrate the mixture in vacuo to remove the dioxane. f. Acidify the remaining aqueous solution to pH 2-3 with 1N HCl. g. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-nipecotic acid as a white solid.[1] Self-Validation: The product should be readily characterized by ¹H NMR, noting the appearance of the large singlet around 1.4 ppm corresponding to the Boc group protons.

  • Esterification (DCC/DMAP Coupling): a. Dissolve N-Boc-nipecotic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar). b. Add anhydrous ethanol (1.5 eq) and a catalytic amount of DMAP (0.1 eq). c. Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise. d. Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form. e. Filter off the DCU precipitate and wash the solid with cold DCM. f. Concentrate the filtrate and purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-ethyl nipecotate.

  • Deprotection (Not shown, optional): The Boc group can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the final ethyl nipecotate product as a salt.

Protocol 2: Synthesis of a Dihydropyridine-Nipecotic Acid Conjugate

This protocol outlines the key steps for creating a brain-targeting chemical delivery system. It involves synthesizing a dihydropyridine carrier with a linker, which is then coupled to N-protected this compound.

Synthesis_Workflow start Start Materials: - this compound - DHP Precursor step1 Boc Protection of This compound Amine start->step1 step2 Synthesis of DHP Carrier with Linker Arm start->step2 step3 Amide Coupling: (Activated N-Boc-Nipecotic Acid + DHP Carrier) step1->step3 step2->step3 step4 Purification (Column Chromatography) step3->step4 step5 Final Deprotection (if necessary) step4->step5 end_product Final DHP-Nipecotic Acid Prodrug step5->end_product

Figure 2: General workflow for the synthesis of a dihydropyridine-nipecotic acid conjugate.

Key Reaction Step: Amide Bond Formation

  • Rationale: The crucial step is forming a stable amide bond between the this compound's carboxyl group and an amine on the dihydropyridine carrier's linker. A carbodiimide-mediated coupling is a reliable method.

Step-by-Step Procedure (Coupling Stage):

  • Activation of N-Boc-Nipecotic Acid: a. Dissolve N-Boc-nipecotic acid (1.0 eq, from Protocol 1, Step 1) in anhydrous DCM. b. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). c. Stir at room temperature for 1 hour to form the activated ester intermediate.

  • Coupling Reaction: a. To the solution from the previous step, add the dihydropyridine carrier (containing a primary or secondary amine on its linker, 1.0 eq). b. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: a. Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. c. Purify the crude residue by silica gel chromatography to yield the desired lipophilic conjugate. The 1,4-dihydropyridine moiety is sensitive to both acid and strong light, so care should be taken during purification and handling.[14][15]

Evaluation of BBB Permeability

After synthesis and characterization, the next critical step is to assess whether the designed derivatives have improved permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro tool for predicting passive BBB penetration.[16][17][18]

PAMPA-BBB Assay Protocol Outline

  • Principle: The PAMPA assay uses a 96-well filter plate where the filter is coated with a lipid mixture (e.g., porcine brain polar lipid extract) dissolved in an organic solvent like dodecane, forming an artificial membrane that mimics the BBB.[17][19] The assay measures the passive diffusion of a compound from a donor compartment, through the lipid membrane, into an acceptor compartment.[16][18]

PAMPA_Workflow prep 1. Prepare Plates Coat filter plate with BBB lipid solution. Add buffer to acceptor plate. load 2. Load Compounds Add test compounds and controls to donor wells. prep->load incubate 3. Assemble & Incubate Place donor plate onto acceptor plate. Incubate for 4-18 hours. load->incubate analyze 4. Quantify Measure compound concentration in donor and acceptor wells via LC-MS/MS or UV-Vis. incubate->analyze calculate 5. Calculate Permeability Determine the effective permeability coefficient (Pe). analyze->calculate

Figure 3: High-level workflow for the PAMPA-BBB permeability assay.

Procedure:

  • Membrane Preparation: Coat the microporous filter of each well on the donor plate with the brain lipid solution and allow the solvent to evaporate.

  • Loading: Add the test compound solution (typically in a buffered solution at pH 7.4) to the donor wells. Add fresh buffer to the acceptor plate wells.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich," and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[17]

  • Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells, along with the well volume and incubation time.

Data Interpretation & Expected Outcomes

The synthesized derivatives are compared against the parent compound (this compound) and standard controls for low and high permeability.

CompoundPredicted LogP (approx.)Polar Surface Area (Ų) (approx.)Expected PAMPA-BBB Permeability (Pe)
This compound-1.263.3Very Low (CNS-)[17]
Ethyl Nipecotate0.852.5Moderate to High (CNS+)
DHP-Nipecotate Conjugate> 3.0> 90High (CNS+)

Compounds with Pe > 4.0 x 10⁻⁶ cm/s are generally considered to have high BBB permeability in this assay.[17] It is expected that both the simple ester and the dihydropyridine conjugate will show significantly higher Pe values than this compound, confirming the success of the synthetic strategies in enhancing passive diffusion potential.

Conclusion

The therapeutic potential of this compound can only be realized by overcoming its inability to penetrate the CNS. The prodrug strategies detailed in this application note, focusing on lipophilic esterification and a redox-based chemical delivery system, provide robust and validated pathways to enhance BBB transport. By following the outlined synthetic protocols and utilizing rapid in vitro screening tools like the PAMPA-BBB assay, researchers can efficiently synthesize and identify promising this compound derivatives for further preclinical development. These methods form a foundational workflow for advancing this potent GABA uptake inhibitor toward clinical viability for treating neurological disorders.

References

Application Notes & Protocols: Utilizing Nipecotic Acid for Preclinical Anxiety and Mood Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The GABAergic System's Central Role in Mood and Anxiety

The intricate balance of excitatory and inhibitory neurotransmission is fundamental to central nervous system (CNS) homeostasis and, by extension, emotional regulation. Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, playing a critical role in tempering neuronal excitability.[1][2] A growing body of evidence from both preclinical and clinical studies points towards a significant link between dysfunction in the GABAergic system and the pathophysiology of anxiety and mood disorders.[1][2][3][4] Reduced levels of GABA in the plasma, cerebrospinal fluid, and cortical tissues of patients with depression have been reported, suggesting that a deficit in GABAergic signaling may be a key etiological factor.[1][2][3]

This GABAergic deficit hypothesis complements the more traditional monoaminergic theories of depression, proposing that the overall balance between multiple neurotransmitter systems is crucial for mental well-being.[1][2] Consequently, pharmacological agents that enhance GABAergic neurotransmission are valuable tools for investigating the underlying neurobiology of these disorders and for screening novel therapeutic compounds.

Pharmacology of Nipecotic Acid: A GABA Reuptake Inhibitor

GABA's action in the synaptic cleft is terminated primarily through reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATs).[2][5] The most abundant of these transporters is GAT-1, which is responsible for the majority of GABA clearance from the synapse.[5][6][7]

This compound is a well-established competitive inhibitor of GAT-1.[8][9] By blocking this transporter, this compound effectively increases the concentration and prolongs the residence time of GABA in the synaptic cleft. This leads to an overall enhancement of inhibitory signaling. While this compound can also interact with other GAT subtypes to a lesser extent, its primary utility in neuroscience research stems from its role as a GAT-1 inhibitor.[10] It is important to note that at high concentrations, this compound may also exhibit direct agonist activity at GABA-A receptors.[9][11][12] Researchers should consider this potential off-target effect when designing experiments and interpreting results.

Mechanism of Action: Enhancing Synaptic GABA Levels

The following diagram illustrates the mechanism by which this compound enhances GABAergic neurotransmission.

Caption: this compound blocks the GAT-1 transporter, preventing GABA reuptake and increasing synaptic GABA levels.

Application in Preclinical Models of Anxiety and Mood Disorders

Animal models are indispensable tools for studying the neurobiological underpinnings of anxiety and depression and for the initial screening of potential anxiolytic and antidepressant compounds.[13] The administration of this compound to rodents can be used to probe the role of the GABAergic system in behaviors relevant to these disorders.

Key Behavioral Assays
  • Elevated Plus Maze (EPM): This test is a widely used model for assessing anxiety-like behavior in rodents.[13][14][15][16][17] The apparatus consists of two open arms and two enclosed arms. Anxious animals tend to spend more time in the perceived safety of the closed arms. Anxiolytic compounds, by increasing GABAergic tone, are expected to increase the time spent in and the number of entries into the open arms.[15][18]

  • Forced Swim Test (FST): The FST is a common screening tool for antidepressant-like activity.[19][20][21][22][23] Animals are placed in a cylinder of water from which they cannot escape. The primary measure is the duration of immobility, which is interpreted as a state of behavioral despair. Antidepressant compounds typically reduce the time spent immobile and increase active behaviors like swimming and climbing.

Experimental Protocols: In-Vivo Administration and Behavioral Testing

Section 1: Preparation of this compound for Administration

Causality: The proper solubilization and pH adjustment of this compound are critical for ensuring accurate dosing and minimizing irritation at the injection site. Saline is used as the vehicle to maintain physiological osmolarity.

Materials:

  • (R)-Nipecotic acid hydrochloride

  • Sterile 0.9% saline solution

  • 0.1 M Sodium hydroxide (NaOH)

  • 0.1 M Hydrochloric acid (HCl)

  • Sterile microcentrifuge tubes

  • pH meter or pH strips

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number of animals. A common dose range for intraperitoneal (i.p.) injection in mice is 10-50 mg/kg.

  • Weigh the this compound and dissolve it in a small volume of sterile 0.9% saline.

  • Adjust the pH of the solution to a physiological range (7.2-7.4) using 0.1 M NaOH or 0.1 M HCl. This is a critical step to prevent discomfort and potential tissue damage upon injection.

  • Bring the solution to the final required volume with sterile saline to achieve the desired concentration for injection (typically for an injection volume of 10 ml/kg).

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Prepare a vehicle control solution consisting of pH-adjusted sterile saline.

Section 2: Protocol for Elevated Plus Maze (EPM)

Causality: This protocol is designed to assess the anxiolytic-like effects of this compound. The habituation period is crucial to reduce the influence of novelty-induced stress on the day of testing.[17] The timing of the drug administration is selected to coincide with the peak effect of the compound.

Experimental Workflow:

EPM_Workflow cluster_pretest Pre-Testing Phase cluster_test Testing Phase cluster_posttest Post-Testing Phase Habituation Habituate animals to testing room (at least 45-60 min) Dosing Administer this compound (i.p.) or Vehicle Control Habituation->Dosing Wait Wait 30 min for drug absorption Dosing->Wait Placement Place mouse in center of EPM, facing a closed arm Wait->Placement Record Record behavior for 5 min (video tracking software) Placement->Record Clean Clean maze thoroughly between animals Record->Clean Analysis Analyze data: Time in open/closed arms, Entries into open/closed arms Record->Analysis

Caption: Workflow for conducting the Elevated Plus Maze test with this compound.

Step-by-Step Methodology:

  • Habituation: Acclimatize the animals to the behavioral testing room for at least 45-60 minutes before the experiment begins.[14][17]

  • Drug Administration: Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Testing:

    • Gently place the mouse in the center of the EPM, facing one of the closed arms.[14]

    • Allow the animal to explore the maze for a 5-minute period.[15][16]

    • Record the session using an overhead camera and automated video tracking software.[17][24]

  • Data Collection: The primary parameters to be measured are:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Post-Trial:

    • Remove the animal from the maze and return it to its home cage.

    • Thoroughly clean the maze with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.[17]

Section 3: Protocol for Forced Swim Test (FST)

Causality: This protocol aims to evaluate the antidepressant-like properties of this compound. The pre-test session on day 1 is designed to induce a stable baseline of immobility.[22][23] The water temperature is controlled to prevent hypothermia, which could confound the behavioral results.[19][20][21]

Step-by-Step Methodology:

  • Apparatus: Use a transparent cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom or escape.[20]

  • Day 1 (Pre-test):

    • Place each mouse in the water-filled cylinder for a 15-minute session.[22]

    • After the session, remove the mouse, dry it thoroughly with a towel, and place it in a heated cage until fully dry before returning it to its home cage.[19]

  • Day 2 (Test Session):

    • Administer this compound or vehicle control (i.p.) 30 minutes before the test.

    • Place the mouse in the cylinder for a 6-minute test session.

    • Record the entire session. The behavior in the last 4 minutes is typically analyzed.[21]

  • Data Analysis: Score the duration of immobility. Immobility is defined as the state where the mouse makes only the minimal movements necessary to keep its head above water.

  • Post-Trial: Remove, dry, and warm the animal as described for Day 1.

Data Analysis and Expected Outcomes

All quantitative data should be presented clearly. Statistical analysis, such as a t-test or ANOVA, should be used to determine the significance of the results.

Behavioral TestTreatment GroupExpected OutcomeInterpretation
Elevated Plus Maze This compound↑ Time in open arms↑ Entries into open armsAnxiolytic-like effect
Vehicle ControlBaseline anxiety levelsControl for injection stress
Forced Swim Test This compound↓ Duration of immobility↑ Active swimming/climbingAntidepressant-like effect
Vehicle ControlBaseline despair behaviorControl for injection stress

Troubleshooting and Considerations

  • Off-Target Effects: At higher concentrations, this compound can directly activate GABA-A receptors.[9][11] It is advisable to perform a dose-response study to identify the optimal dose that maximizes GAT-1 inhibition without significant direct receptor activation.

  • Locomotor Activity: this compound may alter general locomotor activity. It is essential to run a concurrent open field test to ensure that the observed effects in the EPM or FST are not simply due to sedation or hyperactivity.

  • Strain and Sex Differences: The behavioral responses of rodents can vary significantly between different strains and sexes.[21] It is crucial to be consistent with the animal model used and to report these details in any publications.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the GABAergic system in anxiety and mood disorders. By inhibiting the reuptake of GABA, it allows researchers to probe the behavioral consequences of enhanced inhibitory neurotransmission. The protocols outlined in this guide provide a robust framework for utilizing this compound in preclinical studies, ensuring both scientific rigor and reproducibility. Careful consideration of experimental design, appropriate controls, and potential confounding factors will yield reliable and interpretable data, contributing to a deeper understanding of the neurobiology of these complex disorders.

References

Application Note: Nipecotic Acid as a Lead Compound for the Development of Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, medicinal chemistry, and pharmacology.

Abstract: Epilepsy is a prevalent neurological disorder often characterized by an imbalance in excitatory and inhibitory neurotransmission.[1] A key strategy for restoring this balance is to enhance the action of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The GABA transporter 1 (GAT-1) plays a crucial role by removing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1] Nipecotic acid is a potent inhibitor of GAT-1 in vitro, making it a highly attractive starting point for anticonvulsant drug design.[2][3] However, its clinical utility is hampered by its hydrophilic, zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[2][3][4] This guide provides the scientific rationale, strategic workflow, and detailed experimental protocols for utilizing this compound as a lead compound to develop novel, brain-penetrant GAT-1 inhibitors with therapeutic potential as anticonvulsants. We will cover the essential in vitro and in vivo assays required to guide a successful lead optimization program, exemplified by the development of the marketed drug Tiagabine.[4][5][6]

The Scientific Rationale: Targeting GABA Reuptake

The therapeutic hypothesis is straightforward: diminishing the reuptake of GABA from the synaptic cleft will increase its ambient concentration, prolong the activation of postsynaptic GABA-A receptors, and enhance overall inhibitory tone in the brain. This enhanced inhibition can dampen the excessive neuronal firing characteristic of a seizure. The primary molecular target for this strategy is the GAT-1 transporter, which is responsible for the majority of GABA clearance from the synapse.[7]

Mechanism of Action at the GABAergic Synapse

In a normal state, GABA is released from a presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic GABA-A receptors, causing chloride ion influx and hyperpolarization (inhibition) of the postsynaptic neuron. GAT-1, located on presynaptic terminals and surrounding glial cells, rapidly transports GABA back into the cells, clearing the synapse and preparing it for the next signal.[1] By inhibiting GAT-1, a novel compound can effectively increase the duration and magnitude of GABAergic signaling.

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron GABA Vesicle cleft Synaptic Cleft pre_neuron->cleft 1. GABA Release gat1 GAT-1 Transporter gaba_receptor GABA-A Receptor cleft->gat1 3. GABA Reuptake cleft->gaba_receptor 2. Receptor Binding (Inhibition) lead_compound This compound Analog (e.g., Tiagabine) lead_compound->gat1 4. Inhibition

Caption: Mechanism of GAT-1 inhibition at the GABAergic synapse.

From Potent Inhibitor to Drug Candidate: The Challenge of this compound

(R)-Nipecotic acid is a cyclic amino acid that acts as a potent and selective inhibitor of GAT-1.[5] Its rigid structure mimics GABA, allowing it to bind effectively to the transporter. However, its promise as a therapeutic agent is unfulfilled due to a critical pharmacokinetic flaw.

  • Potency: Excellent in vitro activity against GABA transporters.[2][3]

  • Limitation: As a zwitterion at physiological pH, it is highly polar and cannot passively diffuse across the lipid-rich BBB.[4] This confines its activity to peripheral systems and prevents it from reaching its target in the central nervous system (CNS).

The central task of the drug discovery program is therefore clear: modify the this compound scaffold to dramatically increase its lipophilicity and BBB permeability while retaining high affinity for GAT-1. This was precisely the strategy that led to the development of Tiagabine, which attaches a lipophilic diarylbutenyl moiety to the nitrogen of the this compound ring.[8]

The Drug Discovery Workflow: A Screening Cascade

A systematic approach is required to efficiently identify candidates with the desired profile. This involves a tiered screening process, or "cascade," that moves from high-throughput in vitro assays to more complex and lower-throughput in vivo models. Promising compounds advance at each stage.

Workflow start Lead Compound (this compound) synthesis Design & Synthesize Lipophilic Analogs start->synthesis primary_screen Primary Screen: In Vitro GAT-1 Uptake Assay synthesis->primary_screen decision1 Potency? (IC50 < Threshold) primary_screen->decision1 secondary_screen Secondary Screen: In Vivo Anticonvulsant Models (MES, scPTZ) decision1->secondary_screen Yes optimization Lead Optimization (Analyze SAR) decision1->optimization No neurotox Assess Neurotoxicity (e.g., Rotarod Test) secondary_screen->neurotox decision2 Efficacy & Safety? (ED50 & TD50) neurotox->decision2 decision2->optimization No candidate Preclinical Candidate decision2->candidate Yes optimization->synthesis

Caption: A typical screening cascade for anticonvulsant drug discovery.

Application Protocol 1: In Vitro GAT-1 Inhibition Assay

This primary assay quantifies a compound's ability to inhibit GABA uptake into isolated nerve terminals (synaptosomes), providing a direct measure of GAT-1 target engagement.

Protocol: Synaptosomal [³H]-GABA Uptake Inhibition

Rationale: Synaptosomes are resealed presynaptic nerve terminals isolated from brain tissue.[9] They contain all the necessary machinery for neurotransmitter uptake, including GAT-1, making them an excellent ex vivo system.[10] Using radiolabeled GABA ([³H]-GABA) allows for highly sensitive quantification of uptake.[11]

Materials:

  • Freshly isolated rodent brain tissue (e.g., cortex or hippocampus)

  • Sucrose Buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-HEPES Buffer (KHB: 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 10 mM D-glucose, 25 mM HEPES, pH 7.4)

  • [³H]-GABA (specific activity ~30-60 Ci/mmol)

  • Test compounds (dissolved in DMSO, final concentration ≤0.1%)

  • Scintillation fluid and vials

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Filtration manifold and vacuum pump

  • Liquid scintillation counter

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold Sucrose Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C to pellet crude synaptosomes.

    • Resuspend the pellet in ice-cold KHB and determine protein concentration (e.g., using a BCA assay). Adjust to a final concentration of ~0.5-1.0 mg/mL.

  • Uptake Assay:

    • In microcentrifuge tubes, pre-incubate 100 µL of the synaptosome preparation with 10 µL of test compound (at various concentrations) or vehicle (DMSO) for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding 10 µL of [³H]-GABA (final concentration ~50 nM).

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake, determined in preliminary experiments.[11]

    • Causality Check: The reaction is kept short to measure the initial rate of transport, which is most sensitive to competitive inhibition, rather than waiting for equilibrium.

  • Termination and Measurement:

    • Terminate the reaction by adding 1 mL of ice-cold KHB and immediately filtering the mixture through a glass fiber filter under vacuum. This rapidly separates the synaptosomes from the buffer containing unincorporated [³H]-GABA.

    • Wash the filters three times with 3 mL of ice-cold KHB to remove any non-specifically bound radioactivity.

    • Place the filters into scintillation vials, add 5 mL of scintillation fluid, and vortex.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake by running a parallel set of reactions at 4°C, where active transport is inhibited.

    • Subtract non-specific counts from all total counts to get specific uptake.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces uptake by 50%).

Data Presentation: Structure-Activity Relationship (SAR)

The IC₅₀ values are used to build an SAR table, guiding the synthesis of more potent analogs.

CompoundR-Group on this compound NitrogenGAT-1 IC₅₀ (nM)
This compound -H8,000
Analog 1 -CH₂-Ph950
Analog 2 -(CH₂)₃-Ph210
Tiagabine -CH=CH-CH(Thienyl)₂45

Table 1: Representative data illustrating how increasing the lipophilicity and complexity of the N-substituent on the this compound scaffold improves GAT-1 inhibitory potency.

Application Protocols 2 & 3: In Vivo Efficacy Screening

Compounds that demonstrate high potency in vitro must then be tested for in vivo efficacy. The two most widely used, high-throughput rodent models for initial anticonvulsant screening are the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) tests.[12][13][14][15]

Protocol 2: Maximal Electroshock (MES) Seizure Model

Rationale: The MES test is considered a model for generalized tonic-clonic seizures.[13] It evaluates a compound's ability to prevent the spread of a seizure, a property of drugs like phenytoin and carbamazepine. A supramaximal electrical stimulus is applied to induce a characteristic tonic hindlimb extension.

Methodology:

  • Administer the test compound to mice or rats via an appropriate route (e.g., intraperitoneal, oral).

  • At the predicted time of peak effect (e.g., 30-60 minutes post-injection), apply an electrical stimulus via corneal or ear-clip electrodes (e.g., for mice: 50 mA, 60 Hz, 0.2 s).[13]

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The complete extension of both hindlimbs for more than 3 seconds is the endpoint.

  • Protection is defined as the absence of this endpoint.

  • Test several dose groups to determine the ED₅₀ (the dose that protects 50% of the animals).

Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Model

Rationale: The scPTZ test is a model for myoclonic or absence seizures.[5] Pentylenetetrazol is a CNS stimulant that acts as a non-competitive GABA-A receptor antagonist. This model is sensitive to drugs that enhance GABAergic transmission, such as benzodiazepines and GAT-1 inhibitors like Tiagabine.[5]

Methodology:

  • Administer the test compound to mice or rats.

  • At the time of peak effect, administer a subcutaneous injection of PTZ at a dose calculated to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg in mice).

  • Observe the animal for a set period (e.g., 30 minutes).

  • The endpoint is the presence of a clonic seizure lasting for at least 5 seconds.

  • Protection is defined as the absence of this endpoint.

  • Test several dose groups to determine the ED₅₀.

Trustworthiness Check: In parallel with efficacy testing, a neurotoxicity screen (e.g., the rotarod test) should be performed. This assesses motor impairment and helps establish a therapeutic index (TD₅₀/ED₅₀), ensuring that anticonvulsant effects are not due to general sedation or motor deficits.[3]

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Therapeutic Index (scPTZ)
Analog 2 > 10025753.0
Tiagabine 322.54016.0

Table 2: Representative in vivo data. Note that GAT-1 inhibitors like Tiagabine are typically much more potent in the scPTZ model than the MES model.[5] A higher therapeutic index indicates better separation between efficacy and side effects.

Lead Optimization and SAR Insights

Data from the in vitro and in vivo assays are used to guide the next round of chemical synthesis. The goal is to refine the structure to maximize potency and BBB penetration while minimizing off-target effects and toxicity.

Key Structure-Activity Relationship (SAR) Principles

For this compound, the primary point of modification is the ring nitrogen. Attaching lipophilic groups at this position is the most effective strategy for masking the polar amine and carboxylate groups and increasing brain penetration.[4][16]

  • The Anchor: The (R)-nipecotic acid core is the pharmacophore that binds to GAT-1. Its stereochemistry is crucial.

  • The Lipophilic Moiety: Large, bulky, and lipophilic groups attached to the nitrogen are required.

  • The Linker: The length and rigidity of the linker connecting the this compound ring to the lipophilic group are critical for correctly positioning the molecule within the transporter's binding pocket.

SAR cluster_core This compound Scaffold cluster_mods N-Substituent Modifications cluster_outcomes Resulting Properties core (R)-Nipecotic Acid (Pharmacophore) mod1 Simple Alkyl/Aryl Linker - (CH2)n-Ph core->mod1 Modify Here mod2 Diarylbutenyl Linker (Tiagabine-like) core->mod2 Modify Here outcome1 Moderate Lipophilicity Moderate GAT-1 Affinity mod1->outcome1 outcome2 High Lipophilicity Optimal Linker Length High GAT-1 Affinity Improved BBB Penetration mod2->outcome2

Caption: Structure-Activity Relationship (SAR) for this compound analogs.

Conclusion and Future Directions

This compound serves as an exemplary lead compound in CNS drug discovery. While inactive in vivo on its own, its potent in vitro profile provided a clear and rational starting point for a medicinal chemistry campaign that successfully addressed its pharmacokinetic deficiencies. The protocols and workflow detailed here provide a robust framework for identifying and characterizing novel GAT-1 inhibitors. Future work in this area may focus on developing inhibitors with selectivity for different GAT subtypes or exploring novel chemical scaffolds that achieve the same therapeutic goal with improved safety profiles.

References

Application of Nipecotic Acid in Studies of Neurodegenerative Diseases: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the application of Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, in the research of neurodegenerative diseases. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental models of Alzheimer's, Parkinson's, and Huntington's diseases. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and reproducible research framework.

Introduction: The GABAergic System and Neurodegeneration

The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, playing a crucial role in regulating neuronal excitability.[1] A growing body of evidence suggests that dysfunction of the GABAergic system is a significant factor in the pathophysiology of several neurodegenerative diseases.[1][2][3] This dysregulation can lead to neuronal hyperexcitability, excitotoxicity, and subsequent neurodegeneration.[3]

This compound serves as a valuable pharmacological tool to investigate the role of GABAergic deficits in these disorders. By inhibiting the GABA transporters (GATs), particularly GAT-1, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory signaling.[4] However, its utility is nuanced by its poor blood-brain barrier permeability and its potential for direct GABAA receptor activation at high concentrations.[4][5][6] This guide will address these complexities, offering detailed protocols for both in vitro and in vivo applications.

Core Mechanism of Action: this compound as a GABA Uptake Inhibitor

This compound competitively inhibits the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4] This action prolongs the presence of GABA in the synapse, leading to a sustained activation of GABA receptors and an overall increase in inhibitory tone.

Nipecotic_Acid_Mechanism cluster_synapse Synaptic Cleft Presynaptic_Terminal Presynaptic Terminal Postsynaptic_Neuron Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA GABA GABA_Vesicle->GABA Release GABA_Receptor GABA Receptor GABA_Receptor->Postsynaptic_Neuron Inhibitory Signal GAT1 GABA Transporter (GAT1) GAT1->Presynaptic_Terminal Recycling Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits GABA->GABA_Receptor Binds GABA->GAT1 Reuptake caption Mechanism of this compound Action

Figure 1: Mechanism of this compound Action at the GABAergic synapse.

PART 1: In Vitro Applications and Protocols

Cellular models of neurodegenerative diseases provide a controlled environment to dissect molecular pathways and screen for neuroprotective compounds. The following protocols detail the use of this compound in common neuronal cell lines used to model Parkinson's and Alzheimer's diseases.

Parkinson's Disease Model: SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is widely used to model dopaminergic neurons in Parkinson's disease research.[7][8][9][10] Neurotoxicity can be induced by agents like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[9][11]

Protocol 1: Assessing Neuroprotective Effects of this compound against MPP+ Toxicity in SH-SY5Y Cells

Objective: To determine if enhancing GABAergic tone with this compound can protect SH-SY5Y cells from MPP+-induced cell death.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • MPP+ iodide

  • This compound

  • MTT assay kit

  • Phosphate-buffered saline (PBS)

  • DMSO

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[7]

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Prepare a stock solution of this compound in sterile water. Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM) for 2 hours. Include a vehicle control (sterile water).

  • MPP+ Induced Toxicity: Following pre-treatment, add MPP+ to a final concentration of 500 µM to induce neurotoxicity, and incubate for 48 hours.[11] Include a control group with no MPP+ treatment.

  • Cell Viability Assessment (MTT Assay):

    • After 48 hours of MPP+ exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (no MPP+ treatment).

Causality and Self-Validation: This protocol includes a dose-response of this compound to identify the optimal protective concentration. The inclusion of both vehicle and MPP+-only controls allows for the specific effect of this compound to be determined. It is crucial to be aware that at higher concentrations (e.g., 1 mM), this compound may directly activate GABAA-like channels, which could contribute to the observed effects independent of GABA uptake inhibition.[5][6]

Alzheimer's Disease Model: Differentiated SH-SY5Y or Primary Neurons

For Alzheimer's research, SH-SY5Y cells can be differentiated towards a more mature neuronal phenotype, or primary neuronal cultures can be used to study the effects of amyloid-beta (Aβ) oligomers.

Protocol 2: Investigating the Effect of this compound on Aβ-induced Synaptic Dysfunction

Objective: To assess whether increasing GABAergic tone can mitigate synaptic deficits induced by Aβ oligomers.

Materials:

  • Differentiated SH-SY5Y cells or primary cortical neurons

  • Aβ (1-42) oligomers

  • This compound

  • Antibodies for synaptic markers (e.g., synaptophysin, PSD-95)

  • Fluorescent secondary antibodies

  • DAPI

  • Microscope with fluorescence imaging capabilities

Procedure:

  • Cell Culture and Differentiation (SH-SY5Y): Differentiate SH-SY5Y cells using retinoic acid (10 µM) for 5-7 days to induce a more neuronal phenotype.[7]

  • Treatment: Treat differentiated cells or primary neurons with pre-aggregated Aβ (1-42) oligomers (e.g., 500 nM) for 24 hours. A separate group should be co-treated with Aβ oligomers and this compound (e.g., 100 µM).

  • Immunocytochemistry:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100 in PBS.

    • Block with 5% bovine serum albumin (BSA) in PBS.

    • Incubate with primary antibodies against synaptophysin and PSD-95 overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the density and co-localization of synaptic markers.

Causality and Self-Validation: This protocol directly assesses the impact of this compound on a key pathological feature of Alzheimer's disease – synaptic loss. Comparing the Aβ-treated group with the Aβ and this compound co-treated group will reveal if enhancing GABAergic signaling can preserve synaptic integrity.

PART 2: In Vivo Applications and Protocols

Animal models are indispensable for studying the complex behavioral and neuropathological aspects of neurodegenerative diseases.[12][13][14] Due to this compound's limited ability to cross the blood-brain barrier, local administration techniques or the use of more lipophilic derivatives are often necessary for in vivo studies.[4]

Parkinson's Disease Model: MPTP-induced Neurodegeneration in Mice

The MPTP mouse model is a widely used paradigm for Parkinson's disease that recapitulates the loss of dopaminergic neurons in the substantia nigra.[15]

Protocol 3: Local Infusion of this compound via Microdialysis in the MPTP Mouse Model

Objective: To measure extracellular GABA levels in the striatum of MPTP-lesioned mice and assess the effect of local this compound administration.

Materials:

  • C57BL/6 mice

  • MPTP-HCl

  • This compound

  • Microdialysis probes and pump

  • HPLC system for GABA detection

  • Stereotaxic apparatus

Procedure:

  • MPTP Administration: Induce parkinsonism by administering MPTP (e.g., 30 mg/kg, i.p.) for 5 consecutive days.

  • Stereotaxic Surgery: 7-14 days post-MPTP treatment, implant a microdialysis guide cannula targeting the striatum.

  • Microdialysis:

    • After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Switch the perfusion medium to aCSF containing this compound (e.g., 0.5 mM) and continue collecting samples.

  • GABA Quantification: Analyze the dialysate samples for GABA content using HPLC with fluorescence or electrochemical detection.

Causality and Self-Validation: This protocol allows for the direct measurement of GABA uptake inhibition in a specific brain region relevant to Parkinson's disease. Comparing baseline GABA levels to those during this compound infusion provides a direct readout of the compound's efficacy in vivo.

In_Vivo_Workflow MPTP_Admin MPTP Administration (e.g., 30 mg/kg, i.p. for 5 days) Stereotaxic_Surgery Stereotaxic Implantation of Microdialysis Guide Cannula MPTP_Admin->Stereotaxic_Surgery 7-14 days Behavioral_Testing Behavioral Assessment (e.g., Rotarod, Open Field) MPTP_Admin->Behavioral_Testing Assess motor deficits Microdialysis_Exp Microdialysis Experiment (Baseline & this compound Infusion) Stereotaxic_Surgery->Microdialysis_Exp After recovery Post_Mortem Post-Mortem Analysis (Immunohistochemistry for TH, DAT) Microdialysis_Exp->Post_Mortem Behavioral_Testing->Post_Mortem caption In Vivo Experimental Workflow

Figure 2: In Vivo Experimental Workflow for this compound Studies.

Huntington's Disease Model: R6/2 Mouse

The R6/2 transgenic mouse model of Huntington's disease exhibits a progressive motor and cognitive decline.[16][17][18]

Protocol 4: Behavioral Assessment Following Chronic Intracerebroventricular (ICV) Infusion of a this compound Derivative

Objective: To evaluate the therapeutic potential of a blood-brain barrier-penetrant this compound derivative on motor deficits in R6/2 mice.

Materials:

  • R6/2 transgenic mice and wild-type littermates

  • A lipophilic this compound derivative (e.g., ester prodrugs)[11]

  • Osmotic mini-pumps

  • Stereotaxic apparatus

  • Rotarod apparatus

  • Open field arena

Procedure:

  • Animal Model: Use R6/2 mice and wild-type controls.

  • Surgical Implantation of Osmotic Pumps: At a pre-symptomatic age (e.g., 4-5 weeks), surgically implant osmotic mini-pumps for continuous ICV infusion of the this compound derivative or vehicle.

  • Behavioral Testing:

    • Rotarod: Test motor coordination and balance weekly, measuring the latency to fall.

    • Open Field: Assess locomotor activity and anxiety-like behavior by tracking distance moved, time in the center, and rearing frequency.[16]

  • Data Analysis: Compare the behavioral performance of vehicle-treated and drug-treated R6/2 mice over time.

Causality and Self-Validation: The use of a chronic delivery system ensures sustained target engagement. Comparing the performance of treated R6/2 mice to both vehicle-treated R6/2 and wild-type mice allows for a clear assessment of the therapeutic efficacy in ameliorating the disease phenotype.

PART 3: Electrophysiological Applications

Electrophysiology provides a direct measure of neuronal and synaptic function, offering high-resolution insights into the effects of this compound on neural circuits.

Protocol 5: Whole-Cell Patch-Clamp Recordings in Acute Brain Slices

Objective: To characterize the effect of this compound on inhibitory postsynaptic currents (IPSCs) in neurons from a mouse model of a neurodegenerative disease.

Materials:

  • Brain tissue from a disease model mouse (e.g., 5XFAD for Alzheimer's) and wild-type controls

  • Vibratome for slicing

  • Patch-clamp rig with amplifier and data acquisition system

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the hippocampus or cortex.

  • Recording:

    • Perform whole-cell patch-clamp recordings from pyramidal neurons.

    • Record spontaneous inhibitory postsynaptic currents (sIPSCs) in voltage-clamp mode.

    • After obtaining a stable baseline recording, bath-apply this compound (e.g., 10-100 µM).

  • Data Analysis: Analyze the frequency, amplitude, and decay kinetics of sIPSCs before and after this compound application.

Causality and Self-Validation: This protocol directly measures the physiological consequence of GABA uptake inhibition at the single-cell level. An increase in the frequency and/or decay time of sIPSCs would indicate an enhancement of GABAergic transmission. It is important to note that this compound has been shown to enhance synaptic transmission through mechanisms potentially independent of GABA uptake inhibition in some preparations.[19]

Data Presentation

Table 1: Representative Quantitative Data for In Vitro Neuroprotection Assay

Treatment GroupThis compound (µM)MPP+ (500 µM)Cell Viability (% of Control)
Control0-100 ± 5.2
Vehicle + MPP+0+45 ± 3.8
This compound100-98 ± 4.5
10 µM this compound + MPP+10+52 ± 4.1
50 µM this compound + MPP+50+65 ± 3.9
100 µM this compound + MPP+100+78 ± 4.3

Table 2: Representative Quantitative Data for In Vivo Behavioral Assessment

GenotypeTreatmentAge (weeks)Rotarod Latency (s)
Wild-TypeVehicle8180 ± 12.5
R6/2Vehicle895 ± 10.1
R6/2This compound Derivative8125 ± 11.3
Wild-TypeVehicle12180 ± 11.8
R6/2Vehicle1260 ± 8.7
R6/2This compound Derivative1290 ± 9.5

Conclusion and Future Perspectives

This compound and its derivatives are invaluable tools for elucidating the role of the GABAergic system in neurodegenerative diseases. The protocols outlined in this guide provide a framework for robust and reproducible studies. Future research should focus on the development of novel, brain-penetrant GAT inhibitors with high selectivity to further explore the therapeutic potential of modulating GABAergic neurotransmission in these devastating disorders.

References

Protocol for radiolabeled GABA uptake assays with Nipecotic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Analysis of GABA Transporter Activity Using Radiolabeled Uptake Assays with Nipecotic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to performing radiolabeled γ-aminobutyric acid (GABA) uptake assays, a fundamental technique for studying the function and pharmacology of GABA transporters (GATs). We delve into the theoretical underpinnings of the assay, the critical role of this compound as a competitive inhibitor, and provide detailed, step-by-step protocols for both traditional cell-based assays and higher-throughput scintillation proximity assays (SPA). This guide is designed to equip researchers with the necessary knowledge to generate robust and reproducible data for the characterization of GAT inhibitors, an important therapeutic target for neurological disorders such as epilepsy.[1][2]

Introduction: The Significance of GABA Transporters

γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[3] The precise control of GABA concentration in the synaptic cleft is paramount for normal brain function. This regulation is primarily achieved by a family of sodium- and chloride-dependent GABA transporters (GATs), which are members of the solute carrier 6 (SLC6) family.[4][5][6]

There are four main subtypes of GATs: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT-1).[5] GAT1 is the most abundant subtype in the brain and is predominantly located on presynaptic neurons and surrounding glial cells, where it is responsible for the rapid reuptake of GABA from the synapse, thus terminating its inhibitory signal.[4][5][7] Dysregulation of GAT function has been implicated in various neurological and psychiatric conditions, including epilepsy, anxiety, and depression, making GATs attractive targets for drug development.[2][8]

The radiolabeled GABA uptake assay is a gold-standard method for directly measuring the functional activity of these transporters. By quantifying the accumulation of a radiolabeled GABA analog, such as [³H]-GABA, in cells or tissues expressing GATs, researchers can investigate transporter kinetics, screen for novel inhibitors, and determine their potency and mechanism of action.

The Role of this compound: A Classic GAT Inhibitor

This compound is a cyclic amino acid that serves as a classical competitive inhibitor of GABA uptake, with a notable selectivity for GAT1.[9][10] Its structural similarity to GABA allows it to bind to the active site of the transporter, thereby blocking the reuptake of GABA.[2] In the context of radiolabeled GABA uptake assays, this compound is an indispensable tool for:

  • Defining Specific Uptake: By comparing GABA uptake in the presence and absence of a saturating concentration of this compound, one can distinguish between transporter-mediated (specific) uptake and non-specific uptake or passive diffusion.

  • Reference Compound: It serves as a standard reference compound for validating assay performance and for comparing the potency of novel GAT inhibitors.

  • Mechanism of Action Studies: The competitive nature of this compound's interaction with GATs can be demonstrated through kinetic studies, where its presence increases the apparent Michaelis constant (Km) of GABA uptake without affecting the maximum velocity (Vmax).[11]

It is important to note that at high concentrations (in the millimolar range), this compound may exhibit off-target effects, including direct activation of GABA-A receptors.[12][13] Therefore, careful dose-response studies are essential to ensure that the observed effects are specific to GAT inhibition.

Principle of the Radiolabeled GABA Uptake Assay

The assay is based on the incubation of a biological sample (e.g., cultured cells expressing GATs, synaptosomes) with a known concentration of radiolabeled GABA (typically [³H]-GABA). The transporter's activity is directly proportional to the amount of radioactivity that accumulates within the cells over a specific period. The process is terminated by rapidly washing away the extracellular radiolabel, followed by cell lysis and quantification of the intracellular radioactivity using liquid scintillation counting.

The overall workflow can be visualized as follows:

GABA_Uptake_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_detection Phase 3: Detection & Analysis Cell_Culture Cell Culture & Plating Preincubation Pre-incubation with Test Compound/Nipecotic Acid Cell_Culture->Preincubation Reagent_Prep Reagent Preparation ([³H]-GABA, Inhibitors) Reagent_Prep->Preincubation Initiation Initiate Uptake with [³H]-GABA Preincubation->Initiation Incubation Incubation (Time & Temp Controlled) Initiation->Incubation Termination Terminate Uptake (Rapid Washing) Incubation->Termination Lysis Cell Lysis Termination->Lysis Scintillation Liquid Scintillation Counting Lysis->Scintillation Data_Analysis Data Analysis (IC₅₀, Km, Vmax) Scintillation->Data_Analysis

Caption: General workflow for a radiolabeled GABA uptake assay.

Materials and Reagents

Key Reagents & Consumables
Reagent/MaterialRecommended SpecificationsSupplier Example
Cell Line HEK293 or CHO cells stably expressing human GAT1 (SLC6A1).[6]ATCC, ION Biosciences
Radiolabeled Ligand [³H]-gamma-Aminobutyric acid ([³H]-GABA)PerkinElmer, American Radiolabeled Chemicals
Unlabeled Ligand γ-Aminobutyric acid (GABA)Sigma-Aldrich
Reference Inhibitor (R)-Nipecotic acid hydrochlorideTocris Bioscience, Sigma-Aldrich
Cell Culture Medium DMEM/F-12, supplemented with 10% FBS, 1% Pen/Strep, and selection antibiotic (e.g., G418)Gibco, Corning
Assay Buffer Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)Prepare in-house (see recipe below)
Lysis Buffer 1% Sodium dodecyl sulfate (SDS) or 0.1 N NaOHSigma-Aldrich
Scintillation Cocktail Liquid scintillation cocktail (e.g., Ultima Gold™)PerkinElmer
Microplates 96-well, flat-bottom, cell culture-treated plates (for standard assay)[14]Corning, Greiner
Cytostar-T™ scintillating microplates (for SPA)[15]PerkinElmer
Scintillation Vials 4-6 mL capacityWheaton, RPI
Buffer & Solution Recipes
  • Krebs-Ringer-HEPES (KRH) Buffer (1X), pH 7.4:

    • 120 mM NaCl

    • 4.7 mM KCl

    • 2.2 mM CaCl₂

    • 1.2 mM MgSO₄

    • 1.2 mM KH₂PO₄

    • 10 mM HEPES

    • 10 mM D-Glucose

    • Adjust pH to 7.4 with NaOH. Store at 4°C.

Experimental Protocols

Protocol 1: Standard [³H]-GABA Uptake Assay in 96-Well Plates

This protocol is suitable for determining the IC₅₀ of test compounds.

Day 1: Cell Plating

  • Harvest GAT1-expressing cells from culture flasks using standard trypsinization methods.

  • Resuspend cells in fresh, pre-warmed culture medium and perform a cell count.

  • Seed the cells into a 96-well, clear-bottom, tissue culture-treated plate at a density of 40,000–60,000 cells per well in 100 µL of medium.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a confluent monolayer.

Day 2: Assay Execution

  • Prepare Assay Plates:

    • Prepare serial dilutions of your test compounds and this compound in KRH buffer at 2X the final desired concentration.

    • Define plate layout:

      • Total Uptake: Wells with KRH buffer only.

      • Non-specific Uptake: Wells with a saturating concentration of this compound (e.g., 1 mM final concentration).

      • Test Compound: Wells with serial dilutions of the test compound.

  • Pre-incubation:

    • Gently aspirate the culture medium from the cell plate.

    • Wash each well once with 100 µL of pre-warmed KRH buffer.

    • Add 50 µL of the appropriate 2X compound/control solution to each well.

    • Pre-incubate the plate for 10-20 minutes at room temperature (or 37°C).[14]

  • Initiate Uptake:

    • Prepare the [³H]-GABA working solution in KRH buffer at 2X the final concentration (e.g., 20 nM for a final concentration of 10 nM). The final concentration should be close to the Km of GABA for the transporter.

    • Add 50 µL of the 2X [³H]-GABA solution to all wells to initiate the uptake reaction.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature.[7] This time should be within the linear range of uptake, which should be determined empirically in initial optimization experiments.[16]

  • Terminate Uptake:

    • Rapidly terminate the reaction by aspirating the radioactive solution.

    • Immediately wash the wells three times with 150 µL of ice-cold KRH buffer to remove extracellular [³H]-GABA.[14]

  • Cell Lysis and Counting:

    • Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for at least 30 minutes at room temperature on a plate shaker to ensure complete lysis.

    • Transfer the lysate from each well to a separate scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Cap the vials, vortex thoroughly, and allow them to sit for at least 1 hour in the dark.

    • Quantify the radioactivity in each vial using a liquid scintillation counter, measuring counts per minute (CPM).[14]

Protocol 2: Scintillation Proximity Assay (SPA) for Higher Throughput

This method eliminates the wash steps and is amenable to automation.[15]

Day 1: Cell Plating

  • Seed GAT1-expressing cells directly into a 96-well Cytostar-T™ scintillating microplate at the density determined in Protocol 1.

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Assay Execution

  • Pre-incubation:

    • Gently aspirate the culture medium.

    • Add 50 µL of pre-warmed KRH buffer containing the appropriate concentrations of test compounds or controls (at 2X final concentration).

    • Pre-incubate for 10-20 minutes at room temperature.

  • Initiate Uptake and Read:

    • Add 50 µL of 2X [³H]-GABA working solution to all wells.

    • Immediately place the plate into a microplate scintillation counter (e.g., MicroBeta²).

    • Measure the signal (CPM) in real-time or at a fixed endpoint (e.g., after 30 minutes). The uptake of [³H]-GABA into the cells brings the radioisotope into close enough proximity to the scintillant-impregnated base of the plate to generate a light signal.[14][15]

Data Analysis and Interpretation

  • Calculate Specific Uptake:

    • Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)

  • Determine Percent Inhibition:

    • % Inhibition = [1 - (Specific Uptake with Compound / Specific Uptake without Compound)] * 100

  • Generate IC₅₀ Curves:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the specific uptake by 50%.

The competitive inhibition mechanism of this compound can be further investigated by performing saturation kinetics experiments.

Inhibition_Mechanism GABA GABA Substrate GAT1 GAT1 Transporter (Binding Site) GABA->GAT1 Binds to Nipecotic_Acid This compound (Competitive Inhibitor) Nipecotic_Acid->GAT1 Competes for Binding Site Uptake GABA Uptake GAT1->Uptake Leads to No_Uptake Uptake Blocked GAT1->No_Uptake Results in

Caption: Competitive inhibition of GAT1 by this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background/non-specific binding Inefficient washing; radioligand sticking to plastic; cell death releasing radioactivity.Increase the number and volume of washes with ice-cold buffer. Pre-coat plates with poly-D-lysine. Ensure cell monolayer is healthy and confluent.
Low signal/low specific uptake Low transporter expression; suboptimal assay conditions (time, temp); inactive radioligand.Verify transporter expression via Western blot or qPCR. Optimize incubation time and temperature. Check the age and specific activity of the [³H]-GABA stock.
High well-to-well variability Inconsistent cell seeding; pipetting errors; edge effects in the plate.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Ensure even cell suspension before plating.
IC₅₀ values inconsistent with literature Incorrect buffer composition (Na⁺/Cl⁻ are crucial for GAT function); incorrect final concentrations; degradation of compounds.Verify the composition and pH of all buffers.[5] Recalculate all dilutions. Prepare fresh compound stocks.

References

Application Notes & Protocols: The Strategic Use of Nipecotic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nipecotic acid, a cyclic β-amino acid, stands as a cornerstone chiral building block in medicinal chemistry, primarily for its structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing complex pharmaceutical intermediates. We will dissect the causality behind key synthetic strategies, provide validated, step-by-step protocols for core transformations, and present data-driven insights into structure-activity relationships (SAR) for its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of neurologically active compounds.

Introduction: Why this compound?

This compound (piperidine-3-carboxylic acid) is more than just a cyclic amino acid; it is a privileged scaffold provided by nature's "chiral pool." The concept of the chiral pool involves using abundant, enantiomerically pure natural products as starting materials to impart chirality to a synthetic target, thereby avoiding costly and often inefficient asymmetric synthesis or resolution steps.[2][3]

The significance of this compound is twofold:

  • Stereochemical Integrity : It possesses a stereocenter at the C3 position. The (R)- and (S)-enantiomers serve as distinct chiral synthons, which is critical as the biological activity of resulting pharmaceuticals is often highly dependent on stereochemistry. For instance, (R)-nipecotic acid is the key chiral component of the anticonvulsant drug Tiagabine, with the (R)-enantiomer being four times more potent than the (S)-enantiomer.[4][5][6]

  • Pharmacophoric Mimicry : Its rigid piperidine ring constrains the conformation, making it an excellent structural mimic of GABA. This allows derivatives of this compound to interact with GABA transporters (GATs), inhibiting the reuptake of GABA from the synaptic cleft and thus enhancing GABAergic neurotransmission.[1][7] This mechanism is a validated therapeutic strategy for treating epilepsy and other neurological disorders.[1]

The core structure presents two primary functional handles for synthetic elaboration: the secondary amine (a nucleophile) and the carboxylic acid (an electrophile after activation). The strategic manipulation of these two groups is the foundation of its use in drug intermediate synthesis.

G cluster_0 Core Properties of this compound cluster_1 Synthetic Utility NA This compound (Piperidine-3-carboxylic acid) CP Member of the Chiral Pool NA->CP Source of Chirality GM GABA Structural Mimic NA->GM Pharmacological Basis Handles Key Functional Groups: - Secondary Amine (Nucleophile) - Carboxylic Acid (Electrophile) Pharma Pharmaceutical Intermediates GM->Pharma Targets GABA Transporters (GATs) Handles->Pharma Enables Derivatization

Figure 1 : Conceptual overview of this compound's role in pharmaceutical synthesis.

Core Synthetic Transformations and Strategic Considerations

The synthesis of this compound derivatives almost invariably involves reactions at the nitrogen and/or the carboxyl group. The choice of strategy depends on the final target, but key considerations include protecting group selection and the order of functionalization.

N-Substitution: Introducing Lipophilicity

The secondary amine of the piperidine ring is the most common site for modification. For GABA uptake inhibitors, large lipophilic moieties are installed at this position to facilitate passage across the blood-brain barrier (BBB), a critical challenge since this compound itself is too polar to do so effectively.[8][9]

  • Causality : The BBB is a lipid membrane that restricts the entry of hydrophilic molecules. By attaching a lipophilic "tail" to the this compound scaffold, the overall logP of the molecule is increased, enhancing its ability to partition into the lipid bilayer of the BBB and enter the CNS. This is the guiding principle behind drugs like Tiagabine.[4][6]

The primary method for this is N-alkylation via nucleophilic substitution, where the amine attacks an alkyl halide or a similar electrophile.

Carboxyl Group Modification: Prodrugs and Amides

The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) during N-alkylation to prevent side reactions, such as intramolecular amidation or acting as a competing nucleophile in its carboxylate form.

  • Causality : Esterification serves two purposes. First, it neutralizes the acidic proton and removes the negative charge of the carboxylate, which simplifies purification and improves solubility in organic solvents used for subsequent reactions. Second, esters can function as prodrugs. In the body, esterases can hydrolyze the ester back to the active carboxylic acid form after the molecule has reached its target site.[8][10] This strategy is often employed to improve bioavailability.[8] Amidation of the carboxyl group with other molecules is also a strategy to create multi-target agents, for example, by linking it to antioxidant moieties.[11][12]

G cluster_0 Synthetic Pathways start This compound Secondary Amine Carboxylic Acid protect Esterification (e.g., EtOH, H+) start:c->protect intermediate Ethyl Nipecotate Secondary Amine Ester protect->intermediate n_alkyl N-Alkylation (R-X, Base) intermediate:n->n_alkyl final N-Substituted this compound Lipophilic Group (R) Carboxylic Acid n_alkyl->final:n hydrolysis Ester Hydrolysis (e.g., LiOH) final:c->hydrolysis caption General workflow for synthesizing N-substituted this compound derivatives.

Figure 2 : General synthetic workflow for N-substituted this compound derivatives.

Application Focus: Synthesis of GABA Uptake Inhibitors

The most prominent application of this compound is in the development of GABA uptake inhibitors for treating epilepsy and other CNS disorders.[1][13] These inhibitors primarily target the GAT-1 transporter.

Case Study: (R)-Tiagabine

Tiagabine is a potent and selective GAT-1 inhibitor.[1] Its synthesis is a prime example of leveraging the chirality of (R)-nipecotic acid. The structure consists of the (R)-nipecotic acid core N-substituted with a lipophilic tail containing two thiophene rings.[4][14]

A common synthetic approach involves the N-alkylation of an (R)-nipecotic acid ester with a suitable electrophile containing the bis-thienyl butenyl moiety.[5]

Protocol: N-Alkylation of (R)-Ethyl Nipecotate (Key Intermediate Step)

This protocol describes a representative N-alkylation, a crucial step in the synthesis of many GAT inhibitors. The specific electrophile used here is illustrative.

Objective: To synthesize (R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-en-1-yl]piperidine-3-carboxylic acid ethyl ester, a key intermediate for a Tiagabine analogue.

Materials:

  • (R)-Ethyl nipecotate (1.0 eq)

  • 1-Bromo-4,4-bis(3-methyl-2-thienyl)but-3-ene (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Potassium iodide (KI), catalytic (0.1 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-ethyl nipecotate and anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate and a catalytic amount of potassium iodide. The K₂CO₃ acts as the base to deprotonate the secondary amine, while KI facilitates the reaction via the Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide in situ.

  • Addition of Electrophile: Add the 1-bromo-4,4-bis(3-methyl-2-thienyl)but-3-ene electrophile dropwise to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor its progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:EtOAc). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent gradient (e.g., starting with 95:5 Hexane:EtOAc and gradually increasing polarity) to afford the pure N-alkylated product.

Validation:

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Chiral Integrity: Confirm the retention of stereochemistry using chiral HPLC analysis.

Structure-Activity Relationship (SAR) Insights

Extensive research has been conducted to understand how modifications to the this compound scaffold affect potency and selectivity for different GABA transporters (mGAT1-mGAT4).[15][16][17] The N-substituent is the most critical determinant of this activity.

Compound TypeN-Substituent CharacteristicsTarget SelectivityTypical Potency (IC₅₀)Reference
Tiagabine Analogues Bis-aromatic (e.g., thiophene, phenyl) moieties on a C4 linker. Asymmetry can be beneficial.GAT-110-100 nM[15][16]
SNAP-5114 Analogues Tris-aromatic methoxyethyl group.GAT-3/41-10 µM[18][19]
4-Substituted Derivatives Biaryl moieties attached via spacers at the 4-position of the piperidine ring.Generally low potency, some GAT-4 selectivity.>10 µM[17]
Cage Structures Bulky, rigid tricyclic amines attached via a hydrocarbon linker.GAT-3/45-50 µM[20][21]

Table 1 : Summary of SAR for various N-substituted this compound derivatives.

  • Expert Insight : The data in Table 1 reveals a clear pattern: potent GAT-1 inhibition requires a specific type of bulky, lipophilic N-substituent, often with two aromatic rings, that can interact with a corresponding hydrophobic pocket in the transporter protein.[15] In contrast, achieving selectivity for other transporters like GAT-3 or GAT-4 often involves different structural motifs, such as the bulkier, more sterically hindered groups found in SNAP-5114 analogues or derivatives with cage structures.[18][20] The generally poor activity of 4-substituted derivatives suggests that modification of the piperidine ring itself is less tolerated than N-substitution for achieving high affinity.[17]

Conclusion

This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its value stems from its status as a readily available chiral building block and its inherent ability to mimic the neurotransmitter GABA. Through well-understood synthetic transformations, primarily focused on N-alkylation and carboxyl group manipulation, it provides a reliable scaffold for constructing a diverse range of pharmaceutical intermediates. The successful development of the anticonvulsant Tiagabine serves as a testament to this strategy. Future work will likely continue to explore novel derivatives to achieve greater selectivity for different GABA transporter subtypes and to develop multi-target ligands for complex neurological diseases.

References

Application Notes and Protocols: Intraperitoneal Injection of Nipecotic Acid in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale and Critical Considerations

Nipecotic acid is a potent, competitive inhibitor of gamma-aminobutyric acid (GABA) transporters (GATs), primarily GAT-1, GAT-3, and GAT-4.[1] By blocking these transporters, this compound effectively increases the extracellular concentration of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[2] This mechanism makes it a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes, including epilepsy, anxiety, and other neurological disorders.[2]

However, a pivotal consideration for in vivo studies is the inherent limitation of unmodified this compound. Due to its hydrophilic and zwitterionic nature at physiological pH, it penetrates the blood-brain barrier (BBB) very poorly.[3] Consequently, systemic administration via intraperitoneal (IP) injection is generally ineffective for eliciting direct CNS effects, such as anticonvulsant activity.[4] Research aiming to modulate central GABAergic transmission often employs lipophilic derivatives or prodrugs—such as specific esters or compounds like Tiagabine—which are designed to cross the BBB and then release the active compound or mimic its action within the CNS.[3][4]

This guide provides a comprehensive protocol for the intraperitoneal administration of (±)-Nipecotic acid in mice, with a strong emphasis on the scientific context. It is structured to serve two primary purposes:

  • To provide a robust, evidence-based protocol for researchers investigating the peripheral or systemic effects of this compound.

  • To offer a scientifically grounded perspective and a viable alternative protocol for researchers whose ultimate goal is to study the central nervous system effects of GABA uptake inhibition.

Part 1: (±)-Nipecotic Acid Protocol

Mechanism of Action: GABA Transporter Inhibition

GABA transporters are critical for maintaining the precise balance of synaptic transmission. Located on the presynaptic terminals of neurons and surrounding glial cells, GATs actively remove GABA from the synaptic cleft, thereby terminating its inhibitory signal. This compound, as a GABA analog, competitively binds to these transporters, preventing GABA reuptake. This leads to an elevated concentration of GABA in the extracellular space, prolonging the activation of GABA receptors (GABA-A and GABA-B) and enhancing inhibitory tone.

GABASynapse cluster_pre cluster_post presynaptic Presynaptic Neuron gaba_synapse GABA presynaptic->gaba_synapse Release postsynaptic Postsynaptic Neuron gat GABA Transporter (GAT-1) gaba_vesicle GABA gaba_synapse->gat Reuptake gaba_receptor GABA-A Receptor gaba_synapse->gaba_receptor Binds nipecotic_acid This compound nipecotic_acid->gat Blocks gaba_receptor->postsynaptic Inhibitory Signal (Cl- influx) synaptic_cleft Synaptic Cleft

Caption: Mechanism of this compound at a GABAergic synapse.

Materials and Reagents
Material/ReagentRecommended Specifications
(±)-Nipecotic acidPurity ≥98%, solid/powder form. (e.g., Sigma-Aldrich, Cayman Chemical)
VehicleSterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.9% Sodium Chloride (Saline).
SyringesSterile, 1 mL tuberculin syringes with Luer-Lok™ tip.
NeedlesSterile, 25-27 gauge, ½ to ⅝ inch length. Use a new needle for each animal.
Weighing ScaleCalibrated analytical balance (readability 0.1 mg).
pH Meter or pH stripsFor verifying the pH of the final solution.
Vortex Mixer & Magnetic StirrerFor dissolution of the compound.
Sterile Tubes1.5 mL or 15 mL conical tubes for solution preparation.
70% EthanolFor surface disinfection.
Personal Protective Equipment (PPE)Lab coat, safety glasses, and gloves.
Safety and Handling

(±)-Nipecotic acid may cause skin, eye, and respiratory irritation. Standard laboratory safety practices should be strictly followed.

  • Engineering Controls: Handle the powder form in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store the compound tightly sealed in a cool, dry place, away from incompatible materials.

Dosing Considerations

Due to poor BBB penetration, CNS-related behavioral effects are not anticipated with standard systemic doses. Researchers have used very high doses of similar molecules, like GABA itself (up to 2000 mg/kg), to observe even slight changes in locomotor activity.[2] For studies on peripheral GABAergic systems (e.g., in the gut or other organs), a starting dose range of 50-100 mg/kg can be considered, though dose-response experiments are essential.

Protocol: Solution Preparation (10 mg/mL Stock)
  • Tare Balance: Place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare it.

  • Weigh Compound: Carefully weigh 10 mg of (±)-Nipecotic acid powder into the tube.

  • Add Vehicle: Add 1 mL of sterile PBS (pH 7.2) or 0.9% saline to the tube. Manufacturer data indicates a solubility of 10 mg/mL in PBS (pH 7.2) and 50 mg/mL in water.[5]

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If needed, use a magnetic stirrer for complete dissolution. The solution should be clear and colorless.

  • Verify pH: Check that the final pH of the solution is between 7.2 and 7.4. Adjust with sterile NaOH or HCl if necessary, though this is unlikely if using buffered saline.

  • Sterility: If the solution was not prepared under aseptic conditions, it should be sterilized by filtration through a 0.22 µm syringe filter into a new sterile vial.

Protocol: Intraperitoneal (IP) Injection

This protocol adheres to standard animal welfare guidelines for IP injections in mice.

  • Calculate Volume:

    • Determine the required dose in mg/kg (e.g., 50 mg/kg).

    • Weigh the mouse to get its precise body weight in kg (e.g., 25 g = 0.025 kg).

    • Formula: Injection Volume (mL) = (Dose [mg/kg] × Weight [kg]) / Concentration [mg/mL]

    • Example: (50 mg/kg × 0.025 kg) / 10 mg/mL = 0.125 mL.

  • Animal Restraint:

    • Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck and back skin) to immobilize the head and body.

    • Tilt the mouse so its head is slightly lower than its abdomen. This allows the abdominal organs to shift forward, reducing the risk of puncture.

  • Identify Injection Site:

    • The injection should be administered in the mouse's lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and major blood vessels. Alternating sides is recommended for repeated injections.

  • Perform Injection:

    • Using a new sterile syringe and needle for each animal, draw up the calculated volume.

    • Insert the needle (bevel up) at a 15-30 degree angle into the identified injection site. The needle should penetrate the skin and the abdominal wall.

    • Gently aspirate by pulling back the plunger slightly. If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. If fluid (yellow for urine, greenish-brown for intestinal contents) or blood appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

    • Depress the plunger smoothly to inject the solution.

    • Withdraw the needle swiftly and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for at least 15-30 minutes post-injection for any signs of distress, such as abnormal posture, lethargy, or signs of pain at the injection site.

    • Monitor for expected behavioral or physiological outcomes according to your experimental design.

Caption: Workflow for Intraperitoneal (IP) Injection in Mice.

Part 2: Alternative Protocol for CNS Studies - SKF-89976A

For researchers aiming to study the central effects of GABA uptake inhibition, a BBB-permeable analog is necessary. N-(4,4-Diphenyl-3-butenyl)this compound (SKF-89976A) is a potent and selective GAT-1 inhibitor that effectively crosses the BBB and has demonstrated anticonvulsant properties in mice.

Dosing and Vehicle
  • Effective Dose: An intraperitoneal dose of 8.9 mg/kg has been shown to be effective in protecting against pentylenetetrazole-induced seizures in mice.

  • Vehicle: SKF-89976A can be dissolved in sterile saline (0.9% NaCl). Gentle warming or sonication may aid dissolution.

Protocol: Preparation and Administration

The preparation and administration protocol is identical to that described for (±)-Nipecotic acid, with adjustments for the different concentration and dosage.

  • Prepare Solution: Create a stock solution (e.g., 1 mg/mL) by dissolving SKF-89976A in sterile saline.

  • Calculate Volume:

    • Example (for an 8.9 mg/kg dose in a 25g mouse): (8.9 mg/kg × 0.025 kg) / 1 mg/mL = 0.2225 mL.

  • Administer: Follow the IP injection steps outlined in Section 1.6 .

Expected Outcomes and Behavioral Assessment
  • Timeline: Anticonvulsant effects are typically assessed 30-60 minutes post-injection.

  • Behavioral Effects: At effective doses, SKF-89976A can reduce the severity and incidence of chemically-induced seizures.

  • Side Effects: At higher doses, GABA uptake inhibitors may induce side effects such as catalepsy or motor impairment. A thorough behavioral assessment should be part of the experimental design.

Troubleshooting and Data Interpretation

IssuePossible CauseSolution
No CNS Effect with this compound Poor blood-brain barrier permeability.This is the expected outcome. Use a BBB-permeable derivative like SKF-89976A for CNS studies.
Injection Fluid Leaks from Site Needle was not fully inserted past the abdominal wall (subcutaneous injection).Ensure proper needle depth. Re-evaluate restraint and injection technique.
Animal Shows Signs of Pain/Distress Accidental puncture of an organ or intestine; irritant solution.Immediately stop the procedure. Monitor the animal closely. Consult with veterinary staff. Ensure the solution pH is neutral.
High Variability in Results Inconsistent injection technique (e.g., injection into fat pad or gut).Standardize the injection protocol across all users. Ensure proper restraint and landmarking for consistent intraperitoneal delivery.

Conclusion

The intraperitoneal injection of this compound is a straightforward procedure for studying its systemic and peripheral effects. However, researchers must remain acutely aware of its limited ability to cross the blood-brain barrier. For investigating central GABAergic pathways, the use of a validated, lipophilic analog like SKF-89976A is strongly recommended. By understanding the distinct pharmacokinetic properties of these compounds, researchers can design more robust, reliable, and interpretable in vivo experiments.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the Poor Blood-Brain Barrier Penetration of Nipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center dedicated to advancing research on Nipecotic acid. As a potent inhibitor of GABA uptake, this compound holds significant therapeutic promise for neurological disorders such as epilepsy. However, its clinical utility is severely hampered by its hydrophilic nature and subsequent poor penetration of the blood-brain barrier (BBB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies and troubleshoot common experimental hurdles in delivering this compound to the central nervous system (CNS). We will explore the underlying scientific principles and provide validated protocols to help you navigate this complex challenge.

Part 1: Understanding the Challenge - FAQs

This section addresses fundamental questions regarding the physicochemical properties of this compound and the physiological hurdles of the blood-brain barrier.

Question 1: Why does this compound exhibit such poor blood-brain barrier penetration?

Answer: The primary reason for this compound's limited BBB penetration lies in its chemical structure. As a zwitterionic amino acid at physiological pH, it is highly polar and hydrophilic. The blood-brain barrier is a highly lipophilic cellular layer, which severely restricts the passive diffusion of such molecules. Furthermore, this compound is a substrate for efflux transporters at the BBB, which actively pump the molecule back into the bloodstream, further reducing its brain concentration.

Question 2: What are the key physicochemical properties of this compound to consider for BBB penetration enhancement?

Answer: When designing strategies to improve the BBB penetration of this compound, it is crucial to consider the following properties:

PropertyValueImplication for BBB Penetration
Molecular Weight 129.16 g/mol Favorable for passive diffusion.
LogP -2.6 (estimated)Highly hydrophilic, unfavorable for passive diffusion.
pKa ~3.5 (carboxyl), ~10.5 (amino)Zwitterionic at physiological pH, leading to high polarity.
Hydrogen Bond Donors/Acceptors 2/2Increases polarity and reduces membrane permeability.

The goal of any modification strategy is to transiently mask the polar functional groups, thereby increasing lipophilicity (increasing the LogP value) to facilitate passage across the BBB.

Part 2: Troubleshooting & Strategy Guide

This section provides a detailed, question-and-answer-based guide to troubleshooting common issues encountered during experiments aimed at enhancing this compound's BBB penetration.

A. Prodrug Strategies

Question 3: We are developing a lipophilic ester prodrug of this compound, but we are seeing low brain concentrations in our in vivo studies. What could be the issue?

Answer: This is a common challenge with ester prodrugs of this compound. Several factors could be at play:

  • Premature Hydrolysis: The ester bond may be rapidly cleaved by esterases in the plasma before the prodrug can reach the BBB. This leads to the regeneration of the parent this compound in the periphery, which cannot cross the BBB.

  • Insufficient Lipophilicity: The chosen ester promoiety may not be sufficiently lipophilic to significantly enhance passive diffusion across the BBB.

  • Efflux Transporter Recognition: The prodrug itself might be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low brain uptake of this compound prodrugs.

Experimental Protocol: In Vitro Plasma Stability Assay

  • Preparation: Prepare a stock solution of the this compound prodrug in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the prodrug into fresh rodent or human plasma at a final concentration of 1-10 µM. Incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Protein Precipitation: Immediately add a cold organic solvent (e.g., acetonitrile with 1% formic acid) to precipitate plasma proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the remaining prodrug and the appearance of the parent this compound.

  • Data Interpretation: Calculate the half-life (t1/2) of the prodrug in plasma. A short half-life indicates rapid hydrolysis.

Question 4: How can we design a this compound prodrug that is stable in plasma but is efficiently converted to the active drug in the brain?

Answer: The key is to design a prodrug that is activated by enzymes predominantly expressed in the brain. One promising approach is to utilize enzyme systems that are more active in the CNS than in the periphery. For instance, certain peptidases or amidases with higher brain expression could be targeted.

Another strategy is to create a "cascade-release" or "pro-prodrug" system. This involves a multi-step activation process where the initial, plasma-stable modification is cleaved to reveal a second, less stable promoiety that then rapidly releases this compound within the brain.

B. Nanoparticle-Based Delivery Systems

Question 5: Our liposomal formulation of this compound shows good encapsulation efficiency but poor in vivo efficacy. What are the likely reasons?

Answer: High encapsulation efficiency is a good first step, but it doesn't guarantee successful brain delivery. Common pitfalls with liposomal formulations include:

  • Rapid Clearance by the Reticuloendothelial System (RES): Unmodified liposomes are quickly recognized and cleared by macrophages in the liver and spleen, reducing their circulation time and the opportunity to reach the BBB.

  • Lack of a BBB Targeting Moiety: The liposomes need a "guide" to facilitate their transport across the BBB. Without a specific targeting ligand, their passage will be minimal.

  • Drug Leakage: The encapsulated this compound may prematurely leak from the liposomes before they reach the brain.

Troubleshooting and Optimization Strategy:

G cluster_0 Formulation & Characterization cluster_1 In Vivo Challenges & Solutions cluster_2 Optimization Strategies A Liposomal Formulation of this compound B High Encapsulation Efficiency A->B C Poor In Vivo Efficacy D Rapid RES Clearance C->D E Lack of BBB Targeting C->E F Premature Drug Leakage C->F G PEGylation to Increase Circulation Time D->G H Conjugate with Targeting Ligands (e.g., Transferrin, Angiopep-2) E->H I Optimize Lipid Composition for Stability F->I

Caption: Optimization strategies for liposomal delivery of this compound.

Experimental Protocol: Surface Modification of Liposomes with a Targeting Peptide

  • Liposome Preparation: Prepare liposomes containing this compound using a standard method such as thin-film hydration followed by extrusion. Include a lipid with a reactive functional group (e.g., DSPE-PEG-Maleimide) in the lipid mixture.

  • Peptide Preparation: Obtain a BBB-targeting peptide (e.g., a peptide that binds to the transferrin receptor) that has been synthesized with a terminal cysteine residue.

  • Conjugation Reaction: Mix the pre-formed liposomes with the targeting peptide in a suitable buffer (e.g., HEPES, pH 7.4). The maleimide group on the liposome surface will react with the thiol group of the cysteine on the peptide to form a stable thioether bond.

  • Purification: Remove unconjugated peptide using dialysis or size exclusion chromatography.

  • Characterization: Confirm the successful conjugation and quantify the peptide density on the liposome surface using appropriate analytical techniques (e.g., HPLC, BCA protein assay).

C. Chemical Modifications

Question 6: We are considering conjugating this compound to a cell-penetrating peptide (CPP), but are concerned about potential toxicity. How can we mitigate this?

Answer: While CPPs can enhance cellular uptake, their non-specific nature can indeed lead to off-target effects and toxicity. To address this:

  • Use a Brain-Targeting Peptide Instead: As mentioned for liposomes, peptides that specifically bind to receptors enriched at the BBB (e.g., transferrin receptor, insulin receptor) are a more targeted approach than general CPPs. This leverages receptor-mediated transcytosis for brain entry.

  • Incorporate a Cleavable Linker: The bond connecting this compound to the peptide should be stable in circulation but readily cleaved within the brain parenchyma to release the active drug. This can be achieved using linkers that are sensitive to the brain's unique enzymatic or chemical environment (e.g., esterases, pH).

Part 3: References

  • Blood-Brain Barrier: A Pharmaceutical Challenge. Neuroscience Bulletin. --INVALID-LINK--

  • Prodrug strategies to enhance the blood-brain barrier penetration of drugs. Expert Opinion on Drug Delivery. --INVALID-LINK--

  • Liposomes as a drug delivery system for the treatment of neurological disorders. Journal of Controlled Release. --INVALID-LINK--

  • Receptor-mediated transport of peptides and proteins across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism. --INVALID-LINK--

  • In vitro models of the blood-brain barrier: An overview of their development and application. Tissue Barriers. --INVALID-LINK--

Stability of Nipecotic acid in aqueous solution for experiments

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Nipecotic Acid: Ensuring Stability in Aqueous Solutions for Reproducible Experimental Outcomes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with this compound. This guide is designed to provide in-depth technical insights and practical advice to ensure the stability and integrity of your this compound solutions, a critical factor for obtaining reliable and reproducible experimental results. As a potent inhibitor of GABA transporters (GATs), the efficacy of this compound is directly linked to its structural integrity in solution.[1][2] This document, structured in a flexible question-and-answer format, addresses common challenges and provides troubleshooting strategies based on established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is the baseline stability of this compound and what are the primary factors that can compromise it?

Answer: this compound is a relatively stable compound in its solid form, with a shelf life of at least four years when stored correctly.[1] However, once in an aqueous solution, its stability can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[3][4] The molecule contains a piperidine ring and a carboxylic acid group, which are the primary sites susceptible to degradation.[4][5] Understanding these sensitivities is the first step in preventing experimental variability.

Q2: How should I prepare an aqueous stock solution of this compound?

Answer: Preparing a stable and accurate stock solution is the foundation of a successful experiment. This compound is soluble in aqueous buffers like PBS (pH 7.2) at concentrations up to 10 mg/mL and in water up to 50 mg/mL.[1]

The choice of solvent is critical. While this compound is slightly soluble in organic solvents like DMSO and ethanol, for most biological assays, a buffered aqueous solution is preferred to maintain physiological relevance and minimize solvent-induced artifacts.[1] A zwitterionic molecule at physiological pH, its solubility and stability are highest in neutral to slightly acidic conditions.[6]

  • For a detailed methodology, please refer to the "Protocol 1: Preparation and Validation of an Aqueous this compound Stock Solution" section below.

Q3: What are the optimal storage conditions for my this compound solutions?

Answer: The way you store your solution is as important as how you prepare it. Both short-term and long-term storage conditions should be carefully considered to prevent degradation.

ParameterRecommended ConditionRationale
Temperature Short-term (1-2 weeks): 2-8°C. Long-term (>2 weeks): -20°C or -80°C.Lowering the temperature significantly reduces the rate of potential chemical reactions, such as hydrolysis or oxidation.[7][8] Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution is highly recommended.
pH Maintain at or near pH 7.4 .Studies on related ester derivatives show good stability at this physiological pH.[9] Extreme pH values (highly acidic or basic) can promote hydrolysis or other degradation pathways.
Light Exposure Store in amber or opaque vials .While specific photostability data for this compound is limited, compounds with similar structures can be light-sensitive.[4][10] Protecting from light minimizes the risk of photodegradation.
Container Use tightly sealed, inert containers (e.g., polypropylene or glass).This prevents solvent evaporation, which would alter the concentration, and minimizes exposure to atmospheric oxygen, reducing the risk of oxidation.[11][12]
Q4: Are there known degradation pathways for this compound in solution?

Answer: While specific, comprehensive degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on its chemical structure. The primary sites for degradation are the piperidine ring's tertiary amine and the carboxylic acid group.[4]

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or even ring-opening byproducts.[4] This is why avoiding oxidizing agents and minimizing air exposure is crucial.[3]

  • Thermal Degradation: Although this compound is stable at room temperature, elevated temperatures can potentially lead to decarboxylation (the loss of CO₂) from the carboxylic acid group.[4]

  • Lactamization: Intramolecular cyclization to form a lactam is a theoretical possibility, particularly under conditions that activate the carboxylic acid. However, this is less likely in standard aqueous buffers.

Troubleshooting Guide

Q5: My experimental results are inconsistent. Could my this compound solution be the problem?

Answer: Yes, inconsistent results are a classic sign of compound instability. If you observe a gradual loss of efficacy or increased variability in your data over time, it is prudent to suspect degradation of your this compound solution.

The workflow below can help you diagnose the issue.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results Observed B Was a fresh solution prepared from solid stock? A->B C Prepare fresh solution from solid. Retest experiment. B->C No E Problem likely related to solution stability. Review storage and handling procedures. B->E Yes D Did the issue resolve? C->D F Problem is likely not with the compound. Investigate other experimental variables. D->F Yes G Check age and storage of solid stock. Consider ordering new compound. D->G No G cluster_0 Stock Solution Preparation Workflow A 1. Weigh Solid B 2. Dissolve in Buffer (e.g., PBS, pH 7.2) A->B C 3. Vortex & Sonicate B->C D 4. Sterile Filter (0.22 µm) C->D E 5. Aliquot into Light-Protected Vials D->E G Optional: Validate Concentration (e.g., via HPLC-UV) D->G F 6. Store Appropriately (-20°C or -80°C) E->F

References

Technical Support Center: Investigating Nipecotic Acid and GABAA Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the effects of Nipecotic acid. This guide is designed to provide in-depth answers, troubleshooting workflows, and validated protocols for scientists encountering potential off-target effects of this compound, specifically concerning GABAA receptors. Our goal is to equip you with the knowledge to distinguish between intended GABA uptake inhibition and confounding direct receptor modulation.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the core principles of this compound's mechanism and its known interactions with GABAA receptors.

FAQ 1: What is the primary, intended mechanism of action for this compound?

This compound is primarily and widely used as a competitive inhibitor of GABA transporters (GATs), with a notable selectivity for GAT-1.[1] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is managed by these transporters.[2] By blocking GATs, this compound increases the extracellular concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism is the basis for its use in studying the GABAergic system and as a foundational compound for developing anticonvulsant therapies like Tiagabine.[1][3]

FAQ 2: What are the known off-target effects of this compound on GABAA receptors?

While its primary role is GAT inhibition, significant evidence demonstrates that this compound can also act as a direct, albeit weak, partial agonist at GABAA receptors.[4][5] This off-target effect is concentration-dependent. Studies using single-channel recordings from isolated membrane patches have shown that this compound can directly activate GABAA-like chloride channels, an action that is independent of its effect on GABA uptake.[4]

This direct activation has been observed at concentrations around and below 1 mM.[4] The EC50 for this direct channel activation was found to be approximately 300 µM, which is about threefold higher than that of GABA itself in the same preparation.[4][5] These directly activated channels exhibit conductance and kinetic properties similar to those activated by GABA and are sensitive to the GABAA receptor antagonist, bicuculline.[4][5] Therefore, when using this compound, particularly at higher concentrations, researchers must consider this potential GABA-mimetic action as a confounding variable.[4]

FAQ 3: How can I experimentally differentiate between the effects of GABA uptake inhibition and direct GABAA receptor modulation by this compound?

Distinguishing between these two effects is a critical experimental challenge.[4] The key is to design experiments that can isolate one effect from the other. Here are the core strategies:

  • Use of GABAA Antagonists: The first step is to confirm that the observed physiological effect is indeed mediated by GABAA receptors. Co-application of a selective GABAA receptor antagonist like bicuculline or picrotoxin should block the effect. If the response to this compound is abolished, it confirms GABAA receptor involvement.

  • Isolated Systems: In intact systems like brain slices, it is very difficult to separate the "GABA overflow" effect from a direct agonist action.[4] Using a reduced preparation, such as outside-out patches from cells, allows for the direct application of this compound to the receptor in the complete absence of endogenous GABA, thereby isolating any direct receptor activation.[4]

  • Concentration Analysis: this compound inhibits GABA uptake with an IC50 of approximately 10 µM.[4] Its direct agonist effects, however, are more prominent at much higher concentrations (EC50 ≈ 300 µM).[4][5] Performing a careful dose-response analysis can help. Effects observed at low micromolar concentrations are more likely due to GAT inhibition, while effects requiring several hundred micromolar concentrations suggest a direct receptor interaction.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Fig 1. On-target (GAT inhibition) vs. off-target (direct agonism) effects of this compound.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical advice for common experimental problems and detailed protocols for validation.

Troubleshooting Guide 1: Electrophysiology Issues

Question: I'm performing whole-cell recordings in brain slices. After applying this compound, I see a large inward/outward current and a change in input resistance, but I'm unsure if it's from GAT inhibition or a direct receptor effect. How do I dissect this?

Answer: This is a classic challenge. The observed current is likely mediated by GABAA receptors, but the source of the activation is ambiguous. Follow this workflow to diagnose the issue.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Fig 2. Troubleshooting workflow for unexpected electrophysiology results.

Protocol 1: Control Experiments to Isolate GABAA Receptor Off-Target Effects

This protocol is designed for electrophysiologists to determine the nature of this compound's effect in their preparation.

Objective: To differentiate between GAT inhibition and direct GABAA receptor agonism.

Materials:

  • Standard electrophysiology rig and recording solutions.

  • This compound stock solution.

  • GABAA receptor antagonist (e.g., 10-20 µM Bicuculline methiodide).

  • Your cellular preparation (e.g., cultured neurons or acute brain slices).

Procedure:

  • Establish a Stable Baseline: Obtain a stable whole-cell patch-clamp recording. Record baseline activity for 5-10 minutes.

  • Apply this compound: Perfuse the preparation with a known concentration of this compound. Observe and quantify the change in holding current, membrane potential, or input resistance.

  • Test for GABAA Receptor Mediation:

    • After observing a stable effect from this compound, co-apply a GABAA receptor antagonist (e.g., bicuculline).

    • Interpretation: If the this compound-induced effect is reversed or blocked, it confirms that the effect is mediated through GABAA receptors. If there is no change, the effect is independent of GABAA receptors.

  • Test for Dependence on Endogenous GABA (Requires a system with synaptic activity):

    • Wash out all drugs and re-establish a baseline.

    • Apply a blocker of voltage-gated sodium channels (e.g., Tetrodotoxin, TTX) to block action potential-dependent (phasic) GABA release.

    • After synaptic activity is silenced, apply this compound again.

    • Interpretation: If the effect of this compound is significantly reduced or eliminated, it was largely dependent on enhancing the action of synaptically released GABA (i.e., GAT inhibition). If a significant effect remains, it points towards either direct receptor agonism or an effect on tonic (action potential-independent) GABA levels.

  • Definitive Test (Optional - for advanced users):

    • Prepare an outside-out membrane patch from a cell. This completely isolates the receptors from endogenous neurotransmitters.

    • Rapidly apply this compound to the patch.

    • Interpretation: If this compound elicits channel openings, this is unequivocal proof of direct GABAA receptor agonism.[4]

Troubleshooting Guide 2: Radioligand Binding Assays

Question: My competitive binding assay shows that this compound displaces my GABAA-specific radioligand. Does this confirm it's a direct binder? How do I calculate its affinity?

Answer: Yes, displacement in a competitive binding assay is strong evidence of direct interaction with the receptor. To properly interpret the results and calculate the binding affinity (Ki), follow these steps and considerations.

Protocol 2: Designing a Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.

Materials:

  • Membrane preparation from a tissue expressing GABAA receptors (e.g., rat brain cortex).[6]

  • A suitable GABAA receptor radioligand (e.g., [3H]muscimol or [3H]gabazine).[6]

  • Unlabeled this compound.

  • Assay buffer (e.g., Tris-HCl).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Preparation: Thaw the membrane preparation on ice. Dilute to the desired concentration in ice-cold assay buffer.

  • Assay Setup: In triplicate, set up tubes for:

    • Total Binding: Radioligand + membrane preparation.

    • Non-Specific Binding (NSB): Radioligand + membrane preparation + a high concentration of a known GABAA ligand (e.g., unlabeled GABA or bicuculline) to saturate the receptors.[6]

    • Competition: Radioligand + membrane preparation + varying concentrations of unlabeled this compound (typically spanning 6-8 orders of magnitude, e.g., 1 nM to 10 mM).

  • Incubation: Incubate all tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Termination: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Determine IC50: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that displaces 50% of the radioligand).

    • Calculate Ki (Cheng-Prusoff equation): Ki = IC50 / (1 + [L]/Kd) Where:

      • IC50 is the value determined from your curve.

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).

Data Interpretation Table

Parameter Hypothetical Value for this compound Interpretation
IC50 1.2 mMThe concentration required to displace 50% of the specific binding of the radioligand.
Ki ~450 µMThe binding affinity of this compound for the GABAA receptor. This value is in the high micromolar range, indicating a low-affinity interaction compared to primary agonists like GABA or muscimol, consistent with published data suggesting an EC50 of ~300 µM for channel activation.[4][5]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} end

Fig 3. Decision tree for interpreting competitive binding assay data.

References

Technical Support Center: Optimizing Nipecotic Acid Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing Nipecotic acid in your in vitro experiments. As a widely used inhibitor of γ-aminobutyric acid (GABA) uptake, this compound is a critical tool for researchers in neuropharmacology and related fields. However, achieving reproducible and meaningful results hinges on careful optimization of its concentration. This guide provides field-proven insights, troubleshooting steps, and detailed protocols to help you navigate the complexities of your experiments and ensure the integrity of your findings.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have about working with this compound.

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mechanism is the competitive inhibition of GABA transporters (GATs).[1] GATs are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, this compound increases the extracellular concentration of GABA, enhancing inhibitory neurotransmission. This makes it an invaluable tool for studying the GABAergic system in various neurological and psychiatric models.[2]

Q2: Which specific GABA transporters (GATs) does this compound inhibit?

A2: this compound exhibits different potencies for the various GAT subtypes. It is most potent against GAT-1. Reported IC₅₀ values (the concentration required to inhibit 50% of transporter activity) can vary between species and experimental systems, but representative values are:

  • hGAT-1: ~8 µM

  • mGAT-1: ~2.6 µM

  • rGAT-2: ~38 µM

  • hGAT-3: ~106 µM

  • mGAT-3: ~29 µM

  • mGAT-4: ~16 µM

For a summary of these values, please refer to the table below.

Q3: What is a good starting concentration for my in vitro experiments?

A3: A typical starting point for GABA uptake inhibition is in the range of 10-100 µM. The IC₅₀ for GAT-1, the most common neuronal GABA transporter, is approximately 10 µM.[1] However, the optimal concentration is highly dependent on your specific cell type, its level of GAT expression, and the experimental endpoint. For initial experiments, we recommend performing a concentration-response curve (see Protocol 1) starting from 1 µM up to 1 mM to empirically determine the most effective range for your system.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in water (up to 100 mM) and PBS (pH 7.2, up to 10 mg/ml).[3]

  • Preparation: For a 100 mM stock solution, dissolve 12.92 mg of this compound (MW: 129.16 g/mol ) in 1 mL of sterile water. Ensure it is fully dissolved. Filter-sterilize the solution through a 0.22 µm filter before use in cell culture.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for long-term stability (≥ 4 years).[3]

Q5: Are there any off-target effects of this compound I should be aware of?

A5: Yes, and this is a critical consideration. At higher concentrations (EC₅₀ ≈ 300 µM), this compound can act as a direct agonist at GABA-A receptors, activating chloride channels independently of its GAT inhibition.[1][4][5][6] This GABA-mimetic effect can confound results, as it directly induces an inhibitory response rather than modulating endogenous GABAergic tone.[7] Therefore, if you are using concentrations approaching 300 µM to 1 mM, it is crucial to design control experiments to distinguish between its GAT-inhibiting and potential GABA-A agonist actions.[1][4]

Troubleshooting Guide

Encountering unexpected results is a common part of research. This section provides solutions to specific problems you might face.

Problem: I'm not observing the expected inhibitory effect in my assay.

  • Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low for your specific cell system. The expression level of GATs can vary significantly between cell types.

    • Solution: Perform a concentration-response curve to determine the EC₅₀ in your model (see Protocol 1). We recommend testing a broad range, for example, from 1 µM to 1 mM.

  • Possible Cause 2: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation.

    • Solution: Prepare a fresh stock solution from the powdered compound. Always aliquot stocks for single use.

  • Possible Cause 3: Low Endogenous GABA Tone. this compound works by preventing the reuptake of synaptically released GABA. If your culture has very low spontaneous activity or is not being stimulated, there may be insufficient GABA in the cleft for this compound to have a significant effect.

    • Solution: Consider co-application with a stimulus that evokes GABA release or applying a low concentration of exogenous GABA to observe potentiation.

Problem: I'm seeing significant cytotoxicity, even at moderate concentrations.

  • Possible Cause 1: Off-Target Agonist Effect. At concentrations approaching 300 µM and above, the direct activation of GABA-A receptors by this compound can lead to excessive neuronal inhibition and subsequent cell death, a phenomenon known as excitotoxicity reversal or inhibitory toxicity.[1][4]

    • Solution: Lower the concentration of this compound. Perform a cytotoxicity assay (see Protocol 2) to identify the maximum non-toxic concentration for your specific cell type and experiment duration.

  • Possible Cause 2: Solvent Toxicity. If you used a solvent other than water or PBS, the final concentration of the solvent in your culture medium might be toxic.

    • Solution: Ensure the final concentration of any solvent (like DMSO) is non-toxic, typically below 0.1%.[8] Always include a "vehicle control" in your experimental design.

  • Possible Cause 3: Culture Health. The observed cell death may be unrelated to this compound and instead reflect poor overall health of the neuronal culture.

    • Solution: Review and optimize your cell culture protocols, ensuring proper seeding density, media changes, and incubator conditions.[9][10][11][12]

Problem: My results are inconsistent between experiments.

  • Possible Cause 1: Inconsistent Stock Solution. Using different stock solutions or subjecting them to varying numbers of freeze-thaw cycles can introduce variability.

    • Solution: Use single-use aliquots from a single, well-characterized stock solution for a series of experiments.

  • Possible Cause 2: Cell Culture Variability. Differences in cell passage number, confluency at the time of the experiment, or minor variations in culture conditions can alter cellular responses.

    • Solution: Standardize your cell culture procedures rigorously. Use cells within a consistent and narrow passage number range and plate them to achieve a consistent density for each experiment.[13]

  • Possible Cause 3: Assay Timing. The duration of exposure to this compound can significantly impact the outcome.

    • Solution: Precisely control the incubation times for all steps of your experiment, from drug application to final measurement.

Data Presentation & Key Quantitative Insights

Structured data is essential for clear interpretation and comparison.

Table 1: IC₅₀ Values of this compound for GABA Transporters (GATs) This table summarizes the concentration of this compound required to achieve 50% inhibition of different transporter subtypes. Note that potency is highest for GAT-1.

Transporter SubtypeSpeciesIC₅₀ Value (µM)Reference
GAT-1Human8[14]
GAT-1Mouse2.6[3]
GAT-2Rat38
GAT-2Mouse310[3]
GAT-3Human106[14]
GAT-3Mouse29[3]
GAT-4Mouse16[3]

Diagram 1: Mechanism of Action at the GABAergic Synapse This diagram illustrates the dual action of this compound.

Nipecotic_Acid_MOA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic GABA Vesicle gaba GABA presynaptic->gaba Release gaba_receptor GABA-A Receptor cl_channel Cl- Influx gaba_receptor->cl_channel Activates gat GABA Transporter (GAT-1) synaptic_cleft Synaptic Cleft nipecotic This compound nipecotic->gaba_receptor Directly Activates (at high conc.) nipecotic->gat Blocks gaba->gaba_receptor Binds gaba->gat Reuptake

Caption: Dual mechanism of this compound at the synapse.

Experimental Protocols

These step-by-step protocols provide a framework for optimizing and validating your use of this compound.

Protocol 1: Determining the Optimal Concentration with a Concentration-Response Curve

This protocol helps you identify the EC₅₀ (effective concentration for 50% of maximal response) of this compound for your desired biological effect.

Materials:

  • Primary neuronal cultures or relevant cell line[11][12]

  • Culture plates (e.g., 96-well) coated appropriately (e.g., Poly-D-Lysine)

  • This compound stock solution (e.g., 100 mM in sterile water)

  • Culture medium

  • Assay-specific reagents to measure your endpoint (e.g., calcium indicator, electrophysiology setup)

Procedure:

  • Cell Plating: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to mature for the appropriate time (e.g., 7-14 days for primary neurons).[8]

  • Prepare Dilutions: Prepare serial dilutions of this compound in pre-warmed culture medium. A good range to test is 0 µM (vehicle control), 1 µM, 3 µM, 10 µM, 30 µM, 100 µM, 300 µM, and 1 mM. Prepare enough volume for triplicate wells for each condition.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 30 minutes for acute effects, 24 hours for chronic effects).

  • Stimulation (if applicable): If you are measuring the potentiation of an effect, add your stimulus (e.g., electrical field stimulation, high potassium, or a GABAergic agonist) at this point.

  • Measure Endpoint: Perform your assay to measure the biological response (e.g., changes in intracellular calcium, synaptic currents, or protein expression).

  • Data Analysis:

    • Normalize the response for each concentration to the vehicle control (0 µM) and the maximal response.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ value.[15][16]

Protocol 2: Assessing this compound-Induced Cytotoxicity using an MTT Assay

This protocol is crucial for establishing the concentration range that does not cause unintended cell death.

Materials:

  • Cells plated in a 96-well plate as in Protocol 1

  • This compound dilutions in culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Plating & Treatment: Follow steps 1-3 from Protocol 1, using the same concentration range. Include a "no treatment" control and a "vehicle" control. A positive control for cell death (e.g., a high concentration of glutamate) is also recommended.

  • Incubation: Incubate the cells for the longest duration planned for your experiments (e.g., 24, 48, or 72 hours).[18]

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Incubate with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals completely.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control wells: (Absorbance of treated well / Average absorbance of vehicle wells) * 100.

    • Plot percent viability against this compound concentration. The highest concentration that does not cause a significant decrease in viability is your maximum safe working concentration.

Diagram 2: Experimental Workflow for Optimization This flowchart outlines the logical steps for determining the ideal experimental concentration of this compound.

Workflow start Start: Define Experimental Goal lit_review 1. Literature Review (Find starting concentrations) start->lit_review prep_stock 2. Prepare & Aliquot This compound Stock lit_review->prep_stock conc_response 3. Perform Concentration- Response Assay (Protocol 1) prep_stock->conc_response analyze_ec50 4. Analyze Data (Determine EC50) conc_response->analyze_ec50 cytotox 5. Perform Cytotoxicity Assay (Protocol 2) analyze_ec50->cytotox Based on effective range analyze_tox 6. Analyze Viability Data (Determine Max Non-Toxic Conc.) cytotox->analyze_tox determine_working 7. Select Optimal Working Concentration (Effective & Non-Toxic) analyze_tox->determine_working proceed Proceed with Main Experiments determine_working->proceed

Caption: Logical workflow for this compound concentration optimization.

References

Technical Support Center: Overcoming the Hydrophilic Barrier of Nipecotic Acid in CNS Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the design and development of therapeutics derived from Nipecotic acid. This guide is structured to address the core challenge associated with this potent GABA reuptake inhibitor: its inherent hydrophilicity and consequent poor permeability across the blood-brain barrier (BBB).[1][2][3][4][5]

This resource provides not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your experimental workflows. We will delve into prodrug strategies, bioanalytical evaluation, and in vitro permeability assessment, offering a comprehensive toolkit for advancing your research.

Part 1: Frequently Asked Questions (FAQs) - The Core Problem

Q1: Why is this compound, a potent GABA uptake inhibitor, ineffective when administered systemically?

A1: this compound's therapeutic potential is hampered by its physicochemical properties.[6][7] It exists as a zwitterion at physiological pH, rendering it highly hydrophilic. This polarity prevents it from passively diffusing across the lipophilic blood-brain barrier, a critical obstacle for any centrally acting therapeutic.[2][3][5] Consequently, despite its high in vitro potency, systemically administered this compound fails to reach its target in the central nervous system (CNS) in sufficient concentrations to elicit a therapeutic effect.[6][7]

Q2: What is the primary strategy to overcome the BBB challenge with this compound?

A2: The most successful and widely adopted strategy is the prodrug approach .[7][8][9] This involves chemically modifying this compound to create a more lipophilic derivative (the prodrug) that can traverse the BBB.[2] Once in the CNS, the prodrug is designed to undergo enzymatic or chemical conversion back to the active this compound.[7] Esterification of the carboxylic acid and/or acylation of the secondary amine are common methods to mask the polar functional groups.[10][11][12]

Q3: What are the critical characteristics of an ideal this compound prodrug?

A3: An ideal prodrug should exhibit a delicate balance of properties:

  • Increased Lipophilicity: Sufficiently high to facilitate passive diffusion across the BBB.

  • Aqueous Stability: Reasonable stability in plasma to prevent premature hydrolysis before reaching the CNS.[6]

  • CNS Bioactivation: Efficient and selective conversion to this compound within the brain parenchyma.

  • Pharmacological Inertness: The prodrug itself should ideally be devoid of significant off-target activity.

  • Minimal Toxicity: The promoiety (the chemical group cleaved off) should be non-toxic.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to design, synthesize, and validate this compound prodrugs.

Guide 1: Enhancing Lipophilicity - Prodrug Synthesis

Issue: My synthesized this compound derivative shows poor brain penetration in preliminary screens.

Troubleshooting Workflow:

dot graph TD { A[Start: Poor Brain Penetration] --> B{Hypothesis: Insufficient Lipophilicity}; B --> C[Action: Synthesize Ester Prodrugs]; C --> D{Rationale: Masking the polar carboxyl group with a lipophilic ester will increase the overall lipophilicity of the molecule.}; D --> E[Protocol: General Esterification of this compound]; E --> F[Evaluation: Measure LogD7.4]; F --> G{Result: LogD7.4 Increased?}; G -- Yes --> H[Proceed to Permeability Assays]; G -- No --> I[Action: Modify Ester Promoieties]; I --> J{Rationale: Systematically vary the ester group (e.g., alkyl chains of different lengths, aromatic groups) to fine-tune lipophilicity.}; J --> E; } caption [Workflow for addressing low lipophilicity.] enddot

Protocol 1: General Esterification of N-Boc-Nipecotic Acid

Causality: Protecting the secondary amine with a tert-butyloxycarbonyl (Boc) group is a crucial first step to prevent side reactions and direct the esterification to the carboxylic acid.

  • Protection of this compound:

    • Dissolve this compound in a 1:1 mixture of dioxane and water.

    • Add Di-tert-butyl dicarbonate (Boc)₂O and sodium bicarbonate.

    • Stir at room temperature for 12-24 hours.

    • Acidify the reaction mixture with 1N HCl and extract the N-Boc-Nipecotic acid with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Esterification:

    • Dissolve N-Boc-Nipecotic acid in dichloromethane (DCM).

    • Add the desired alcohol (e.g., ethanol, benzyl alcohol), N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, concentrate, and purify the ester by column chromatography.

  • Deprotection:

    • Dissolve the N-Boc protected ester in DCM or ethyl acetate.

    • Add trifluoroacetic acid (TFA) or bubble HCl gas through the solution.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture to obtain the desired this compound ester.

Guide 2: Quantifying Lipophilicity - LogD Measurement

Issue: I need to quantitatively compare the lipophilicity of my newly synthesized this compound prodrugs.

Troubleshooting Workflow:

dot graph TD { A[Start: Need to Quantify Lipophilicity] --> B{Objective: Determine the distribution coefficient at physiological pH (LogD7.4).}; B --> C[Method: Shake-Flask Method]; C --> D{Rationale: This "gold standard" method directly measures the partitioning of the compound between an aqueous and an organic phase, providing a reliable measure of lipophilicity.[13]}; D --> E[Protocol: Shake-Flask LogD7.4 Determination]; E --> F[Analysis: Quantify Compound in Each Phase via LC-MS]; F --> G{Calculation: LogD = log10([Compound]octanol / [Compound]buffer)}; G --> H[Data Interpretation]; } caption [Workflow for LogD determination.] enddot

Protocol 2: Shake-Flask Method for LogD7.4 Determination

Causality: Using a buffer at pH 7.4 mimics physiological conditions, and pre-saturating the solvents ensures that the partitioning is not influenced by changes in solvent composition during the experiment.[14]

  • Preparation:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel and shake vigorously for 24 hours to mutually saturate the phases. Allow the layers to separate completely.

  • Experiment:

    • Add a known amount of your test compound (from a concentrated stock solution in DMSO) to a vial containing a precise volume of the pre-saturated PBS (e.g., 1 mL) and pre-saturated n-octanol (e.g., 1 mL).[15] The final DMSO concentration should be less than 1%.

    • Vortex or shake the vials vigorously for 1-3 hours at room temperature to allow for equilibrium to be reached.[14][15]

    • Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the PBS layers.

    • Analyze the concentration of the compound in each aliquot using a validated LC-MS/MS method.

    • Calculate the LogD7.4 using the formula: LogD7.4 = log10 (Concentration in n-octanol / Concentration in PBS).

Compound Expected LogD7.4 Range Interpretation
This compound< -2.0Highly hydrophilic, poor BBB penetration candidate.
Lipophilic Ester Prodrug0.5 - 3.0Improved lipophilicity, potential for BBB penetration.
Tiagabine (for reference)~2.5A successful lipophilic GABA reuptake inhibitor.
Guide 3: Assessing Prodrug Stability

Issue: My prodrug is highly lipophilic but still shows no in vivo efficacy. It might be degrading in the bloodstream before reaching the brain.

Troubleshooting Workflow:

dot graph TD { A[Start: In vivo Inefficacy Despite High Lipophilicity] --> B{Hypothesis: Premature Prodrug Hydrolysis in Plasma}; B --> C[Action: Perform Plasma Stability Assay]; C --> D{Rationale: This assay mimics the enzymatic environment of the blood and quantifies the rate at which the prodrug is hydrolyzed by plasma esterases.}; D --> E[Protocol: In Vitro Plasma Stability Assay]; E --> F[Analysis: Measure Prodrug Concentration Over Time]; F --> G{Calculation: Determine Half-Life (t1/2) in Plasma}; G --> H{Result: t1/2 too short?}; H -- Yes --> I[Action: Modify Prodrug Structure]; I --> J{Rationale: Introduce steric hindrance near the ester bond to slow down enzymatic hydrolysis.}; J --> C; H -- No --> K[Proceed to BBB Permeability Models]; } caption [Workflow for assessing prodrug stability.] enddot

Protocol 3: In Vitro Plasma and Brain Homogenate Stability Assay

Causality: Comparing the stability in plasma versus brain homogenate provides crucial information. An ideal prodrug should be relatively stable in plasma but readily hydrolyzed in the brain to release the active drug.[7][16]

  • Preparation:

    • Obtain fresh plasma (e.g., human, rat, mouse) containing anticoagulants.

    • Prepare brain homogenate by homogenizing brain tissue in PBS.

    • Determine the protein concentration of both plasma and brain homogenate.

  • Incubation:

    • Pre-warm the plasma and brain homogenate to 37°C.

    • Add the prodrug (from a DMSO stock) to the plasma and brain homogenate to a final concentration of 1-5 µM.[17]

    • Incubate at 37°C.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[18]

    • Immediately quench the enzymatic reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the prodrug.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining prodrug versus time.

    • The slope of the linear regression line gives the degradation rate constant (k).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Guide 4: Evaluating Blood-Brain Barrier Permeability

Issue: My prodrug is lipophilic and stable in plasma. How can I confirm it crosses the BBB?

Troubleshooting Workflow:

dot graph TD { A[Start: Need to Confirm BBB Permeability] --> B{Objective: Assess the ability of the prodrug to cross a cell-based model of the BBB.}; B --> C[Method: In Vitro Transwell BBB Model]; C --> D{Rationale: This model uses a monolayer of brain endothelial cells to mimic the BBB, allowing for the quantitative measurement of drug transport.[19][20]}; D --> E[Protocol: Transwell Permeability Assay]; E --> F[Analysis: Measure Compound in Apical and Basolateral Chambers]; F --> G{Calculation: Determine Apparent Permeability Coefficient (Papp)}; G --> H[Data Interpretation and Comparison]; } caption [Workflow for BBB permeability assessment.] enddot

Protocol 4: In Vitro Transwell Blood-Brain Barrier Permeability Assay

Causality: This assay provides a quantitative measure of a compound's ability to cross an endothelial cell monolayer, which is the primary component of the BBB. Measuring transendothelial electrical resistance (TEER) is crucial to ensure the integrity of the cell monolayer throughout the experiment.[19][21]

  • Cell Culture:

    • Culture a suitable brain endothelial cell line (e.g., hCMEC/D3, bEnd.3, or iPSC-derived BMECs) on microporous Transwell inserts.[19][22]

    • Allow the cells to form a confluent monolayer. Co-culturing with astrocytes or pericytes in the basolateral chamber can enhance barrier properties.[19]

  • Barrier Integrity Check:

    • Measure the Transendothelial Electrical Resistance (TEER) using a voltmeter to confirm the formation of tight junctions and barrier integrity.[21] TEER values should be stable and above a pre-determined threshold before starting the transport experiment.

  • Permeability Experiment:

    • Replace the medium in the apical (upper) chamber with a fresh medium containing the test prodrug at a known concentration. The apical chamber represents the "blood" side.

    • The basolateral (lower) chamber, representing the "brain" side, contains a fresh medium without the drug.

    • Incubate at 37°C, with gentle shaking.

    • At specified time points, take samples from the basolateral chamber and replace the volume with a fresh medium. Also, take a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification and Calculation:

    • Analyze the concentration of the prodrug in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where:

        • dQ/dt is the rate of drug appearance in the basolateral chamber.

        • A is the surface area of the Transwell membrane.

        • C0 is the initial concentration of the drug in the apical chamber.

Compound Typical Papp (cm/s) Interpretation
Sucrose (Low Permeability Marker)< 1 x 10-6Impermeable
Propranolol (High Permeability Marker)> 20 x 10-6Highly Permeable
Successful this compound Prodrug> 5 x 10-6Good potential for BBB penetration.
Guide 5: Verifying Target Engagement - GABA Uptake Inhibition Assay

Issue: My prodrug appears to cross the BBB. How do I confirm that it releases active this compound and inhibits GABA uptake in the CNS?

Troubleshooting Workflow:

dot graph TD { A[Start: Need to Confirm Target Engagement] --> B{Hypothesis: The prodrug releases active this compound in the brain, which then inhibits the GABA transporter (GAT).}; B --> C[Action: Perform GABA Uptake Assay]; C --> D{Rationale: This functional assay measures the inhibition of [3H]-GABA uptake into synaptosomes or cells expressing GATs, confirming the biological activity of the released parent drug.}; D --> E[Protocol: [3H]-GABA Uptake Inhibition Assay]; E --> F[Analysis: Measure Radioactivity in Cells/Synaptosomes]; F --> G{Calculation: Determine IC50 Value}; G --> H{Result: Potent IC50?}; H -- Yes --> I[In Vivo Efficacy Studies]; H -- No --> J[Troubleshoot Prodrug Cleavage/Stability]; } caption [Workflow for verifying target engagement.] enddot

Protocol 5: [3H]-GABA Uptake Inhibition Assay

Causality: This assay directly measures the function of the GABA transporter. By pre-incubating the prodrug with brain homogenate (a source of esterases), you can assess its ability to be converted to the active inhibitor, this compound.

  • Synaptosome Preparation (or use of GAT-expressing cells):

    • Prepare synaptosomes from whole rodent brains or specific brain regions.

    • Alternatively, use a cell line stably expressing the GABA transporter of interest (e.g., GAT1).

  • Prodrug Bioactivation (Optional but recommended):

    • Pre-incubate the prodrug with brain homogenate at 37°C for a defined period to allow for enzymatic conversion to this compound.

    • Stop the reaction and use the resulting mixture in the uptake assay.

  • Uptake Assay:

    • Incubate the synaptosomes or cells with varying concentrations of the test compound (activated prodrug or direct controls like this compound and Tiagabine).

    • Initiate GABA uptake by adding a solution containing [3H]-GABA.

    • After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioactivity.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Plot the percentage of inhibition of [3H]-GABA uptake against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of GABA uptake) by nonlinear regression analysis.

References

Technical Support Center: Navigating the Side Effects of Nipecotic Acid Derivatives in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Nipecotic acid derivatives. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the potential side effects of these compounds in your animal studies. As GABAergic modulators, this compound derivatives can elicit a range of on-target and off-target effects that require careful observation and management. This resource is built on a foundation of scientific literature and practical field experience to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common issues encountered during preclinical studies with this compound derivatives.

Q1: My animals appear sedated and show reduced movement after administration of a this compound derivative. How can I quantify this and differentiate it from general malaise?

A1: Initial Observations and Causality

Reduced locomotor activity and sedation are common, dose-dependent side effects of GABAergic compounds like Tiagabine, Gabapentin, and Pregabalin.[1][2][3] This is an expected consequence of enhancing GABAergic inhibition in the central nervous system (CNS), which leads to a general dampening of neuronal excitability. However, it's crucial to distinguish this from non-specific sickness behavior.

Troubleshooting Steps:

  • Systematic Behavioral Assessment: Employ standardized tests to quantify locomotor activity. The Open Field Test is the gold standard for this purpose.[2][4][5] A significant reduction in distance traveled, rearing frequency, and movement time compared to vehicle-treated controls will confirm a sedative effect.

  • Dose-Response Evaluation: If not already performed, conduct a dose-response study to determine the threshold for sedative effects. This will help you identify a dose that maintains the desired therapeutic effect with minimal sedation.

  • Monitor for Sickness Behaviors: Observe the animals for signs of general malaise, which can include piloerection (hair standing on end), hunched posture, and reduced grooming.[6] These signs, if present, may indicate a more systemic toxicity rather than a direct sedative effect of the compound.

  • Body Weight and Food/Water Intake: Regularly monitor body weight and food and water consumption. A significant decrease can be an indicator of general malaise or other adverse effects.

Experimental Protocol: Open Field Test

This protocol allows for the assessment of spontaneous locomotor activity and anxiety-like behavior.[2][4]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[4]

  • Apparatus: Use a square or circular arena with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning.

  • Procedure:

    • Gently place the animal in the center of the open field.

    • Record the animal's activity for a predefined period (typically 5-10 minutes) using an automated tracking system or by manual scoring from a video recording.[7][8]

    • Key parameters to measure include:

      • Total distance traveled.

      • Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).

      • Number of rearing events.

      • Velocity of movement.

  • Data Analysis: Compare the data from the treated group with a vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Workflow for Investigating Sedation:

Caption: Troubleshooting workflow for sedation.

Q2: I've observed motor coordination issues, such as stumbling and falling, in my test subjects. What is the likely cause, and how can I objectively measure this?

A2: Understanding Ataxia

Ataxia, or a lack of voluntary coordination of muscle movements, is a well-documented side effect of many CNS-active drugs, including this compound derivatives.[9][10][11] This is often due to the compound's effects on the cerebellum, a brain region critical for motor control.

Troubleshooting Steps:

  • Objective Measurement with the Rotarod Test: The Rotarod test is a reliable and standardized method to assess motor coordination and balance in rodents.[1][12][13][14][15] A decreased latency to fall from the rotating rod in the treated group compared to controls indicates impaired motor coordination.

  • Dose-Dependent Effects: As with sedation, ataxia is typically dose-dependent. A thorough dose-response study will help identify the threshold for this side effect.

  • Visual Observation Scoring: In addition to the Rotarod, you can use a simple observational scoring system to assess the severity of ataxia. This can include scoring posture, gait, and the ability to traverse a narrow beam.

  • Differentiating from Sedation: While sedation can contribute to poor performance on the Rotarod, a truly ataxic animal will show clear signs of imbalance and uncoordinated movements even at lower speeds. The Open Field test can help dissect these two effects; a sedated animal will be hypoactive but may not necessarily show an ataxic gait.

Experimental Protocol: Rotarod Test

This protocol is designed to evaluate motor coordination and balance.[1][12][13]

  • Apparatus: A commercially available Rotarod apparatus with a textured rod to provide grip.

  • Acclimation and Training:

    • Acclimate the animals to the testing room.

    • Train the animals on the Rotarod at a low, constant speed for a few sessions before the actual test day. This reduces stress and learning effects during the experiment.

  • Test Procedure:

    • Place the animal on the rotating rod.

    • The test can be run in two modes:

      • Fixed Speed: Test the animal's ability to stay on the rod at a constant speed for a set duration.

      • Accelerating Speed: The rod gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes). This is often more sensitive for detecting subtle motor deficits.[1][13]

    • Record the latency to fall for each animal. A trial is typically stopped if the animal falls or after a predetermined cut-off time (e.g., 300 seconds).

  • Data Analysis: Compare the latency to fall between the treated and control groups. Multiple trials are usually conducted for each animal, and the average latency is used for statistical analysis.

Decision Tree for Motor Impairment:

G A Observe Motor Impairment B Perform Rotarod Test A->B C Perform Open Field Test A->C D Decreased Latency to Fall? B->D E Decreased Locomotor Activity? C->E D->E No F Ataxia Confirmed D->F Yes G Sedation is a Confounding Factor E->G Yes H Sedation is the Primary Effect E->H No I Consider Dose Adjustment F->I G->I H->I

Caption: Differentiating ataxia and sedation.

Q3: We are seeing unexpected mortality in our high-dose groups. What are the potential causes and what steps should we take?

A3: Investigating Unexpected Mortality

Unexpected mortality is a serious concern in any preclinical study and requires immediate and thorough investigation.[6][16] With GABAergic compounds, high doses can lead to excessive CNS depression, which can progress to respiratory depression and death.

Troubleshooting and Investigation Protocol:

  • Immediate Action:

    • Cease dosing in the affected group.

    • Carefully observe any surviving animals in that group for signs of distress.

    • Preserve the carcasses of the deceased animals for necropsy.

  • Review Dosing and Formulation:

    • Double-check all dose calculations and the concentration of the dosing solution.

    • Ensure the formulation is stable and homogenous.

  • Necropsy and Histopathology:

    • Conduct a full gross necropsy on the deceased animals. Look for any abnormalities in major organs.

    • Collect tissues for histopathological analysis to identify potential target organs of toxicity.[6]

  • Consider the Mechanism of Action:

    • High doses of GABAergic agonists can cause severe CNS depression, leading to a shutdown of vital functions.

    • Look for signs of respiratory distress in surviving animals (e.g., slowed breathing rate, cyanosis).

  • Safety Pharmacology Assessment:

    • If you plan to continue with the compound, consider conducting a safety pharmacology study to assess its effects on cardiovascular and respiratory function.

Data Summary Table: Common Side Effects of this compound Derivatives in Animal Studies

Side EffectObserved withAnimal Model(s)Key Assessment Methods
Sedation/Somnolence Tiagabine, Gabapentin, PregabalinMouse, RatOpen Field Test, Observational Scoring
Ataxia/Motor Incoordination Tiagabalin, Gabapentin, PregabalinMouse, RatRotarod Test, Beam Walking
Dizziness Tiagabine, GabapentinMouse, RatDifficult to directly measure, inferred from ataxic behaviors
Weight Gain Pregabalin, GabapentinRatRegular body weight monitoring
Teratogenicity PregabalinRatDevelopmental and reproductive toxicology studies

References

Technical Support Center: Navigating the Challenges in Nipecotic Acid Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Nipecotic Acid. As a potent inhibitor of γ-aminobutyric acid (GABA) uptake, this compound and its derivatives are crucial scaffolds in the development of therapeutics for neurological disorders such as epilepsy and anxiety.[1][2] However, its synthesis and purification present a unique set of challenges, primarily stemming from its zwitterionic nature at physiological pH, the presence of a critical chiral center, and the stability of its derivatives.[3]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to overcome common hurdles and streamline your experimental workflow.

Part 1: Troubleshooting Guide - Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of this compound and its derivatives in a direct question-and-answer format.

Q1: My hydrogenation of nicotinic acid to produce this compound is slow, incomplete, or fails entirely. What are the critical parameters to check?

A1: The catalytic hydrogenation of the pyridine ring in nicotinic acid is a robust but sensitive reaction. Poor performance is typically traced back to one of the following factors:

  • Catalyst Selection and Activity: While various catalysts can be used, Palladium on carbon (Pd/C) and Rhodium on alumina (Rh/Al2O3) are common choices.[4] If the reaction is sluggish, your catalyst may be the issue.

    • Causality: The catalyst's role is to provide a surface for the adsorption of both hydrogen and the aromatic ring, lowering the activation energy of the reduction. Catalyst deactivation, or "poisoning," is a common failure mode. Sulfur-containing compounds or other residual impurities in the starting material can irreversibly bind to the catalyst's active sites.

    • Troubleshooting Steps:

      • Use High-Purity Substrate: Ensure your nicotinic acid is of high purity.

      • Verify Catalyst Quality: Use a fresh batch of catalyst from a reputable supplier. Do not use catalyst that has been exposed to air for extended periods.

      • Catalyst Loading: Insufficient catalyst loading will slow the reaction. A typical loading is 1-5 mol% of the catalyst relative to the substrate.[4]

  • Reaction Conditions:

    • Pressure: This is a critical parameter. Hydrogenation of the pyridine ring requires significant hydrogen pressure, typically in the range of 4-5 MPa (approx. 580-725 psi).[4] Insufficient pressure is a primary reason for incomplete reactions.

    • Temperature: Elevated temperatures (90–100 °C) are often required to achieve a reasonable reaction rate.[4]

    • Solvent: Water is a common solvent for this reaction.[4] The solubility of nicotinic acid and the efficiency of the catalyst can be solvent-dependent. Ensure the substrate is adequately dissolved or suspended.

  • Reaction pH: Some historical methods employ alkaline or acidic conditions to facilitate the reaction. However, modern approaches often use neutral conditions (e.g., in water) with a robust catalyst like Pd/C to avoid harsh conditions and potential side reactions.[4]

Q2: I'm attempting an enantioselective synthesis or chiral resolution of this compound, but the enantiomeric excess (ee) is low. How can I improve it?

A2: Achieving high enantiopurity is arguably the most significant challenge, as the biological activity of this compound derivatives often resides in a single enantiomer.[5]

  • For Chiral Resolution: This classic method involves separating enantiomers by converting them into diastereomeric salts using a chiral resolving agent.

    • Causality: Diastereomers have different physical properties, including solubility. By carefully selecting a resolving agent and solvent system, one diastereomeric salt can be selectively crystallized from the solution.

    • Troubleshooting Steps:

      • Protect the Amine/Acid: Resolution is often performed on an ester derivative, such as ethyl nipecotate, to simplify the process.

      • Screen Resolving Agents: The choice of resolving agent is paramount. For an acidic compound like N-protected this compound, a chiral base would be used. For a basic compound like an ethyl nipecotate, a chiral acid is needed. Derivatives of tartaric acid, such as (D)-dibenzoyl tartaric acid, have proven effective for resolving ethyl nipecotate.[6]

      • Optimize Crystallization: This is an empirical process. Systematically screen different solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water or ethers) and control the cooling rate. Slow cooling is generally preferred to obtain well-formed crystals of a single diastereomer.

      • Monitor Purity: Use chiral HPLC to monitor the enantiomeric excess of the crystalline material and the mother liquor at each step.

  • For Asymmetric Synthesis: This approach builds the chiral center directly.

    • Causality: These syntheses use chiral auxiliaries or catalysts to control the stereochemical outcome of a key bond-forming reaction.

    • Troubleshooting Steps:

      • Chiral Auxiliary/Catalyst Choice: The success of the synthesis depends entirely on the chosen chiral director. Review the literature for established methods, such as those employing asymmetric electrophilic α-amidoalkylation reactions.[7]

      • Strict Control of Conditions: Asymmetric reactions are highly sensitive to temperature, reagent stoichiometry, and trace impurities (especially water). Ensure all glassware is dry and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).

Q3: My N-substituted this compound derivatives are prone to decomposition or side reactions, especially during purification. What is happening?

A3: This is a known issue, particularly for derivatives with complex or unsaturated N-substituents, such as those containing allenic spacers.[5][8]

  • Causality: The this compound scaffold contains both a nucleophilic nitrogen and a carboxylic acid group. In certain derivatives, particularly those with long, flexible N-substituents containing electrophilic sites, intramolecular cyclization can occur. For instance, a proposed side reaction for a derivative with a five-carbon allenic spacer is a reversible 6-endo cyclization.[5]

  • Troubleshooting Steps:

    • Protecting Groups: During the synthesis of the N-substituent, it is often essential to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester). This prevents it from participating in unwanted side reactions.

    • Purification Conditions: Avoid harsh pH conditions during work-up and purification. For sensitive compounds, purification by reverse-phase medium-pressure liquid chromatography (RP-MPLC) and subsequent freeze-drying has been reported to cause decomposition.[5] Consider normal-phase chromatography or crystallization if possible.

    • Storage: Store the final product as a stable salt (e.g., hydrochloride salt) at low temperatures (0-8 °C) under an inert atmosphere to minimize degradation.[2]

Part 2: Troubleshooting Guide - Purification Challenges

Purification is often as challenging as the synthesis itself due to the physicochemical properties of this compound.

Q1: Standard silica gel chromatography is not working for purifying this compound. The compound either streaks badly or doesn't elute. Why?

A1: This is a classic problem when purifying unprotected amino acids.

  • Causality: this compound is a zwitterion; it has both a positive charge (on the protonated amine) and a negative charge (on the deprotonated carboxylate). This high polarity causes very strong, often irreversible, binding to the polar silica gel stationary phase, leading to poor separation and recovery.

  • Troubleshooting & Alternative Strategies:

    • Derivatization: The most effective strategy is to temporarily mask the polar functional groups. Convert the this compound into its ethyl or methyl ester. This removes the zwitterionic character, making the molecule less polar and amenable to standard silica gel chromatography. The ester can be hydrolyzed back to the free acid in a final step.

    • Ion-Exchange Chromatography (IEX): This technique is designed for charged molecules.

      • Cation-Exchange: At a low pH (e.g., pH 3), the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge). The molecule will bind to a strong cation-exchange resin. It can be eluted by increasing the pH or by using a high-concentration salt buffer.

      • Anion-Exchange: At a high pH (e.g., pH 9), the amine is deprotonated (neutral) and the carboxylic acid is deprotonated (negative charge). The molecule will bind to a strong anion-exchange resin and can be eluted by decreasing the pH or with a salt gradient.

    • Reverse-Phase Chromatography (RPC): For some derivatives, C18 reverse-phase chromatography using a buffered mobile phase (e.g., water/acetonitrile with formic acid or ammonium acetate) can be effective.

Q2: How can I effectively separate this compound (piperidine-3-carboxylic acid) from its common isomer, isothis compound (piperidine-4-carboxylic acid)?

A2: This is a difficult separation as the two isomers have very similar physical properties (molecular weight, pKa).

  • Causality: Their structural similarity results in nearly identical polarity and chromatographic behavior under many conditions.

  • Troubleshooting & Separation Strategy:

    • High-Performance Liquid Chromatography (HPLC): This is the most likely method to succeed. You may need to screen different column types. A HILIC (Hydrophilic Interaction Liquid Chromatography) column can sometimes provide better selectivity for highly polar isomers than standard reverse-phase columns.

    • Derivatization: As mentioned before, derivatizing the molecules can amplify their subtle structural differences. For example, converting them to bulky esters or amides might alter their conformation enough to allow for separation on a standard silica or reverse-phase column.

    • Fractional Crystallization: If the isomers are present in a salt form, it may be possible to achieve separation through fractional crystallization by carefully screening various solvents, although this is often a challenging and labor-intensive process.

Q3: My chiral HPLC analysis shows poor or no resolution of the (R)- and (S)-nipecotic acid enantiomers. How can I optimize the method?

A3: Successful chiral separation by HPLC is highly dependent on the specific interactions between the enantiomers and the chiral stationary phase (CSP).

  • Causality: Enantiomers have identical physical properties in a non-chiral environment. A chiral environment, provided by the CSP, is required to form transient, diastereomeric complexes with different energies, which allows them to be separated.

  • Optimization Steps:

    • Select the Right Chiral Stationary Phase (CSP): This is the most critical factor. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak) are a good starting point.[6] For more challenging separations, protein-based columns, such as those with alpha 1-acid glycoprotein (AGP), have been shown to provide baseline resolution.[9]

    • Optimize the Mobile Phase:

      • pH and Buffers: For protein-based columns, the mobile phase pH is critical as it affects the charge state of both the analyte and the protein. A phosphate buffer around pH 7.0 is a common starting point.[9]

      • Modifiers: Small amounts of charged or uncharged modifiers can dramatically impact resolution. For example, tetrabutylammonium (TBA) has been used as a cationic modifier and ethanol as an uncharged modifier to improve resolution on an AGP column.[9]

    • Derivatization: If separating the native acid is unsuccessful, derivatization can enhance selectivity. Reacting the secondary amine with a fluorescent tag like 4-fluoro-7-nitrobenzofurazan (NBD-F) not only allows for highly sensitive fluorescence or UV detection but can also significantly improve chiral resolution on certain CSPs.[10]

Parameter Recommendation for Chiral HPLC Optimization Rationale
Stationary Phase Screen polysaccharide (amylose/cellulose) and protein-based (AGP) columns.Different CSPs offer different chiral recognition mechanisms.[6][9]
Mobile Phase Start with standard phases (e.g., hexane/ethanol for normal phase) and optimize.The mobile phase composition affects retention and selectivity.
Additives/Buffers For AGP columns, use a buffered mobile phase (e.g., phosphate buffer pH 7.0) with modifiers.[9]pH and ionic strength control the ionization state and interactions.
Derivatization Consider derivatization (e.g., with NBD-F) if native separation fails.[10]Can enhance interaction with the CSP and improve detectability.

Part 3: Frequently Asked Questions (FAQs)

  • What are the most common starting materials for this compound synthesis? The most common and economically viable starting material is nicotinic acid (also known as niacin or vitamin B3) or its simple esters (e.g., ethyl nicotinate).[4][11] Another related natural product is arecoline, which can also serve as a precursor.[12]

  • What are the key safety precautions for this compound synthesis? The primary hazard is typically associated with the catalytic hydrogenation step. This process involves flammable hydrogen gas under high pressure and temperature, requiring the use of a properly rated and maintained high-pressure reactor (autoclave). Ensure the system is purged with an inert gas (e.g., nitrogen) before and after the reaction to prevent the formation of explosive mixtures.[4] Reagents used for derivatization can also be hazardous and should be handled according to their Safety Data Sheets (SDS).

  • How can I confirm the identity and purity of my final product? A combination of analytical techniques is required:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • HPLC: Used to determine purity (as a percentage area of the main peak) and, with a chiral column, to determine the enantiomeric excess (ee).[10]

    • Melting Point: A sharp melting point is indicative of high purity. The literature value is around 261 °C (with decomposition).[13]

  • What are the typical impurities I should test for? Besides residual starting materials or solvents, key potential impurities include:

    • Isothis compound: The constitutional isomer (piperidine-4-carboxylic acid).[14]

    • N-Nitroso compounds: Such as N-Nitroso this compound, which can form if nitrite sources are present under acidic conditions.[14][15]

    • Unreduced starting material: Nicotinic acid or partially reduced intermediates.

Part 4: Key Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Hydrogenation of Nicotinic Acid

This protocol is based on the principles of catalytic hydrogenation of pyridine derivatives.[4]

Materials:

  • Nicotinic Acid (1.0 eq)

  • Palladium on Carbon (10% Pd, ~5 mol%)

  • Deionized Water

  • Methanol

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • To the autoclave vessel, add nicotinic acid, deionized water (approx. 5-8 times the weight of the nicotinic acid), and the 10% Pd/C catalyst.

  • Seal the reactor securely.

  • Purge the vessel 3-5 times with nitrogen gas to remove all oxygen.

  • Purge the vessel 3-5 times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 4-5 MPa.

  • Begin stirring and heat the reactor to 90-100 °C.

  • Maintain the temperature and pressure for 3-4 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen gas.

  • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with deionized water.

  • Concentrate the filtrate under reduced pressure to remove about 50% of the water.

  • Cool the concentrated solution to 30 °C and add methanol to precipitate the this compound.

  • Further cool the suspension to 0 °C and hold for at least 1 hour.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield racemic this compound.

Protocol 2: Analytical Method for Enantiomeric Purity using Chiral HPLC with Derivatization

This protocol provides a general framework for determining the enantiomeric excess (ee) of this compound based on established methods.[10]

Materials:

  • This compound sample

  • Borate buffer (pH ~8.5)

  • 4-Fluoro-7-nitrobenzofurazan (NBD-F) solution in acetonitrile

  • HCl solution (to stop the reaction)

  • HPLC system with UV/Vis or Fluorescence detector

  • Chiral column (e.g., Chiralpak ID-3)

Procedure:

  • Derivatization:

    • Dissolve a small, accurately weighed amount of the this compound sample in the borate buffer.

    • Add an excess of the NBD-F solution.

    • Heat the mixture (e.g., 60 °C) for a short period (e.g., 5-10 minutes) to facilitate the reaction.

    • Cool the mixture and quench the reaction by adding the HCl solution.

  • HPLC Analysis:

    • Column: Chiralpak ID-3 or equivalent polysaccharide-based column.

    • Mobile Phase: A mixture of hexane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA). A typical starting point could be Hexane:Ethanol:TFA (80:20:0.1). The exact ratio must be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV/Vis detection at 490 nm.[10]

    • Injection: Inject the derivatized sample onto the column.

  • Quantification:

    • Identify the two peaks corresponding to the (R)- and (S)-NBD-nipecotic acid derivatives.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Part 5: Visualization of Workflows

Diagram 1: Synthesis Pathway of Racemic this compound

Synthesis_Pathway cluster_start Starting Material cluster_reaction Core Reaction cluster_process Work-up & Isolation cluster_product Final Product Nicotinic_Acid Nicotinic Acid Hydrogenation Catalytic Hydrogenation Nicotinic_Acid->Hydrogenation H₂, Pd/C Water, 90-100°C 4-5 MPa Filtration Catalyst Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration Precipitation Precipitation (Methanol) Concentration->Precipitation Racemic_Nipecotic_Acid Racemic this compound Precipitation->Racemic_Nipecotic_Acid Chiral_Resolution start Racemic Ethyl Nipecotate (R/S Mixture) add_resolver Add Chiral Resolving Agent (e.g., D-DBTA) in Solvent start->add_resolver crystallize Selective Crystallization (Slow Cooling) add_resolver->crystallize separate Separate Crystals and Mother Liquor crystallize->separate crystals Less-Soluble Diastereomeric Salt (e.g., S-Ester:D-Acid) separate->crystals Solid mother_liquor More-Soluble Diastereomeric Salt (e.g., R-Ester:D-Acid) separate->mother_liquor Liquid liberate1 Liberate Free Ester (Base Wash) crystals->liberate1 liberate2 Liberate Free Ester (Base Wash) mother_liquor->liberate2 hydrolyze1 Hydrolyze Ester liberate1->hydrolyze1 hydrolyze2 Hydrolyze Ester liberate2->hydrolyze2 product1 (S)-Nipecotic Acid hydrolyze1->product1 product2 (R)-Nipecotic Acid hydrolyze2->product2

References

Minimizing non-specific binding of Nipecotic acid in assays

Author: BenchChem Technical Support Team. Date: January 2026

<__ I have gathered a substantial amount of information regarding Nipecotic acid, its mechanism of action as a GABA transporter (GAT) inhibitor, and various strategies to mitigate non-specific binding (NSB) in different assay formats. The search results cover the roles of blocking agents like BSA, detergents like Tween-20, and the importance of optimizing buffer conditions (pH, salt concentration). I also have information on specific assay types where NSB is a concern, such as radioligand binding assays, Scintillation Proximity Assays (SPA), and ELISAs.

However, to create a truly authoritative and practical guide as a "Senior Application Scientist," I need to move from general principles to specific, actionable protocols. The current information tells me what to do (use BSA, optimize buffer), but not precisely how to do it in the context of a this compound assay.

Therefore, I need to refine my plan to focus on building out the practical, hands-on components of the guide. I will now proceed with synthesizing the gathered information into the final response, structuring it as a technical support center with troubleshooting guides and FAQs in a question-and-answer format. I will explain the causality behind experimental choices, provide step-by-step protocols, summarize quantitative data in tables, create Graphviz diagrams for workflows, and compile a complete reference list with clickable URLs.

I will now generate the complete response based on the information I have gathered. I believe I have sufficient information to fulfill all parts of the user's request without needing further searches. The current data allows me to explain the 'why' behind NSB, detail the 'how' for mitigation strategies, and structure it all within the requested format of a technical support center. I can create troubleshooting guides, FAQs, protocols, diagrams, and a reference list as required.

It looks like the request to generate the full response was premature. I need to continue with the original plan of synthesizing the information into the final detailed guide. The previous step was just an affirmation of having enough data. Now, I will execute the creation of the content as per the detailed prompt instructions.

Here is the plan for generating the final response:

  • Structure the Technical Support Center: I will create a logical flow starting with fundamental questions about non-specific binding (NSB) and this compound, then move to common problems and solutions, and finally provide detailed experimental protocols. The format will be Question & Answer.

  • Author the Content (E-E-A-T):

    • FAQs: Address common questions like "What is non-specific binding and why is it a problem with this compound?" and "What are the first steps to troubleshoot high background?"

    • Troubleshooting Guides: Structure these around specific assay types (e.g., Radioligand Binding Assays, Cell-based Uptake Assays). For each, I will detail problems (e.g., "High NSB in my filter binding assay"), causes (e.g., "Radioligand sticking to filter," "Insufficient blocking"), and solutions (e.g., "Pre-soak filters," "Optimize BSA concentration").

    • Explain Causality: For every recommendation, I will explain the scientific principle. For instance, when recommending BSA, I'll explain that it's a protein that occupies potential non-specific binding sites on plasticware and membranes through hydrophobic and ionic interactions, thereby preventing the smaller this compound molecule from binding non-specifically.[1][2] When suggesting Tween-20, I'll explain its role as a non-ionic detergent that disrupts weaker hydrophobic interactions without denaturing the target transporter protein.[3][4]

  • Develop Protocols and Data Tables:

    • Protocol 1: Basic Radioligand Binding Assay: I will write a step-by-step protocol for a competitive binding assay using [³H]-Nipecotic acid or a related radioligand, including specific buffer recipes, incubation times, and washing steps.

    • Protocol 2: Optimizing Blocking Agents: I will detail a method for titrating BSA and Tween-20 to find the optimal concentration that minimizes NSB without affecting specific binding.

    • Data Table: I will create a table summarizing recommended starting concentrations for common blocking agents and buffer additives, drawing from the search results.

  • Create Graphviz Visualizations:

    • Diagram 1: The Problem of NSB: A simple diagram illustrating how this compound can bind specifically to the GAT transporter but also non-specifically to the well surface, leading to a high background signal.

    • Diagram 2: Troubleshooting Workflow: A flowchart guiding the user through a logical sequence of steps to diagnose and solve high NSB, starting with simple checks and moving to more complex optimizations.

  • Compile References: I will create a comprehensive, numbered reference list at the end, citing all sources used in the text with full titles, sources, and clickable URLs. Each in-text citation will link to the corresponding entry in this list.

By following this structured plan, I will synthesize the gathered information into a comprehensive, authoritative, and practical technical support guide that meets all the user's detailed requirements.

I will now proceed with generating the response.# Technical Support Center: this compound Assays

Welcome to the technical support center for researchers utilizing this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how to achieve robust and reproducible results. This guide is structured to help you troubleshoot and optimize your assays, with a core focus on a critical challenge: minimizing non-specific binding (NSB).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a particular problem in assays with this compound?

A: Non-specific binding refers to the adherence of your compound of interest—in this case, this compound—to surfaces other than its intended biological target.[5] This can include plastic microplates, filter membranes, and even tubing.[6][7] This phenomenon is driven by low-affinity, non-covalent forces such as hydrophobic and electrostatic interactions.[7][8]

This compound, being a small molecule and a GABA analogue, is used to study GABA transporters (GATs), particularly GAT-1.[9][10] High NSB is problematic because it creates a strong background signal, which can obscure the true specific binding to the GAT transporters. This reduces your assay's signal-to-noise ratio, making it difficult to accurately determine key parameters like binding affinity (Kᵢ) or inhibitory concentration (IC₅₀). In a worst-case scenario, high NSB can lead to false-positive or false-negative results, compromising the integrity of your data.[5]

Q2: I'm seeing very high background signal in my assay. What is the first thing I should check?

A: Before diving into complex optimizations, always start with the fundamentals. The two most common culprits for high background are inadequate plate/membrane blocking and insufficient washing.[11]

  • Blocking: Your blocking buffer's job is to coat all unoccupied surfaces of your assay plate or membrane, preventing your ligand or antibodies from sticking non-specifically.[1] If blocking is incomplete, you will inevitably have a high background.

  • Washing: Inefficient washing fails to remove unbound reagents.[11] Even with perfect blocking, residual unbound radioligand or enzyme-conjugated antibody will generate a signal, leading to high background.

Review your protocol: Are you using an appropriate blocking agent? Is your incubation time sufficient? Are you performing enough wash steps with adequate volume and vigor? Often, simply increasing the number of washes or the concentration of your blocking agent can resolve the issue.[11]

Q3: What is the difference between using a protein blocker like BSA versus a detergent like Tween-20?

A: Both are used to reduce NSB, but they work through different mechanisms and are often used together for a synergistic effect.

  • Bovine Serum Albumin (BSA): BSA is a protein that physically adsorbs to unoccupied hydrophobic and charged sites on plastic or membrane surfaces.[1] It essentially acts as a "sacrificial coating," presenting a neutral, protein-rich surface to the assay components and preventing the analyte (e.g., radiolabeled this compound) from binding directly to the plastic.[2][12]

  • Tween-20 (Polysorbate 20): Tween-20 is a mild, non-ionic detergent.[4] It works by disrupting weak, non-specific hydrophobic interactions.[3] It is particularly effective in wash buffers to help dislodge loosely bound molecules without disturbing the high-affinity, specific binding of your ligand to its receptor.[3][4]

In essence, BSA is primarily a surface blocker used during the blocking step, while Tween-20 is a washing enhancer that minimizes non-specific interactions throughout the assay.[3] A common blocking buffer formulation includes both 1-5% BSA and ~0.05% Tween-20.[3]

Visualizing the Problem & Solution

The following diagram illustrates the core challenge of non-specific binding and the goal of effective blocking.

cluster_0 Scenario 1: Inadequate Blocking cluster_1 Scenario 2: Effective Blocking Nipecotic_Acid_1 This compound (Ligand) GAT1 GAT-1 Transporter (Specific Target) Nipecotic_Acid_1->GAT1 Specific Binding (Desired Signal) Well_Surface_1 Microplate Well Surface Nipecotic_Acid_1->Well_Surface_1 Non-Specific Binding (High Background) Nipecotic_Acid_2 This compound (Ligand) GAT1_2 GAT-1 Transporter (Specific Target) Nipecotic_Acid_2->GAT1_2 Specific Binding Only (Clean Signal) Well_Surface_2 Blocked Well Surface BSA BSA Blocker BSA->Well_Surface_2 Blocks Surface start Start: High Non-Specific Binding Detected check_basics Step 1: Review Basics - Check reagent calculations - Confirm buffer pH - Use fresh reagents start->check_basics is_basics_ok Problem Resolved? check_basics->is_basics_ok optimize_wash Step 2: Optimize Wash Protocol - Increase # of washes (e.g., 3 -> 5) - Increase wash buffer volume - Add 0.05% Tween-20 to wash buffer is_basics_ok->optimize_wash No end_ok Success: Assay Optimized is_basics_ok->end_ok Yes is_wash_ok Problem Resolved? optimize_wash->is_wash_ok optimize_block Step 3: Optimize Blocking - Increase BSA/milk concentration - Increase blocking incubation time - Test alternative blockers (e.g., commercial solution) is_wash_ok->optimize_block No is_wash_ok->end_ok Yes is_block_ok Problem Resolved? optimize_block->is_block_ok advanced_opt Step 4: Advanced Optimization - Titrate membrane/cell concentration - Test low-binding plates - Adjust assay buffer ionic strength (NaCl) is_block_ok->advanced_opt No is_block_ok->end_ok Yes is_advanced_ok Problem Resolved? advanced_opt->is_advanced_ok is_advanced_ok->end_ok Yes end_consult Consult Senior Scientist or Technical Support is_advanced_ok->end_consult No

References

Technical Support Center: Navigating the Experimental Nuances of Nipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for Nipecotic acid. As a potent inhibitor of GABA transporters (GATs), this compound is a cornerstone tool in neuroscience research.[1][2] However, its zwitterionic nature at physiological pH presents a unique set of experimental challenges that can lead to variability and artifacts if not properly managed. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental design. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring your results are both accurate and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't fully dissolve in my aqueous buffer (e.g., PBS, aCSF). What am I doing wrong?

Short Answer: The issue likely stems from the pH of your solvent and the zwitterionic properties of this compound. At neutral pH, its solubility is limited.

In-depth Explanation:

This compound has two ionizable groups: a carboxylic acid (pKa1 ≈ 3.35) and a secondary amine (pKa2 ≈ 10.64).[3][4][5] A zwitterion is a molecule with both positive and negative charges, resulting in a net neutral charge. For this compound, this state is most prominent between its two pKa values, which includes physiological pH (~7.4). In this state, the strong intermolecular electrostatic attractions between zwitterions can lead to the formation of a crystal lattice structure that is resistant to dissolution in water, despite the molecule being hydrophilic.[1]

To achieve solubility, you must shift the pH of the solvent away from the isoelectric point to ensure the molecule carries a net positive or negative charge.

Troubleshooting Protocol: Preparing a Concentrated Stock Solution

  • Objective: To create a stable, concentrated stock solution of this compound that can be easily diluted into your final experimental buffer.

  • Materials:

    • This compound powder

    • Sterile, high-purity water

    • 0.1 M NaOH or 0.1 M HCl (sterile)

    • Sterile microcentrifuge tubes or vials

    • pH meter or pH strips

  • Procedure:

    • Weigh the desired amount of this compound.

    • Add a small volume of high-purity water (e.g., to reach ~80% of your final target volume). The solution will likely be a suspension.

    • For alkaline dissolution (recommended for most biological buffers): Add 0.1 M NaOH dropwise while vortexing. The powder will dissolve as the pH increases and the carboxylic acid group is fully deprotonated, resulting in a net negative charge.

    • For acidic dissolution: Add 0.1 M HCl dropwise. The powder will dissolve as the pH decreases and the amine group is fully protonated, resulting in a net positive charge.

    • Once fully dissolved, adjust the pH to your desired final stock solution pH (e.g., 7.4). Be aware that as you approach the isoelectric point, the compound may try to precipitate out if the concentration is too high.

    • Bring the solution to its final volume with high-purity water.

    • Sterile filter the stock solution using a 0.22 µm syringe filter.

    • Storage: Aliquot and store at -20°C.[6]

Q2: I'm observing inconsistent or lower-than-expected potency of this compound in my cell-based assays. Could its zwitterionic state be the cause?

Short Answer: Yes, absolutely. The zwitterionic nature of this compound significantly limits its passive diffusion across cell membranes, which can lead to lower effective concentrations at the intracellular or transporter site. Furthermore, interactions with components in the cell culture media can also play a role.

In-depth Explanation:

The primary challenge for zwitterionic compounds like this compound in in vitro and in vivo settings is their poor membrane permeability.[1] While hydrophilic, the presence of charged groups and a high degree of hydration make it difficult for the molecule to passively cross the lipid bilayer of the cell membrane. This is a primary reason why this compound itself has poor blood-brain barrier penetration, and more lipophilic derivatives have been developed for clinical use.[1][7][8]

In a cell-based assay, if the GABA transporter's binding site is not readily accessible from the extracellular space, the compound's apparent potency will be greatly reduced because of this transport limitation.

G cluster_0 Extracellular Space (pH ~7.4) cluster_1 Cell Membrane (Lipid Bilayer) cluster_2 Intracellular Space NA_Zwitterion {this compound (Zwitterionic)|{pKa1 ~3.35 | pKa2 ~10.64}} Hydration_Shell Strong Hydration Shell Membrane Low Passive Diffusion Hydration_Shell->Membrane Poor Permeability GAT GABA Transporter (GAT) Membrane->GAT Reduced Access to Target

Troubleshooting & Experimental Controls:

  • Use Permeabilized Cells: As a control, run a parallel experiment with cells that have been permeabilized (e.g., with a low concentration of saponin or digitonin). If the potency of this compound dramatically increases in the permeabilized cells, it strongly suggests that membrane transport is a limiting factor in your standard assay.

  • Buffer Composition: Be aware of the composition of your assay buffer or cell culture medium. Zwitterionic compounds can sometimes engage in non-specific binding with proteins or other macromolecules in the medium, reducing the free concentration available to interact with the target.[9][10] If using serum, consider reducing its concentration or using a serum-free medium for the duration of the drug treatment, if your cells can tolerate it.

  • Consider Lipophilic Analogs: If your experimental goals allow, consider using a more lipophilic derivative of this compound, such as Tiagabine, which is designed for better membrane permeability and crosses the blood-brain barrier.[1][11]

Q3: I'm seeing unexpected off-target effects at higher concentrations of this compound, particularly in my electrophysiology recordings. What could be happening?

Short Answer: At higher concentrations (typically in the high micromolar to millimolar range), this compound can act as a direct agonist at GABA-A receptors.

In-depth Explanation:

While primarily known as a GAT inhibitor with an IC50 for GAT-1 around 8-14 µM, this compound is structurally similar to GABA.[12][13][14] Studies have shown that at concentrations approaching 300 µM and higher, it can directly activate GABA-A receptor chloride channels.[15] This agonist activity can be inhibited by the classic GABA-A antagonist, bicuculline.[15]

This off-target effect is critical to consider, especially in experiments like brain slice electrophysiology where high concentrations might be used to ensure complete inhibition of GABA uptake. The observed physiological effect could be a composite of both GAT inhibition (leading to increased synaptic GABA) and direct postsynaptic receptor activation.[15][16]

Experimental Validation Workflow:

G A Observe Unexpected Effect (e.g., increased inhibition) B Hypothesis: Off-target GABA-A agonism? A->B C Experiment: Apply this compound in the presence of a GAT inhibitor (e.g., Tiagabine) B->C D Experiment: Apply this compound in the presence of a GABA-A antagonist (e.g., Bicuculline) B->D E Result: Effect Persists C->E F Result: Effect is Blocked D->F G Conclusion: Effect is independent of GAT inhibition. E->G H Conclusion: Effect is mediated by GABA-A receptors. F->H

Mitigation Strategy:

  • Dose-Response Curve: Always perform a careful dose-response study to identify the lowest effective concentration for GAT inhibition in your specific system.

  • Use Antagonist Controls: In any experiment where off-target effects are suspected, co-application with a GABA-A antagonist like bicuculline is an essential control to verify the mechanism of action.[15]

Quantitative Data Summary

PropertyValueSignificance for Experimental DesignSource
pKa1 (Carboxylic Acid) ~3.35Determines the pH at which the molecule starts to gain a negative charge.[3][4][5]
pKa2 (Amine) ~10.64Determines the pH at which the molecule starts to lose its positive charge.[3][4][5]
IC50 (GAT-1) ~8-14 µMTarget concentration for effective inhibition of the primary GABA transporter.[12][13][14]
EC50 (GABA-A Agonism) ~300 µMConcentration at which significant off-target effects may begin to appear.[15]
Water Solubility (Neutral pH) Limited (reported as 0.4 µg/mL on PubChem, though higher concentrations are achievable in buffers)Highlights the need for pH-adjusted stock solutions for reproducible results.[17]

References

Validation & Comparative

Comparative analysis of Nipecotic acid vs Tiagabine as GABA uptake inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Nipecotic Acid and Tiagabine as GABA Uptake Inhibitors

Introduction: The Critical Role of GABAergic Inhibition and GAT-1

In the central nervous system (CNS), a delicate balance between excitatory and inhibitory signaling is paramount for normal neurological function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its activity is crucial for regulating neuronal excitability.[1][2] Disruptions in GABAergic neurotransmission are implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[2][3]

The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1][4] Of the known GAT subtypes, the GABA Transporter 1 (GAT-1) is the principal neuronal transporter in the cortex and hippocampus, accounting for a significant portion of synaptic GABA clearance.[5][6][7][8] This makes GAT-1 a key therapeutic target. By inhibiting GAT-1, the extracellular concentration of GABA is increased, thereby enhancing GABAergic tone and producing an overall inhibitory effect on the CNS.[1][9] This guide provides a comparative analysis of two pivotal GAT inhibitors: this compound, the foundational research tool, and its clinically successful derivative, Tiagabine.

Molecular Profile and Mechanism of Action: An Evolutionary Tale

The journey from a research compound to a therapeutic agent is perfectly encapsulated by the relationship between this compound and Tiagabine.

This compound: The Progenitor with Limitations

This compound, or piperidine-3-carboxylic acid, is a potent inhibitor of GABA uptake and served as a foundational lead molecule in the development of this class of drugs.[2][10][11] It acts as a competitive inhibitor at GATs.[12] However, a critical distinction in its mechanism is that this compound itself is a substrate for the GABA transporter. This means it is transported into the cell by the same carrier it inhibits, which can lead to complex pharmacological effects, including the potential to act as a false transmitter.[13]

The primary obstacle to the clinical utility of this compound is its physicochemical properties. As a hydrophilic and zwitterionic molecule, it has a very limited ability to penetrate the blood-brain barrier (BBB).[2][10][14] Consequently, its use has been largely confined to in vitro studies and in vivo animal models where it can be directly administered into the CNS.[14][15]

Tiagabine: A Lipophilic Derivative Designed for Clinical Success

Tiagabine, marketed as Gabitril, represents a successful, rationally designed evolution of this compound.[3][16] It is a lipophilic derivative that incorporates the (R)-nipecotic acid moiety as the core structure responsible for recognizing the GAT-1 carrier.[11] This structural modification, specifically the addition of a 4,4-bis(3-methyl-2-thienyl)-3-butenyl group, dramatically enhances its ability to cross the blood-brain barrier.[3][17]

Unlike its predecessor, Tiagabine is a selective and potent inhibitor of GAT-1 but is not transported by the carrier.[5][13] This non-substrate mechanism provides a more direct and predictable pharmacological action: by blocking GAT-1, Tiagabine effectively increases the amount of GABA in the synaptic cleft, prolonging the activity of GABA at postsynaptic receptors and enhancing inhibitory neurotransmission.[1][9][18] This targeted action is the basis for its efficacy as an anticonvulsant.[1][9][19]

GAT1_Inhibition_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT1 GAT-1 Transporter GABA_synapse->GAT1 Reuptake cluster_2 cluster_2 GABA_receptor->cluster_2 Inhibitory Signal GAT1->GABA_vesicle Recycling Inhibitor This compound / Tiagabine Inhibitor->GAT1 Inhibition

Caption: Mechanism of GAT-1 inhibition in a GABAergic synapse.

Comparative Pharmacological and Pharmacokinetic Profile

The structural modifications that distinguish Tiagabine from this compound give rise to profoundly different pharmacological and pharmacokinetic profiles, which are summarized below.

ParameterThis compoundTiagabineReference(s)
Primary Target GABA Transporters (GAT-1, GAT-2, GAT-3, GAT-4)Selective for GABA Transporter 1 (GAT-1)[5][20]
IC50 (GAT-1) ~2.6 µM (mouse)Potent, in nanomolar range[20]
Mechanism Competitive inhibitor and transporter substrateSelective inhibitor (non-substrate)[13]
Blood-Brain Barrier Poor penetrationReadily crosses[2][10][14][17]
Bioavailability Low (systemic)~90% (oral)[9][19]
Protein Binding Not applicable (not used systemically)~96%[9][19]
Metabolism N/APrimarily hepatic, via CYP3A4[19][21][22]
Elimination Half-life N/A7-9 hours (shortened to 2-5 hours with enzyme-inducing drugs)[9][16][17][19]
Clinical Use Research toolAnticonvulsant (partial seizures), off-label for anxiety/pain[14][19][23][24]

Comparative Efficacy and Clinical Applications

The divergent pharmacokinetic profiles directly dictate the applications of these two molecules.

This compound remains an indispensable tool in neuroscience research. Its potent inhibition of GABA uptake makes it ideal for in vitro studies on brain slices or neuronal cultures to investigate the dynamics of GABAergic transmission.[14] In animal studies, its effects can be studied via direct CNS administration, bypassing the BBB to probe the physiological roles of GABA transporters.[20] However, its inability to be administered systemically for CNS effects precludes any therapeutic use.[15]

Tiagabine is a clinically approved antiepileptic drug (AED) used as adjunctive therapy for partial seizures in adults and children 12 years and older.[19][24][25] Its efficacy is directly linked to its ability to enhance GABAergic inhibition by blocking GAT-1.[1] Clinical trials have demonstrated its ability to significantly reduce seizure frequency in patients with refractory partial epilepsy.[16][17] Beyond epilepsy, Tiagabine has been used off-label for the treatment of anxiety disorders, panic disorder, and neuropathic pain, leveraging its GABA-enhancing mechanism.[19][23]

Experimental Protocols for Evaluation

The characterization of GAT inhibitors relies on robust in vitro and in vivo assays. The following protocols represent standard methodologies in the field.

Protocol 1: In Vitro [³H]GABA Uptake Assay

This assay is the gold standard for determining the potency of a compound in inhibiting GABA transporters. The causality is direct: a potent inhibitor will prevent cells from taking up radiolabeled GABA, resulting in a lower radioactivity count inside the cells.

Objective: To determine the IC50 value of a test compound (e.g., this compound, Tiagabine) for GAT-1.

Methodology:

  • Cell Culture: Use a stable cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express the human GAT-1 transporter (hGAT-1).[26][27] Culture the cells in 96-well plates to an appropriate confluency (~50,000 cells/well) for approximately 24 hours before the experiment.[26][27]

  • Preparation of Reagents:

    • Assay Buffer: Prepare a standard buffered salt solution (e.g., Krebs-Ringer-HEPES).

    • Test Compounds: Prepare stock solutions of this compound and Tiagabine. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

    • Radioligand Solution: Prepare a solution containing [³H]GABA (e.g., 30 nM final concentration).[26][27]

  • Uptake Inhibition Assay:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with either vehicle or varying concentrations of the test compound for a defined period (e.g., 10-20 minutes) at room temperature. This allows the inhibitor to bind to the transporter.

    • Initiate the uptake reaction by adding the [³H]GABA solution to each well.

    • Incubate for a short period (e.g., 3 minutes) to allow for GABA uptake.[26][27] The short duration ensures measurement of the initial uptake rate, minimizing confounding factors like GABA metabolism.

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer. The cold temperature immediately halts transporter activity.

    • Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH or a commercial scintillant-compatible lysing agent).

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake by including a condition with a very high concentration of a known GAT-1 inhibitor.

    • Subtract non-specific uptake from all measurements.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value (the concentration of inhibitor that blocks 50% of the specific [³H]GABA uptake).

GABA_Uptake_Assay_Workflow A Seed hGAT-1 expressing cells in 96-well plate C Pre-incubate cells with test compounds or vehicle A->C B Prepare serial dilutions of This compound / Tiagabine B->C D Initiate uptake with [3H]GABA C->D E Incubate for 3 minutes D->E F Terminate with ice-cold buffer wash E->F G Lyse cells F->G H Measure radioactivity via scintillation counting G->H I Calculate % inhibition and determine IC50 value H->I

Caption: Experimental workflow for the [³H]GABA uptake assay.

Protocol 2: In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is widely used to screen for potential anticonvulsant drugs. PTZ is a non-competitive GABA-A receptor antagonist that induces generalized seizures. The experimental logic is that a compound enhancing GABAergic tone, like a GAT inhibitor, will counteract the effects of PTZ and protect the animal from seizures.

Objective: To assess the anticonvulsant efficacy of a systemically administered test compound (e.g., Tiagabine).

Methodology:

  • Animal Selection: Use a suitable rodent model, such as adult male NMRI or DBA/2 mice.[28] House the animals under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Compound Administration:

    • Administer the test compound (Tiagabine) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.[28] Test a range of doses to determine a dose-response relationship.

    • Allow for a pre-treatment time (e.g., 30-60 minutes) corresponding to the drug's peak plasma concentration or time to cross the BBB.

  • Induction of Seizures:

    • Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each animal.[18]

  • Behavioral Observation:

    • Immediately after PTZ injection, place each animal in an individual observation chamber.

    • Observe and score the seizure activity for a period of 30 minutes. Key parameters to measure include:

      • Latency to the first myoclonic jerk.

      • Latency to the onset of a generalized clonic-tonic seizure.

      • Presence or absence of tonic hindlimb extension (a marker of severe seizure activity).

      • Mortality rate.

  • Data Analysis:

    • Compare the seizure latencies and severity scores between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).

    • Calculate the percentage of animals in each group protected from tonic hindlimb extension.

    • Determine the ED50 (the dose of the drug that protects 50% of the animals from the seizure endpoint) using probit analysis.

Conclusion and Future Perspectives

The comparative analysis of this compound and Tiagabine offers a clear and compelling narrative of modern drug development. This compound, while limited by its pharmacokinetics, was instrumental in validating GAT-1 as a viable therapeutic target.[2][10] The subsequent development of Tiagabine demonstrates how targeted chemical modification can overcome the limitations of a lead compound to produce a clinically effective drug.[3][16] Tiagabine's success as a selective GAT-1 inhibitor solidified this mechanism as a key strategy for enhancing GABAergic neurotransmission to treat epilepsy.[5][17]

While Tiagabine is an effective medication, the field continues to evolve. Research is ongoing to develop inhibitors with different selectivity profiles (e.g., targeting other GAT subtypes) or improved pharmacokinetic properties.[11][28] The foundational knowledge gained from studying this compound and the clinical success of Tiagabine continue to guide the search for the next generation of therapies for epilepsy and other disorders of the CNS.

References

A Comparative Guide to Validating GABA Uptake Inhibition by Nipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of the GABAergic system, understanding the efficacy and validation of inhibitory compounds is paramount. This guide provides an in-depth, objective comparison of nipecotic acid's performance in inhibiting γ-aminobutyric acid (GABA) uptake, contrasted with other common alternatives. We will delve into the underlying mechanisms, present supporting experimental data, and provide detailed protocols for robust validation.

The termination of GABAergic neurotransmission is primarily mediated by its re-uptake from the synaptic cleft into presynaptic neurons and surrounding glial cells via GABA transporters (GATs)[1]. Inhibiting these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling. This mechanism is a key therapeutic target for conditions such as epilepsy and anxiety[2][3]. This compound, a cyclic GABA analog, has been a foundational tool in the study of this process[3][4].

The Central Role of GABA Transporters (GATs)

To appreciate the action of this compound, one must first understand its targets: the GATs. Four main subtypes have been identified: GAT-1, GAT-2, GAT-3, and the betaine-GABA transporter-1 (BGT-1)[5]. These transporters are sodium- and chloride-dependent, utilizing the electrochemical gradients of these ions to drive GABA into cells[6].

  • GAT-1: Predominantly found in neurons, GAT-1 is responsible for the majority of GABA uptake from the synaptic cleft[7]. It is a primary target for anticonvulsant drugs[5][8].

  • GAT-2 and GAT-3: While GAT-2 is found in the pia mater and arachnoid complex, GAT-3 is expressed in both neurons and glial cells[6].

  • BGT-1: This transporter is also involved in GABA transport.

The differential expression and function of these subtypes allow for nuanced regulation of GABAergic tone throughout the central nervous system.

Diagram of the GABAergic Synapse and GAT Inhibition

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn GABA Vesicle gaba GABA presyn->gaba Release gat1_pre GAT-1 gaba->gat1_pre Reuptake gaba_r GABA-A Receptor gaba->gaba_r Binds nipecotic_acid This compound nipecotic_acid->gat1_pre Inhibits

Caption: Inhibition of GABA reuptake by this compound at the synapse.

This compound: Mechanism and Selectivity

This compound acts as a competitive inhibitor of GABA uptake by binding to GATs[1][9]. However, its affinity varies across the different transporter subtypes. This selectivity is a critical factor in its experimental and potential therapeutic applications.

It is important to note that while this compound is a potent GAT inhibitor, it has limitations. Its hydrophilic and zwitterionic nature prevents it from readily crossing the blood-brain barrier, making systemic administration for central effects challenging[3][10]. This has led to the development of more lipophilic derivatives, such as tiagabine, for clinical use[8][10]. Furthermore, at high concentrations, this compound can directly activate GABA-A receptors, a factor that must be considered in experimental design[9][11].

Comparative Efficacy of GAT Inhibitors

To objectively evaluate this compound, it is essential to compare its inhibitory potency with other commonly used GAT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

InhibitorTarget GAT(s)IC50 Values (µM)Key Characteristics
(±)-Nipecotic Acid GAT-1, GAT-2, GAT-3, GAT-4hGAT-1: 8, rGAT-2: 38, hGAT-3: 106, hBGT-1: 2370Broad-spectrum GAT inhibitor, poor blood-brain barrier penetration[3][10].
mGAT-1, mGAT-2, mGAT-3, mGAT-4mGAT-1: 2.6, mGAT-2: 310, mGAT-3: 29, mGAT-4: 16[12]
Tiagabine GAT-1 selectivehGAT-1: 0.07[2]Clinically approved anticonvulsant, lipophilic derivative of this compound[8][10].
Guvacine GAT-1, GAT-3Competitive inhibitor, structurally related to this compound[1][4].
SNAP-5114 GAT-3 selective15-40 fold selectivity for GAT-3 over GAT-1[13]Useful for dissecting the specific roles of GAT-3.
NNC-711 GAT-1 selectivehGAT-1: 0.04[2]Potent and selective GAT-1 inhibitor.

This data highlights that while this compound is a potent inhibitor, particularly of GAT-1, other compounds like NNC-711 and tiagabine offer higher potency and selectivity for this specific transporter. Conversely, agents like SNAP-5114 provide tools to investigate other GAT subtypes.

Experimental Validation of this compound's Efficacy

Validating the efficacy of this compound requires robust experimental models. Both in vitro and in vivo approaches are necessary to build a comprehensive understanding of its activity.

In Vitro Validation: [³H]GABA Uptake Assay

This assay directly measures the inhibition of GABA transport into cells or synaptic vesicles. It is a cornerstone for determining the potency (IC50) of inhibitors.

Experimental Workflow for In Vitro [³H]GABA Uptake Assay

in_vitro_workflow start Prepare cell culture (e.g., HEK293 expressing GATs or primary neurons) step1 Incubate cells with varying concentrations of this compound start->step1 step2 Add [³H]GABA to initiate uptake step1->step2 step3 Incubate for a defined period (e.g., 10-20 minutes) step2->step3 step4 Terminate uptake by rapid washing with ice-cold buffer step3->step4 step5 Lyse cells step4->step5 step6 Measure intracellular [³H]GABA using scintillation counting step5->step6 end Calculate IC50 value step6->end in_vivo_workflow start Surgically implant microdialysis probe into the target brain region of an anesthetized animal step1 Allow animal to recover and habituate start->step1 step2 Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate step1->step2 step3 Collect baseline dialysate samples step2->step3 step4 Administer this compound (e.g., via reverse dialysis or systemic injection) step3->step4 step5 Collect post-administration dialysate samples at regular intervals step4->step5 step6 Analyze GABA concentrations in dialysate using HPLC with fluorescence detection or LC-MS/MS step5->step6 end Compare post-administration GABA levels to baseline step6->end

References

Control experiments for studying the effects of Nipecotic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Control Experiments for Studying the Effects of Nipecotic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for designing and implementing robust control experiments when investigating the pharmacological effects of this compound. As a potent inhibitor of GABA uptake, primarily targeting the GABA transporter 1 (GAT-1), this compound is a cornerstone tool in neuroscience research for elucidating the role of GABAergic signaling in various physiological and pathological processes. The integrity of any study utilizing this compound hinges on the meticulous implementation of appropriate controls to ensure that the observed effects are directly attributable to its intended mechanism of action.

This document will delve into the rationale behind essential control experiments, provide detailed protocols, and offer a comparative analysis with alternative compounds. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to generate reproducible and unambiguous data.

Understanding the Mechanism: The "Why" Behind the Controls

This compound exerts its effects by blocking the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and duration of GABA in the synapse. This enhancement of GABAergic inhibition leads to a dampening of neuronal excitability. A well-designed experiment must therefore isolate this specific mechanism from other potential confounding factors.

The following diagram illustrates the primary mechanism of action of this compound and the rationale for the selection of key control experiments.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Experimental Intervention Presynaptic Neuron Presynaptic Neuron GAT1 GAT-1 Presynaptic Neuron->GAT1 expresses GABA GABA Presynaptic Neuron->GABA releases GABA->GAT1 GABAR GABA Receptor GABA->GABAR binds to Postsynaptic Neuron Postsynaptic Neuron Postsynaptic Neuron->GABAR expresses GABAR->Postsynaptic Neuron induces IPSP Nipecotic_Acid This compound Nipecotic_Acid->GAT1 inhibits A Prepare Neuronal Culture B Establish Whole-Cell Patch-Clamp A->B C Record Baseline IPSCs B->C D Bath Apply Vehicle C->D Control Group E Bath Apply this compound C->E Experimental Group F Record IPSCs Post-Application D->F E->F G Washout F->G H Co-apply this compound + Bicuculline G->H Mechanistic Control I Record IPSCs H->I J Data Analysis I->J A Implant Microdialysis Probe B Animal Recovery A->B C Establish Baseline GABA Levels B->C D Administer Vehicle (i.p. or local) C->D Control Group E Administer this compound C->E Experimental Group F Collect Dialysate Samples D->F E->F G HPLC Analysis of GABA F->G H Data Analysis G->H

The Evolution of GABA Reuptake Inhibitors: A Comparative Guide to the Anticonvulsant Effects of Nipecotic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epilepsy research and the development of novel antiepileptic drugs (AEDs), the modulation of gamma-aminobutyric acid (GABA) neurotransmission remains a cornerstone of therapeutic strategy. As the primary inhibitory neurotransmitter in the central nervous system, enhancing GABAergic tone can effectively quell the neuronal hyperexcitability that underlies seizure activity. This guide provides an in-depth comparison of the anticonvulsant properties of Nipecotic acid, a foundational GABA reuptake inhibitor, and its structurally evolved derivatives. We will delve into their mechanisms of action, structure-activity relationships, and comparative efficacy, supported by preclinical and clinical data, to offer a comprehensive resource for researchers and drug development professionals.

The Central Role of GABA and its Transporters

The termination of GABAergic signaling is predominantly mediated by its removal from the synaptic cleft via GABA transporters (GATs). Of the four identified subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundantly expressed in the brain and is primarily responsible for the reuptake of GABA into both presynaptic neurons and surrounding glial cells.[1][2] Inhibition of GAT-1, therefore, represents a direct and effective mechanism to increase the synaptic concentration and duration of action of GABA, thereby enhancing inhibitory neurotransmission.[2]

The foundational molecule in the exploration of GAT-1 inhibition is this compound. While a potent inhibitor of GABA uptake in vitro, its therapeutic potential has been historically limited by a critical flaw: its hydrophilic and zwitterionic nature severely restricts its ability to cross the blood-brain barrier (BBB).[2] This has driven the development of more lipophilic derivatives designed to overcome this pharmacokinetic hurdle and exert a clinically relevant anticonvulsant effect.

From a Flawed Lead to a Clinical Success: The Journey to Tiagabine

The primary strategy in designing effective this compound derivatives has been the addition of a lipophilic moiety to the nitrogen atom of the piperidine ring.[2][3] This structural modification enhances the molecule's ability to penetrate the CNS. The most successful outcome of this approach is Tiagabine, a clinically approved AED for the adjunctive treatment of partial seizures.[4][5]

Structure-Activity Relationship: The Key to Potency

Extensive research has elucidated key structural features that govern the potency and selectivity of this compound derivatives as GAT-1 inhibitors:

  • Stereochemistry: The (R)-enantiomer of this compound is significantly more potent than the (S)-enantiomer in inhibiting GABA uptake. This stereoselectivity is a critical consideration in the design of new derivatives.

  • The Lipophilic Side Chain: The nature of the N-substituent is paramount. For instance, in Tiagabine, the lipophilic side chain, (R)-N-(4,4-di-(3-methylthien-2-yl)but-3-enyl), is crucial for its high affinity and selectivity for GAT-1.[3][6]

  • Linker Length and Rigidity: The length and flexibility of the linker connecting the this compound core to the terminal lipophilic group also influence activity. Studies have explored various linker types, including alkenyl and alkynyl spacers, to optimize interaction with the GAT-1 binding site.[6]

Visualizing the Mechanism: GAT-1 Inhibition at the Synapse

To understand the fundamental mechanism of action, it is helpful to visualize the GABAergic synapse and the role of GAT-1 inhibitors.

GABASynapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GAT1_pre GAT-1 GABA->GAT1_pre Reuptake GABA_receptor GABA-A Receptor GABA->GABA_receptor Binding Inhibitor This compound Derivative Inhibitor->GAT1_pre Inhibition

Caption: Mechanism of GAT-1 inhibition at a GABAergic synapse.

Comparative Performance: In Vitro and In Vivo Data

The efficacy of this compound and its derivatives is assessed through a combination of in vitro GABA uptake inhibition assays and in vivo animal models of seizures.

In Vitro Potency: A Measure of GAT-1 Inhibition

The half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki) are key metrics for quantifying a compound's potency in blocking GAT-1. A lower value indicates greater potency.

CompoundGAT-1 IC50/pIC50/KiSelectivityReference
(±)-Nipecotic acid IC50: ~10-20 µMPoor vs GAT-2/3/BGT-1[7]
Tiagabine IC50: ~0.05-0.1 µMHigh for GAT-1[7]
SKF 89976A IC50: ~0.04-0.08 µMHigh for GAT-1[7]
NO-711 IC50: ~0.02-0.04 µMHigh for GAT-1[7]
DDPM-2571 pIC50: 8.29 ± 0.02High for GAT-1[1]

Note: IC50 values can vary depending on the experimental conditions.

In Vivo Anticonvulsant Activity: Efficacy in Seizure Models

The anticonvulsant effects of these compounds are evaluated in various rodent models that mimic different types of human seizures. The median effective dose (ED50) is the dose required to produce a therapeutic effect in 50% of the animals.

CompoundMES (ED50 mg/kg)scPTZ (ED50 mg/kg)Sound-induced (ED50 mg/kg)Reference
This compound Inactive (systemic)Inactive (systemic)Inactive (systemic)[8]
MNPC -235.9 (clonic)-[9]
Tiagabine Weakly active (~40)~1.3-5~1 µmol/kg[9][10]

MES: Maximal Electroshock Seizure test, a model for generalized tonic-clonic seizures.[11][12] scPTZ: Subcutaneous Pentylenetetrazol test, a model for myoclonic and absence seizures.[11] MNPC: (+/-)-m-nitrophenyl-3-piperidinecarboxylate, a lipophilic ester of this compound.

Experimental Protocols: A Guide for Researchers

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo and in vitro assays.

Experimental Workflow for Anticonvulsant Screening

AnticonvulsantScreening start Synthesize Nipecotic Acid Derivative in_vitro In Vitro GAT-1 Uptake Assay start->in_vitro potency Determine IC50/Ki in_vitro->potency in_vivo In Vivo Seizure Models (MES, PTZ) potency->in_vivo Potent Compounds lead_optimization Lead Optimization potency->lead_optimization Low Potency efficacy Determine ED50 in_vivo->efficacy toxicity Assess Neurotoxicity (e.g., Rotarod test) efficacy->toxicity therapeutic_index Calculate Therapeutic Index (TD50/ED50) toxicity->therapeutic_index therapeutic_index->lead_optimization Favorable Profile therapeutic_index->lead_optimization Poor Profile

Caption: A typical experimental workflow for screening novel anticonvulsants.

Protocol 1: Maximal Electroshock (MES) Seizure Test

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers (for mice or rats)

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle control

Procedure:

  • Animal Preparation: Acclimatize male mice (e.g., CF-1 strain, 20-25 g) or rats (e.g., Sprague-Dawley, 100-150 g) to the laboratory environment for at least 3 days.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection). The time between administration and the MES test should be based on the compound's pharmacokinetic profile (time to peak effect).

  • Anesthesia and Electrode Placement: At the time of testing, apply one drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[12]

  • Stimulation: Place the corneal electrodes on the eyes of the restrained animal and deliver an alternating current electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds; for rats: 150 mA, 60 Hz for 0.2 seconds).[12]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

Objective: To evaluate a compound's efficacy against myoclonic and absence seizures.

Materials:

  • Pentylenetetrazol (PTZ)

  • 0.9% Saline solution

  • Syringes and needles

  • Observation chambers

  • Test compound and vehicle control

Procedure:

  • Animal Preparation: Acclimatize male mice (e.g., Swiss albino, 20-25 g) to the laboratory environment.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally.

  • PTZ Injection: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a subcutaneous injection of PTZ (e.g., 85 mg/kg) in the scruff of the neck.

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes for the onset and severity of seizures, typically scored using a standardized scale (e.g., Racine scale). The primary endpoint is the absence of clonic seizures.

  • Data Analysis: Determine the percentage of animals protected from clonic seizures at each dose and calculate the ED50.

Protocol 3: In Vitro [³H]GABA Uptake Assay

Objective: To determine the functional potency (IC50) of a test compound in inhibiting GAT-1-mediated GABA uptake.

Materials:

  • Cell line stably expressing the target GAT (e.g., HEK293-hGAT1)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Scintillation counter

  • Test compound

  • Appropriate cell culture and assay buffers

Procedure:

  • Cell Culture: Culture the GAT-1 expressing cells in 96-well plates until they reach a suitable confluency.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with increasing concentrations of the test compound for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]GABA uptake against the concentration of the test compound. The IC50 value is the concentration of the compound that produces 50% inhibition of GABA uptake.

Clinical Perspective: Tiagabine in the Treatment of Epilepsy

Clinical trials have established the efficacy of Tiagabine as an add-on therapy for patients with refractory partial seizures.[13][14]

Clinical Trial OutcomeTiagabinePlaceboReference
≥50% Reduction in All Partial Seizures 14-33%6%[3][13]
≥50% Reduction in Simple Partial Seizures 21%6%[13]
Common Adverse Events Dizziness, asthenia, somnolenceHeadache[4][5][13]

While effective, the use of Tiagabine can be limited by CNS-related side effects, and it carries a risk of inducing nonconvulsive status epilepticus in some patients.[4][5]

Future Directions: The Quest for Superior GAT-1 Inhibitors

The development of Tiagabine validated the therapeutic potential of GAT-1 inhibition. However, the quest for improved anticonvulsants continues, with a focus on:

  • Enhanced Potency and Selectivity: Synthesizing novel derivatives with even higher affinity and selectivity for GAT-1 to potentially reduce off-target effects.[6][15]

  • Improved Pharmacokinetic Profiles: Optimizing drug-like properties to achieve more favorable dosing regimens and reduce drug-drug interactions.

  • Novel Scaffolds: Exploring modifications to the this compound core or entirely new chemical scaffolds to identify the next generation of GAT-1 inhibitors.[16]

Conclusion

The journey from the in vitro potential of this compound to the clinical application of its derivatives like Tiagabine exemplifies the power of medicinal chemistry in overcoming pharmacological barriers. By understanding the intricate structure-activity relationships and employing a battery of validated in vitro and in vivo models, researchers can rationally design and evaluate novel GAT-1 inhibitors. This comparative guide underscores the critical importance of a multi-faceted experimental approach in the ongoing effort to develop safer and more effective treatments for epilepsy.

References

The Evolving Landscape of GABA Reuptake Inhibitors: A Comparative Guide to the Structure-Activity Relationship of Nipecotic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of neurological disorders, modulating the gamma-aminobutyric acid (GABA) system remains a cornerstone of therapeutic strategy. As the primary inhibitory neurotransmitter in the central nervous system, enhancing GABAergic tone can effectively counter the hyperexcitability implicated in conditions like epilepsy and anxiety.[1] GABA uptake inhibitors (GUIs), which prolong the synaptic lifetime of GABA by blocking its reuptake via GABA transporters (GATs), represent a key class of these modulators.[2]

Nipecotic acid, a cyclic GABA analog, has long been recognized as a potent inhibitor of GABA uptake. However, its therapeutic potential has been hampered by its hydrophilic, zwitterionic nature, which severely limits its ability to cross the blood-brain barrier (BBB).[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, detailing the chemical modifications that have transformed this lead compound into clinically viable drugs. We will explore the nuances of their interactions with GAT subtypes, compare their in vivo efficacy, and provide detailed experimental protocols for their evaluation.

The GABAergic Synapse and the Mechanism of Reuptake Inhibition

To appreciate the rationale behind the design of this compound analogs, it is essential to understand the dynamics of the GABAergic synapse. GABA is released from presynaptic terminals and binds to postsynaptic GABA receptors (GABAA and GABAB), leading to an inhibitory postsynaptic potential.[1] The action of GABA is terminated by its rapid removal from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1.[4] GAT1, predominantly located on neurons, is responsible for the majority of GABA reuptake in the brain.[5] By competitively inhibiting these transporters, this compound and its analogs increase the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.[6]

GABA_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron GABA Synthesis GABA Synthesis Vesicular GABA Transporter (VGAT) Vesicular GABA Transporter (VGAT) GABA Synthesis->Vesicular GABA Transporter (VGAT) loads GABA Vesicle GABA Vesicular GABA Transporter (VGAT)->GABA Vesicle into GABA GABA Vesicle->GABA Release GABA_A Receptor GABAA Receptor GABA->GABA_A Receptor Binds to GABA_B Receptor GABAB Receptor GABA->GABA_B Receptor Binds to GAT1 GAT1 GABA->GAT1 Uptake Inhibitory Signal Inhibitory Signal GABA_A Receptor->Inhibitory Signal generates GABA_B Receptor->Inhibitory Signal generates GAT1->GABA Vesicle Recycling This compound Analog This compound Analog This compound Analog->GAT1 Inhibits

Caption: The GABAergic synapse and the inhibitory action of this compound analogs.

Overcoming the Blood-Brain Barrier: The Rise of Lipophilic Analogs

The primary hurdle in transforming this compound into a viable therapeutic agent was its poor CNS penetration. The zwitterionic nature of the molecule at physiological pH makes it too polar to passively diffuse across the BBB. The key innovation, therefore, was the attachment of lipophilic moieties to the piperidine nitrogen. This strategy not only masked the polar amine but also increased the overall lipophilicity of the molecule, facilitating its entry into the brain.

This approach led to the development of the clinically successful anticonvulsant, Tiagabine. Tiagabine features a lipophilic side chain containing two thiophene rings attached to the this compound scaffold. This modification significantly enhances its ability to cross the BBB and results in a potent and selective inhibitor of GAT1.[1]

SAR_General cluster_0 Core Scaffold cluster_1 Key Modification for BBB Penetration cluster_2 Resulting Analog Nipecotic_Acid This compound (Piperidine-3-carboxylic acid) Lipophilic_Group Lipophilic Group (R) - Increases Lipophilicity - Masks Polar Amine Nipecotic_Acid->Lipophilic_Group N-Substitution Analog N-Substituted this compound Analog Potent & BBB-Permeable GABA Uptake Inhibitor Lipophilic_Group->Analog

Caption: General strategy for improving the pharmacokinetic properties of this compound.

Structure-Activity Relationship: A Deeper Dive

The development of this compound analogs has been a journey of systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

N-Substituents: The Key to Potency and Selectivity

The nature of the lipophilic N-substituent is the most critical determinant of a this compound analog's activity.

  • Aromatic and Heteroaromatic Rings: The introduction of bulky, lipophilic groups containing aromatic or heteroaromatic rings, such as the diphenylmethylene group in SK&F 89976-A and the dithienylbutenyl group in Tiagabine, was a major breakthrough. These groups are thought to interact with a hydrophobic pocket in the GAT1 transporter.[5]

  • Linker Length and Rigidity: The length and flexibility of the linker connecting the this compound ring to the terminal aromatic moiety also play a crucial role. A four-carbon atom spacer, as seen in some cis-alkene analogs, has been shown to yield high potency at GAT1.[7]

  • Triaryl Derivatives and GAT-3 Selectivity: While most efforts have focused on GAT-1 selective inhibitors, the synthesis of triarylthis compound derivatives has led to the discovery of ligands with moderate affinity and selectivity for the glial GABA transporter, GAT-3. For instance, (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid displays an IC50 of 5 µM at GAT-3, while being significantly less potent at GAT-1 (>200 µM).[4]

The Piperidine Ring: More Than Just a Scaffold

While N-substitution has been the primary focus, modifications to the piperidine ring itself have also been explored.

  • Chirality: The stereochemistry of the carboxylic acid group at the 3-position is critical for activity. The (R)-enantiomer of this compound is generally more potent than the (S)-enantiomer.

  • C-Substitution: The introduction of substituents at other positions on the piperidine ring has been investigated to explore their impact on activity and selectivity. For example, introducing a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility in some series of compounds.[8]

Comparative Performance of this compound Analogs

The following tables summarize the in vitro potency and in vivo efficacy of key this compound analogs, providing a quantitative basis for comparison.

Table 1: In Vitro Potency of Selected this compound Analogs against GABA Transporters

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Reference
(R)-Nipecotic Acid 14---[9]
Tiagabine 0.04 (hGAT-1)171 (rGAT-2)1700 (hGAT-3)622 (hBGT-1)[6]
(S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid >200215140[4]
DDPM-2571 pIC50 = 8.29 ± 0.02---[5]

Note: hGAT and rGAT refer to human and rat transporters, respectively. pIC50 is the negative logarithm of the IC50 value.

Table 2: In Vivo Anticonvulsant Activity of Selected this compound Analogs

CompoundSeizure ModelAnimal ModelED50 (mg/kg)Reference
Compound 10 (2,4(1H)-Diarylimidazole derivative) Maximal Electroshock (MES)Mouse61.7[10]
Compound 13 (2,4(1H)-Diarylimidazole derivative) Maximal Electroshock (MES)Mouse46.8[10]
Valproic Acid (for comparison) Maximal Electroshock (MES)Mouse1.962 mmol/kg[11]

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols for Evaluation

The robust evaluation of novel this compound analogs relies on standardized in vitro and in vivo assays.

In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes (resealed nerve terminals) or cells expressing specific GAT subtypes.

GABA_Uptake_Assay cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Measurement Synaptosome Prep Prepare Synaptosomes from Rat Brain Incubate Incubate Synaptosomes with Test Compound and [3H]GABA Synaptosome Prep->Incubate Filter Rapid Filtration to Separate Synaptosomes Incubate->Filter Scintillation Quantify [3H]GABA Uptake via Scintillation Counting Filter->Scintillation

Caption: Workflow for the in vitro GABA uptake inhibition assay.

Detailed Protocol:

  • Synaptosome Preparation:

    • Homogenize fresh rat cerebral cortex in ice-cold 0.32 M sucrose solution.[12]

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in a suitable buffer (e.g., Krebs-Ringer-HEPES).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.[13]

    • Initiate the uptake by adding a known concentration of [³H]GABA.[14]

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).[13]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.[6]

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radiolabel.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition of [³H]GABA uptake for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anticonvulsant Activity Assessment in Rodent Models

Several well-established rodent models are used to assess the in vivo efficacy of potential anticonvulsant drugs.

Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds that prevent seizure spread and is predictive of efficacy against generalized tonic-clonic seizures.[15]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that raise the seizure threshold and is predictive of efficacy against absence seizures.[16]

Audiogenic Seizure Models (e.g., DBA/2 Mice): These models utilize sound-induced seizures and are valuable for screening compounds against reflex epilepsies.[11]

General Protocol for Anticonvulsant Testing:

  • Animal Acclimatization: Acclimate animals to the testing environment for several days before the experiment.

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal, oral) at various doses.

  • Seizure Induction: At the time of expected peak drug effect, induce seizures using the appropriate method (e.g., corneal electrical stimulation for MES, subcutaneous injection of PTZ, or exposure to a high-intensity sound for audiogenic seizures).

  • Observation and Scoring: Observe the animals for a defined period and score the seizure severity or note the presence or absence of a specific seizure endpoint (e.g., tonic hindlimb extension in the MES test).

  • Data Analysis: Determine the ED50 value, the dose of the drug that protects 50% of the animals from the seizure endpoint, using probit analysis.[11]

Conclusion and Future Directions

The journey from the polar, BBB-impermeable this compound to the clinically effective, lipophilic analog Tiagabine is a testament to the power of medicinal chemistry in overcoming pharmacokinetic challenges. The core principle of increasing lipophilicity through N-substitution has proven to be a highly successful strategy. The ongoing exploration of different lipophilic moieties, linker strategies, and modifications to the piperidine ring continues to yield novel compounds with improved potency and selectivity for different GAT subtypes.

Future research in this area will likely focus on:

  • Developing GAT Subtype-Selective Inhibitors: While GAT-1 has been the primary target, inhibitors selective for GAT-2, GAT-3, and BGT-1 could offer new therapeutic avenues with potentially different side-effect profiles.

  • Prodrug Strategies: Further investigation into prodrug approaches, such as esterification of the carboxylic acid, may lead to compounds with enhanced oral bioavailability and CNS penetration.

  • Multi-Target Ligands: Combining GABA uptake inhibition with other mechanisms of action, such as GABAA receptor modulation, could lead to synergistic therapeutic effects.

The continued refinement of the this compound scaffold holds significant promise for the development of the next generation of therapies for epilepsy and other neurological disorders characterized by GABAergic dysfunction.

References

A Researcher's Guide to Cross-Validating Nipecotic Acid's GABAergic Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of GABAergic modulation is paramount for advancing neuroscience research and therapeutic discovery. This guide provides an in-depth technical comparison of Nipecotic acid, a classic GABA reuptake inhibitor, with other key GABAergic modulators. By cross-validating its effects, we can achieve a more comprehensive understanding of its pharmacological profile and its potential applications.

This document moves beyond a simple recitation of facts, offering insights into the causal relationships between experimental design, mechanism of action, and observed outcomes. Every protocol described is designed to be a self-validating system, ensuring the scientific integrity of your findings.

Unraveling the Mechanisms of GABAergic Modulation

The delicate balance between neuronal excitation and inhibition is fundamental to a healthy central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter, and its modulation is a key strategy for treating a range of neurological and psychiatric disorders.[1] GABAergic modulators can be broadly categorized based on their mechanism of action. This guide will focus on four distinct mechanisms, exemplified by this compound and three other well-characterized compounds:

  • GABA Reuptake Inhibition (this compound): this compound blocks the GABA transporters (GATs), primarily GAT1, which are responsible for removing GABA from the synaptic cleft.[1] This inhibition leads to an accumulation of GABA in the synapse, prolonging its inhibitory effect. It is important to note that while its primary action is GAT inhibition, at higher concentrations, this compound can also directly activate GABA-A receptors.[2]

  • GABA-A Receptor Agonism (Muscimol): Muscimol is a potent agonist that directly binds to and activates the GABA-A receptor, mimicking the effect of GABA and leading to neuronal hyperpolarization.[3]

  • GABA-A Receptor Positive Allosteric Modulation (Diazepam): Diazepam, a benzodiazepine, binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, thereby potentiating the inhibitory effect of the endogenous neurotransmitter.[4]

  • GABA-A Receptor Antagonism (Gabazine): Gabazine is a competitive antagonist that binds to the GABA-A receptor at the same site as GABA, but it does not activate the receptor. Instead, it blocks GABA from binding, thereby inhibiting its inhibitory action.[5]

To visualize these distinct mechanisms at the synapse, the following diagram illustrates the points of intervention for each compound.

GABAergic_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic Presynaptic Neuron GABA GABA presynaptic->GABA Release GABA_vesicle GABA Vesicles GAT1 GABA Transporter (GAT1) GAT1->presynaptic GABA->GAT1 Reuptake GABAA_R GABA-A Receptor GABA->GABAA_R Binds to postsynaptic Postsynaptic Neuron GABAA_R->postsynaptic Inhibition Nipecotic_Acid This compound Nipecotic_Acid->GAT1 Inhibits Muscimol Muscimol Muscimol->GABAA_R Activates (Agonist) Diazepam Diazepam Diazepam->GABAA_R Potentiates (PAM) Gabazine Gabazine Gabazine->GABAA_R Blocks (Antagonist)

Caption: Mechanisms of Action of Different GABAergic Modulators.

Quantitative Comparison of Potency and Efficacy

A critical aspect of cross-validation is the quantitative comparison of the potency and efficacy of different compounds. The following table summarizes key in vitro parameters for this compound and the selected GABAergic modulators, compiled from various studies. It is important to consider that experimental conditions can influence these values.

CompoundPrimary Mechanism of ActionParameterValueReference
This compound GABA Reuptake Inhibitor (GAT1)IC₅₀ (GABA Uptake)~10 µM[2]
GABA-A Receptor Agonist (at high conc.)EC₅₀ (Channel Activation)~300 µM[2]
Muscimol GABA-A Receptor AgonistEC₅₀ (GABA-A Receptor Activation)~1 µM[4]
Diazepam GABA-A Receptor Positive Allosteric ModulatorEC₅₀ (Potentiation of GABA response)~65 nM[6]
Gabazine GABA-A Receptor AntagonistIC₅₀ (GABA-A Receptor Antagonism)~0.2 µM[7]

Experimental Protocols for Cross-Validation

To empirically cross-validate the effects of this compound, a multi-tiered approach employing in vitro and in vivo methodologies is essential. The following protocols provide a framework for these investigations.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To characterize and compare the effects of this compound, Muscimol, Diazepam, and Gabazine on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Rationale: This technique allows for the direct measurement of ion channel activity in response to drug application, providing insights into the specific effects on neuronal excitability. By comparing the effects of this compound to known GABAergic modulators, we can dissect its dual mechanism of action.

Step-by-Step Methodology:

  • Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) or cultured primary neurons.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Cell Identification: Identify target neurons under a microscope.

  • Whole-Cell Configuration: Establish a whole-cell recording configuration.

  • Drug Application: Apply GABA or the test compounds (this compound, Muscimol, Diazepam, Gabazine) via a perfusion system.

  • Data Acquisition: Record GABA-evoked currents in voltage-clamp mode.

  • Analysis: Measure the amplitude, kinetics, and reversal potential of the currents. For Diazepam, assess the potentiation of sub-maximal GABA-evoked currents. For Gabazine, evaluate the inhibition of GABA-evoked currents. For this compound, test its effect on synaptic currents and, at higher concentrations, its ability to directly evoke a current.

Patch_Clamp_Workflow start Start prep Prepare Brain Slices or Neuronal Culture start->prep setup Set up Patch-Clamp Rig prep->setup identify Identify Target Neuron setup->identify patch Establish Whole-Cell Configuration identify->patch apply_gaba Apply GABA (Control) patch->apply_gaba record_control Record Baseline Current apply_gaba->record_control apply_drug Apply Test Compound (this compound, Muscimol, Diazepam, or Gabazine) record_control->apply_drug record_drug Record Current in Presence of Drug apply_drug->record_drug washout Washout record_drug->washout record_washout Record Post-Washout Current washout->record_washout analyze Analyze Data (Amplitude, Kinetics) record_washout->analyze end End analyze->end

Caption: Workflow for Whole-Cell Patch-Clamp Experiments.

In Vivo Microdialysis: Measuring Extracellular GABA Levels

Objective: To determine the in vivo effects of systemically or locally administered this compound and other GABAergic modulators on extracellular GABA concentrations in a specific brain region (e.g., hippocampus, prefrontal cortex).

Rationale: This technique provides a dynamic measure of neurotransmitter levels in the living brain, offering a direct assessment of a compound's ability to alter GABAergic tone. Comparing this compound's effect to other modulators helps to understand its impact on the overall GABA system in a physiological context. For instance, a GABA reuptake inhibitor is expected to increase extracellular GABA, while a receptor agonist or PAM would not directly affect GABA levels but would alter the postsynaptic response.

Step-by-Step Methodology:

  • Surgical Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect baseline dialysate samples to establish basal extracellular GABA levels.

  • Drug Administration: Administer the test compound (e.g., this compound) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.[8]

  • Data Interpretation: Express the changes in GABA levels as a percentage of the baseline.

Behavioral Assays: Assessing Functional Outcomes

Objective: To compare the behavioral effects of this compound with those of other GABAergic modulators in validated animal models of anxiety and seizures.

Rationale: Behavioral assays provide a crucial link between the molecular and cellular effects of a compound and its potential therapeutic application. Cross-validation in these models helps to establish a more complete pharmacological profile.

Principle: This test is based on the innate aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Step-by-Step Methodology:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Drug Administration: Administer the test compound (e.g., this compound, Diazepam) at a predetermined time before the test.

  • Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Principle: PTZ is a GABA-A receptor antagonist that induces seizures. Anticonvulsant compounds can prevent or delay the onset of these seizures.[7]

Step-by-Step Methodology:

  • Animals: Use mice or rats.

  • Drug Administration: Administer the test compound (e.g., this compound, Diazepam) at a predetermined time before PTZ injection.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, intraperitoneally).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., Racine scale).

  • Data Collection: Record the latency to the first seizure, the duration of seizures, and the seizure severity score.

  • Analysis: Compare the seizure parameters between the drug-treated and control groups. A delay in seizure onset, a reduction in seizure duration, and a lower seizure score indicate anticonvulsant activity.

Interpreting the Cross-Validated Data: A Holistic View

The true power of this cross-validation approach lies in the synthesis of data from these different experimental levels.

  • Connecting In Vitro to In Vivo: Electrophysiological data can explain the cellular basis for the in vivo observations. For example, the potentiation of GABAergic currents by Diazepam in patch-clamp experiments directly correlates with its anxiolytic and anticonvulsant effects in behavioral models. For this compound, its ability to increase extracellular GABA, as measured by microdialysis, is the underlying mechanism for its anticonvulsant properties.

  • Dissecting Mechanisms: By comparing the effects of this compound to compounds with more specific mechanisms, we can better understand its profile. For instance, if this compound produces a behavioral effect that is not replicated by the GABA-A agonist Muscimol, it suggests that the effect is likely mediated by GABA reuptake inhibition rather than direct receptor activation. Conversely, if an effect is blocked by the antagonist Gabazine, it confirms the involvement of GABA-A receptors.

  • Identifying Potential Liabilities: This comparative approach can also help to identify potential side effects. For example, while both this compound and Diazepam can have anticonvulsant effects, Diazepam is known to cause sedation.[5] Cross-validation in behavioral tests that also measure locomotor activity can help to differentiate the desired anticonvulsant effects from unwanted sedative side effects.

The following diagram illustrates the logical flow of the cross-validation process, from understanding the mechanism to predicting the functional outcome.

Cross_Validation_Logic cluster_mechanism Mechanism of Action cluster_invitro In Vitro Validation cluster_invivo_neurochem In Vivo Neurochemistry cluster_invivo_behavior In Vivo Behavior cluster_interpretation Interpretation & Cross-Validation mechanism This compound: GAT1 Inhibition Muscimol: GABA-A Agonism Diazepam: GABA-A PAM Gabazine: GABA-A Antagonism electrophysiology Whole-Cell Patch-Clamp (Measure Synaptic Currents) mechanism->electrophysiology Predicts effect on neuronal excitability microdialysis Microdialysis (Measure Extracellular GABA) mechanism->microdialysis Predicts effect on GABA levels behavior Elevated Plus Maze (Anxiety) PTZ-Induced Seizures (Epilepsy) electrophysiology->behavior Explains cellular basis of behavior interpretation Synthesize Data - Correlate in vitro & in vivo findings - Differentiate primary vs. off-target effects - Predict therapeutic potential & side effects electrophysiology->interpretation microdialysis->behavior Explains neurochemical basis of behavior microdialysis->interpretation behavior->interpretation

Caption: A logical workflow for the cross-validation of GABAergic compounds.

Conclusion and Future Directions

The cross-validation of this compound's effects with other GABAergic modulators provides a robust framework for understanding its pharmacological profile. By integrating data from in vitro electrophysiology, in vivo microdialysis, and behavioral assays, researchers can gain a comprehensive and nuanced view of its mechanism of action and functional consequences. This multi-faceted approach is not only crucial for characterizing novel compounds but also for refining our understanding of the complex role of the GABAergic system in health and disease.

Future studies should aim to conduct direct comparative experiments using these different modalities within the same study to minimize inter-experimental variability. Furthermore, exploring the effects of these compounds on different GABA-A receptor subunit compositions will provide even greater insight into their specific actions within distinct neuronal circuits.

References

Enhancing CNS Delivery of GABA Uptake Inhibitors: An In Vivo Efficacy Comparison of Nipecotic Acid Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Modulating Synaptic GABA Levels

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS). Its role in maintaining neuronal excitability is critical, and deficits in GABAergic neurotransmission are implicated in a range of neurological disorders, most notably epilepsy.[1][2][3] A key mechanism for regulating GABA levels in the synaptic cleft is its reuptake by GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells.[1][2] Inhibition of these transporters presents a logical therapeutic strategy to increase synaptic GABA concentrations, thereby enhancing inhibitory signaling and suppressing neuronal hyperexcitability.

Nipecotic acid has long been recognized as one of the most potent in vitro inhibitors of GATs.[1][4][5] However, its therapeutic potential has been severely hampered by its physicochemical properties. As a hydrophilic and zwitterionic molecule, this compound is unable to efficiently cross the blood-brain barrier (BBB), rendering it inactive when administered systemically.[1][3][5][6] This has spurred the development of various prodrug strategies aimed at masking the polar functional groups of this compound, thereby increasing its lipophilicity and facilitating its entry into the CNS. Once across the BBB, these prodrugs are designed to undergo enzymatic cleavage, releasing the active this compound.

This guide provides a comparative analysis of the in vivo efficacy of several key classes of this compound prodrugs, focusing on the experimental data that underpins their development. We will delve into the rationale behind different prodrug designs, compare their anticonvulsant activities in established preclinical models, and provide detailed protocols for the evaluation of such compounds.

Strategic Approaches to this compound Prodrug Design

The fundamental principle behind this compound prodrugs is to transiently modify its structure to enhance brain penetration. The two primary strategies employed are:

  • Lipophilic Esterification: This involves the formation of an ester linkage with a lipophilic moiety. This masks the carboxylic acid group of this compound, increasing its overall lipid solubility and facilitating passive diffusion across the BBB.

  • Carrier-Mediated Transport (CMT): This more targeted approach involves conjugating this compound to a molecule that is a substrate for an endogenous transporter at the BBB.[7] This "Trojan horse" strategy hijacks natural nutrient transport systems to shuttle the prodrug into the brain.

The in vivo efficacy of these approaches is critically dependent on a delicate balance: the prodrug must be stable enough in systemic circulation to reach the BBB, capable of crossing the barrier, and yet susceptible to enzymatic hydrolysis within the brain to release the active parent drug.

Comparative In Vivo Efficacy of this compound Prodrugs

The anticonvulsant activity of this compound prodrugs is typically evaluated in rodent models of seizures. Common models include the pentylenetetrazole (PTZ)-induced seizure test and audiogenic seizure models in susceptible mouse strains like DBA/2.[1][4][5] These models allow for the determination of key efficacy parameters such as the median effective dose (ED50) required to protect against seizures.

Lipophilic Ester Prodrugs

Simple alkyl and aryl esters of this compound represent the most direct approach to increasing lipophilicity.

  • (+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC): This m-nitrophenyl ester of this compound demonstrated the ability to penetrate the brain more readily than the parent compound.[8] In mouse models, MNPC provided protection against convulsions induced by various chemoconvulsants.[8]

Prodrug Animal Model Challenge Agent ED50 (mg/kg, s.c.) Time of Peak Effect Reference
MNPCMouseBicuculline (clonic)157.860 min[8]
MNPCMouseBicuculline (tonic)138.860 min[8]
MNPCMouseIsoniazid (tonic)76.760 min[8]
MNPCMousePicrotoxin (clonic)224.960 min[8]
MNPCMousePTZ (clonic)235.960 min[8]

Table 1: Anticonvulsant activity of the this compound ester, MNPC.

Carrier-Mediated Transport Prodrugs

This strategy leverages specific transporters at the BBB to improve brain uptake.

  • Amino Acid Conjugates: By linking this compound to an amino acid, the resulting prodrug can target amino acid transporters like the large neutral amino acid transporter 1 (LAT1).[1][2][5]

    • Nipecotic Tyrosine Ester: This prodrug showed a significant dose-dependent anticonvulsant activity in DBA/2 mice susceptible to audiogenic seizures, whereas this compound itself was inactive.[4] This suggests that the tyrosine ester is actively transported across the BBB, likely via an amino acid transport system, and subsequently hydrolyzed to release this compound.[4][7]

    • This compound-L-Serine Ester: This prodrug was designed to target LAT1 and demonstrated significant antiepileptic activity in the PTZ-induced convulsion model in mice.[1][5] HPLC analysis confirmed improved BBB penetration of the prodrug compared to this compound.[1][5] At doses of 15 mg/kg and 30 mg/kg (i.p.), the L-serine prodrug significantly delayed the onset of convulsions, an effect comparable to the established GAT inhibitor, tiagabine.[1]

  • Carnitine Conjugate: A "double prodrug" approach has been explored by conjugating this compound with L-carnitine.[9] This strategy aims to utilize carnitine transporters at the BBB for brain entry. The concept is that upon hydrolysis, both active this compound and potentially beneficial L-carnitine are released.[9]

Experimental Workflow and Protocols

The in vivo evaluation of this compound prodrugs follows a standardized workflow designed to assess efficacy and potential neurotoxicity.

G cluster_0 Preclinical Evaluation Workflow synthesis Prodrug Synthesis & Characterization stability In Vitro Stability Assays (Plasma, Brain Homogenate) synthesis->stability animal_model Animal Model Selection (e.g., DBA/2 or CD-1 Mice) stability->animal_model dosing Prodrug Administration (i.p. or s.c.) animal_model->dosing challenge Seizure Induction (e.g., PTZ or Auditory Stimulus) dosing->challenge neurotox Neurotoxicity Assessment (Rota-rod Test) dosing->neurotox observation Observation & Scoring (Latency, Seizure Severity) challenge->observation pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis observation->pk_pd neurotox->pk_pd

Caption: Workflow for in vivo evaluation of this compound prodrugs.

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is a standard method for screening potential anticonvulsant drugs.

1. Animals:

  • Male Swiss albino or CD-1 mice (20-25 g) are commonly used.

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals with free access to food and water under a 12-hour light/dark cycle.

2. Drug Preparation and Administration:

  • Prepare the this compound prodrug in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Administer the prodrug intraperitoneally (i.p.) or subcutaneously (s.c.) at various doses to different groups of mice.

  • Include a vehicle control group and a positive control group (e.g., tiagabine).

3. Seizure Induction:

  • At a predetermined time after prodrug administration (e.g., 30 or 60 minutes), administer a subcutaneous injection of PTZ at a convulsant dose (e.g., 100 mg/kg).[1]

4. Observation:

  • Immediately after PTZ injection, place each mouse in an individual observation cage.

  • Observe the animals for a period of 30 minutes.

  • Record the latency (time to onset) of the first myoclonic jerk and generalized clonic-tonic seizures.

  • Score the severity of the seizures.

  • Record the incidence of mortality.

5. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

  • The percentage of animals protected from seizures in each group is calculated.

  • The ED50 value can be determined using probit analysis.

Protocol: Rota-rod Test for Neurotoxicity

This test is crucial for assessing whether the anticonvulsant effects of a prodrug are accompanied by motor impairment.

1. Apparatus:

  • A standard rota-rod apparatus with a rotating rod (e.g., 3 cm diameter) is used.

2. Training:

  • Train the mice on the rota-rod at a constant speed (e.g., 10-15 rpm) for a few days prior to the experiment until they can remain on the rod for a set period (e.g., 120 seconds).

3. Testing:

  • On the test day, administer the prodrug or vehicle to the trained mice.

  • At various time points after administration (coinciding with the efficacy studies), place the mice on the rotating rod.

  • Record the time each mouse remains on the rod (latency to fall).

  • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates potential neurotoxicity.[1]

Mechanism of Action: From Prodrug to Active Inhibitor

The overarching mechanism involves the successful delivery of the prodrug into the brain, followed by its conversion to this compound.

G cluster_0 Prodrug Activation and GABAergic Enhancement prodrug_blood Prodrug in Systemic Circulation bbb Blood-Brain Barrier prodrug_blood->bbb Transport prodrug_brain Prodrug in Brain bbb->prodrug_brain esterases Brain Esterases prodrug_brain->esterases Hydrolysis nipecotic_acid This compound (Active Drug) esterases->nipecotic_acid gat GABA Transporter (GAT) nipecotic_acid->gat Inhibition gaba_uptake GABA Reuptake Blocked gat->gaba_uptake gaba_synapse Increased Synaptic GABA Concentration gaba_uptake->gaba_synapse inhibition Enhanced GABAergic Inhibition gaba_synapse->inhibition

Caption: Mechanism of action of this compound prodrugs in the CNS.

Conclusion and Future Directions

The development of this compound prodrugs represents a classic and effective strategy to overcome the pharmacokinetic limitations of a potent but CNS-impermeable parent molecule. Both increasing lipophilicity and hijacking carrier-mediated transport systems have proven to be viable approaches for achieving in vivo efficacy in preclinical models of epilepsy.[1][4][7][8] The data clearly indicates that while this compound is inactive systemically, its prodrugs can exhibit significant, dose-dependent anticonvulsant effects.[4]

Future research will likely focus on optimizing the balance between BBB permeability and the rate of conversion to this compound within the brain. The ideal prodrug would exhibit high brain uptake with minimal systemic exposure to the intact prodrug, coupled with a controlled release of this compound to maintain therapeutic concentrations. Furthermore, exploring prodrugs that can selectively target GAT subtypes may offer more refined therapeutic effects with potentially fewer side effects. The continued application of the rigorous in vivo testing workflows outlined in this guide will be paramount to identifying the next generation of clinically successful GABA uptake inhibitors.

References

A Senior Application Scientist's Guide to Benchmarking New GABA Uptake Inhibitors Against Nipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, most notably epilepsy.[2][3] Consequently, the molecular machinery governing GABAergic tone represents a prime target for therapeutic intervention.

A key component of this machinery is the family of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft and extracellular space, thereby terminating its inhibitory signal.[4][5] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2] Inhibition of these transporters offers a direct mechanism to elevate extracellular GABA levels and enhance inhibitory neurotransmission.

For decades, Nipecotic acid has served as the foundational benchmark for GAT inhibition in preclinical research. While a potent inhibitor, its utility is hampered by a lack of subtype selectivity and poor blood-brain barrier penetration.[6][7] This has spurred the development of a new generation of GAT inhibitors with improved pharmacokinetic profiles and greater selectivity.

This guide provides a comprehensive framework for benchmarking these novel GABA uptake inhibitors against the classical standard, this compound. We will delve into the critical experimental workflows, from in vitro characterization to in vivo validation, offering not just protocols, but the scientific rationale that underpins them. Our focus will be on two prominent examples of newer inhibitors: the GAT-1 selective drug Tiagabine , and the more recently characterized NNC 05-2090 , which exhibits a different selectivity profile.

The Inhibitors: A Comparative Overview

A thorough understanding of the pharmacological properties of each inhibitor is paramount before embarking on experimental comparisons.

CompoundPrimary Target(s)Key Characteristics
This compound Non-selective GAT inhibitorThe classical benchmark; poor blood-brain barrier penetration; acts as a substrate for the transporter.[8][9]
Tiagabine Highly selective GAT-1 inhibitorMarketed as an antiepileptic drug; lipophilic derivative of this compound with good CNS penetration.[5][10]
NNC 05-2090 Moderately selective for BGT-1 (mGAT-2)A newer research compound with a distinct selectivity profile compared to Tiagabine; also shows affinity for α1- and D2-receptors.[11][12]

Part 1: In Vitro Characterization - Establishing Potency and Selectivity

The initial step in benchmarking a new GAT inhibitor is to determine its potency and selectivity profile across the different GAT subtypes. This is typically achieved through in vitro radioligand uptake assays.

Experimental Workflow: [³H]GABA Uptake Assay

This assay directly measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

GABAUptakeAssay cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_detection Detection & Analysis cell_culture Culture HEK293 cells stably expressing a single GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1) plating Plate cells in 96-well scintillant-coated plates cell_culture->plating incubation Allow cells to adhere and grow to confluency plating->incubation wash Wash cells with Krebs-Ringer-HEPES (KRH) buffer incubation->wash preincubation Pre-incubate with varying concentrations of test inhibitor (e.g., NNC 05-2090) or benchmark (this compound) wash->preincubation initiate_uptake Add [³H]GABA to initiate uptake preincubation->initiate_uptake incubation_gaba Incubate for a defined period (e.g., 20 minutes) at 37°C initiate_uptake->incubation_gaba terminate_uptake Terminate uptake by washing with ice-cold KRH buffer incubation_gaba->terminate_uptake scintillation Measure intracellular [³H]GABA using a microplate scintillation counter terminate_uptake->scintillation data_analysis Calculate IC50 values by plotting % inhibition vs. log[inhibitor] scintillation->data_analysis

Caption: Workflow for the in vitro [³H]GABA uptake inhibition assay.

Detailed Protocol: [³H]GABA Uptake Assay

Rationale for Cell Line Selection: Human Embryonic Kidney (HEK293) cells are a common choice for this assay as they do not endogenously express GATs, providing a "clean" background for studying the activity of a single, exogenously expressed transporter subtype.[9][13] This is crucial for accurately determining subtype selectivity.

Materials:

  • HEK293 cells stably transfected with human GAT-1, GAT-2, GAT-3, or BGT-1

  • 96-well scintillant-coated microplates (e.g., Cytostar-T plates)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Test compounds (this compound, Tiagabine, NNC 05-2090) dissolved in an appropriate vehicle (e.g., DMSO)

Procedure:

  • Cell Culture and Plating:

    • Culture the specific GAT-expressing HEK293 cell lines under standard conditions.

    • Trypsinize and plate the cells into 96-well scintillant-coated plates at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with KRH buffer.

    • Prepare serial dilutions of the test compounds and the benchmark (this compound) in KRH buffer.

  • Inhibition Assay:

    • Add 50 µL of the compound dilutions to the appropriate wells.

    • Add 50 µL of KRH buffer containing [³H]GABA (final concentration typically in the low micromolar range) to all wells to initiate the uptake reaction.

    • Incubate the plate at 37°C for 20 minutes. The short incubation time ensures measurement of the initial uptake rate.

  • Termination and Measurement:

    • Terminate the uptake by washing the wells three times with ice-cold KRH buffer. This stops the transport process and removes extracellular [³H]GABA.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake from wells containing a high concentration of a known GAT inhibitor (e.g., Tiagabine for GAT-1).

    • Subtract non-specific uptake from all other values to obtain specific uptake.

    • Calculate the percentage inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Interpreting the Data: A Comparative Look at Selectivity
InhibitorhGAT-1 (Ki, µM)hGAT-2 (Ki, µM)hGAT-3 (Ki, µM)hBGT-1 (Ki, µM)
This compound ~19~41~15~1.4
Tiagabine 0.07>100>100>100
NNC 05-2090 1941151.4

Note: Data compiled from multiple sources for illustrative purposes.[6][7][11]

This table clearly demonstrates the distinct selectivity profiles. Tiagabine is highly selective for GAT-1.[4][6] In contrast, this compound and NNC 05-2090 show broader activity, with NNC 05-2090 displaying a moderate preference for BGT-1.[11]

Part 2: In Vivo Evaluation - Assessing Functional Consequences

While in vitro assays are essential for determining molecular interactions, in vivo studies are necessary to understand how these interactions translate into physiological effects within a complex biological system. In vivo microdialysis is a powerful technique for measuring changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[14]

Experimental Workflow: In Vivo Microdialysis

MicrodialysisWorkflow cluster_surgery Surgical Preparation cluster_dialysis Microdialysis Procedure cluster_analysis Sample Analysis anesthesia Anesthetize rodent model (e.g., rat) stereotaxic Implant guide cannula stereotaxically into the target brain region (e.g., hippocampus) anesthesia->stereotaxic recovery Allow for post-operative recovery stereotaxic->recovery probe_insertion Insert microdialysis probe through the guide cannula recovery->probe_insertion perfusion Perfuse with artificial cerebrospinal fluid (aCSF) probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline drug_admin Administer test inhibitor (e.g., Tiagabine) systemically (i.p.) or locally via reverse dialysis baseline->drug_admin sample_collection Collect dialysate samples at regular intervals drug_admin->sample_collection hplc Analyze GABA concentrations in dialysate using HPLC with fluorescence detection sample_collection->hplc data_analysis Calculate % change from baseline GABA levels hplc->data_analysis

Caption: Workflow for in vivo microdialysis to measure extracellular GABA.

Detailed Protocol: In Vivo Microdialysis

Rationale for Brain Region Selection: The hippocampus is a region of significant interest for epilepsy research due to its role in seizure generation.[8][15] It has a well-characterized GABAergic system, making it an ideal location to study the effects of GAT inhibitors. The ventral tegmental area (VTA) is another relevant region, particularly for studying the rewarding and addictive properties of drugs.[16][17]

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Test compounds

  • HPLC system with a fluorescence detector

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula aimed at the dorsal hippocampus.

    • Allow the animal to recover for at least 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe into the guide cannula.

    • Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours.

    • Collect 3-4 baseline dialysate samples (e.g., every 20 minutes).

    • Administer the test compound (e.g., this compound, Tiagabine, or NNC 05-2090) via intraperitoneal (i.p.) injection.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • GABA Analysis:

    • Analyze the GABA concentration in each dialysate sample using HPLC with pre-column derivatization and fluorescence detection.

  • Data Analysis:

    • Express the GABA concentration in each sample as a percentage of the average baseline concentration.

    • Compare the time course and magnitude of the increase in extracellular GABA between the different inhibitors.

Expected Outcomes and Interpretation
  • This compound: Due to its poor blood-brain barrier penetration, systemic administration may produce only modest increases in extracellular GABA. Direct perfusion into the brain via reverse dialysis would be expected to cause a significant local increase.[16]

  • Tiagabine: Systemic administration should lead to a robust and sustained increase in extracellular GABA in the hippocampus, consistent with its potent GAT-1 inhibition.[10]

  • NNC 05-2090: The in vivo effects of NNC 05-2090 are less well-characterized but would be expected to differ from Tiagabine due to its different selectivity profile. Its effects may be more pronounced in brain regions with higher expression of BGT-1 and GAT-3.[18]

Part 3: In Vivo Functional Assays - Linking Molecular Activity to Therapeutic Potential

The ultimate goal of developing new GAT inhibitors is often to treat neurological disorders like epilepsy. Therefore, it is crucial to assess their functional efficacy in relevant animal models.

Animal Models of Epilepsy
  • Maximal Electroshock (MES) Test: A model of generalized tonic-clonic seizures.

  • Pentylenetetrazol (PTZ) Seizure Test: A model of generalized myoclonic seizures.

  • Audiogenic Seizures in DBA/2 Mice: A model of reflex epilepsy.[12]

Comparative Anticonvulsant Profile
InhibitorMES Test (ED50, µmol/kg)Audiogenic Seizures (ED50, µmol/kg)
Tiagabine > 801
NNC 05-2090 7319

Note: Data compiled from multiple sources for illustrative purposes.[12][18]

These data reveal that while Tiagabine is highly potent in the audiogenic seizure model, NNC 05-2090 shows greater efficacy in the MES model.[12][18] This suggests that inhibitors with different GAT subtype selectivities may have distinct therapeutic profiles, highlighting the importance of benchmarking against a range of functional assays. The differential effects could be attributed to the distinct roles and localizations of GAT-1 versus other GAT subtypes in different seizure networks.[18]

Conclusion: A Roadmap for Future GAT Inhibitor Development

This guide has outlined a systematic approach to benchmarking new GABA uptake inhibitors against the established standard, this compound. By combining rigorous in vitro characterization of potency and selectivity with in vivo assessments of neurochemical and functional effects, researchers can build a comprehensive profile of novel compounds.

The comparison of Tiagabine and NNC 05-2090 illustrates a critical point: there is no single "best" inhibitor. The optimal pharmacological profile will depend on the specific therapeutic indication. The high selectivity of Tiagabine for GAT-1 has proven effective for certain types of seizures.[10] However, the broader spectrum of activity of compounds like NNC 05-2090 may offer advantages in other contexts.[18]

Future research should continue to explore the therapeutic potential of inhibitors targeting GAT-2, GAT-3, and BGT-1, both alone and in combination with GAT-1 selective agents. The experimental frameworks presented here provide a robust foundation for these exciting and clinically relevant investigations.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Nipecotic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper disposal of nipecotic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a piperidine-3-carboxylic acid and a known GABA reuptake inhibitor, this compound is a valuable tool in neuroscience research.[1][2] However, its hazardous properties necessitate a rigorous and informed approach to waste management. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to manage chemical waste with the highest degree of scientific integrity and safety.

Hazard Profile and Inherent Risks of this compound

Before handling disposal, a thorough understanding of the compound's risks is essential. This compound is classified as a hazardous substance primarily due to its irritant properties.[3][4][5][6] Exposure can lead to adverse health effects, making strict adherence to safety protocols non-negotiable.

Key Hazards Associated with this compound:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[3][4][5][6][7][8]

  • Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.[3][4][5][6][7][8]

  • Respiratory Tract Irritation (H335): Inhalation of the solid dust can irritate the respiratory system.[3][4][5][6][8][9]

These classifications are based on the Globally Harmonized System (GHS) and are critical for correct labeling and handling procedures.

Hazard ClassificationGHS Hazard CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[3][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[3][6]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[3][6]

Furthermore, this compound is incompatible with strong oxidizing agents .[5][9] Co-mingling this waste with oxidizers can lead to vigorous, exothermic reactions, posing a significant fire or explosion risk. This chemical incompatibility is the primary driver for the segregation protocols outlined below.

The Regulatory Framework: A Foundation of Compliance

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA), establishes the "cradle-to-grave" management system for hazardous waste.[10][11][12] This principle holds the generator of the waste—the laboratory—responsible for its safe management from creation to final disposal.[12]

Your institution's Environmental Health & Safety (EHS) department is your primary partner in achieving compliance. They provide the necessary resources, training, and licensed contractors for the final disposal of hazardous materials. Never attempt to dispose of this compound through standard municipal waste streams or sanitary sewers, as this is a serious regulatory violation and poses a threat to public health and the environment.[10][13]

Standard Operating Procedure (SOP) for this compound Waste Disposal

This protocol provides a self-validating system for the routine collection and disposal of this compound waste, including pure unused compound, contaminated labware (e.g., weigh boats, gloves), and solutions.

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate this compound waste at the point of generation.[14]

  • Action: Designate a specific waste stream for this compound and materials contaminated with it.

  • Causality: Segregation prevents accidental mixing with incompatible chemicals, such as strong oxidizers, thereby mitigating the risk of dangerous reactions.[13][14] This waste should be classified as a non-halogenated, solid organic acid waste.

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount to preventing leaks and ensuring safe handling.

  • Action: Select a container made of a material compatible with this compound (e.g., high-density polyethylene - HDPE). The container must be in good condition, free of damage, and equipped with a secure, leak-proof screw cap.[10][14]

  • Labeling: The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label and fill it out completely with the following information:

    • Full Chemical Name: "this compound"

    • Constituents: List all components if it is a mixed waste.

    • Hazards: Clearly indicate "Irritant."

  • Causality: Proper containment and labeling, as mandated by OSHA and the EPA, ensures that anyone handling the container is immediately aware of its contents and the associated risks, preventing improper handling or accidental exposure.[10][14][15]

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA).[14]

  • Action: Store the sealed waste container in your designated SAA, which should be at or near the point of waste generation.[14] Place the primary container within a larger, secondary containment bin to prevent the spread of material in case of a leak.[13][14]

  • Causality: The SAA protocol ensures that hazardous waste is kept under the control of trained laboratory personnel in a secure, low-traffic area, minimizing the risk of spills and unauthorized access.[14] The container must remain closed at all times except when waste is being added.[14]

Step 4: Arranging for Final Disposal

The final step is the transfer of waste to trained EHS professionals.

  • Action: Monitor the level of waste in the container. When it is nearly full, or if it has been in the SAA for an extended period (typically not to exceed one year), submit a chemical waste pickup request to your institution's EHS department.[14]

  • Causality: EHS personnel are trained and equipped to handle, transport, and consolidate hazardous waste for final disposal by a licensed contractor, ensuring the process is completed in full compliance with all federal, state, and local regulations.[13][16]

This compound Disposal Workflow start Waste Generation identify Step 1: Identify & Segregate (Solid Organic Acid Waste) start->identify contain Step 2: Use Labeled, Compatible Container identify->contain store Step 3: Store in SAA (Secondary Containment) contain->store check_full Container Full or Time Limit Reached? store->check_full check_full->store No contact_ehs Step 4: Request EHS Pickup check_full->contact_ehs Yes end Compliant Disposal contact_ehs->end Spill Response Decision Tree spill Spill Occurs assess Assess Spill Size & Risk spill->assess small Small & Controllable? assess->small large Large or Uncontrolled small->large No ppe Don Full PPE small->ppe Yes evacuate EVACUATE AREA large->evacuate cleanup Contain, Clean & Decontaminate ppe->cleanup dispose Dispose of Cleanup Materials as Hazardous Waste cleanup->dispose alert ALERT EHS / EMERGENCY (From Safe Location) evacuate->alert secure SECURE AREA (Prevent Re-entry) alert->secure

References

Navigating the Safe Handling of Nipecotic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Nipecotic acid, with a focus on personal protective equipment (PPE) and operational and disposal plans. By moving beyond a simple checklist and explaining the causality behind these crucial safety measures, we aim to build a deeper understanding and foster a culture of safety in your laboratory.

Understanding the Risks: Hazard Profile of this compound

This compound and its derivatives are classified as hazardous substances that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5] The solid, often crystalline, nature of this compound means that dust particles can easily become airborne during handling, posing an inhalation risk.[4][6]

Table 1: Hazard Identification for this compound

Hazard ClassGHS CategoryDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][4][5]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][2][4][5]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation.[1][2][4][5]

Given these hazards, a multi-layered approach to personal protection is essential to prevent accidental exposure.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following recommendations are based on a comprehensive risk assessment of its chemical properties and potential routes of exposure.

Core PPE Requirements
  • Eye and Face Protection: Chemical safety goggles that conform to European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[1][6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear protective gloves that have been inspected for integrity before use.[7] Given that no single glove material is impervious to all chemicals indefinitely, it's crucial to select gloves made of a material resistant to this compound and to change them frequently, especially if contact is known or suspected.[8]

  • Skin and Body Protection: A long-sleeved laboratory coat is required to protect the skin from accidental contact.[1]

  • Respiratory Protection: When handling larger quantities or when there is a potential for dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][9] For small-scale laboratory use, a dust mask (type N95 or equivalent) is recommended.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]

  • Keep the container tightly closed when not in use.[7]

Step 2: Weighing and Aliquoting

This stage presents the highest risk of generating airborne dust particles.

  • Preparation: Before starting, ensure that the weighing area is clean and uncluttered. Have all necessary equipment, including a calibrated balance, weighing paper or boat, spatula, and waste container, readily available.

  • Engineering Controls: Whenever possible, perform weighing operations within a chemical fume hood or a ventilated balance enclosure to capture any dust generated.

  • PPE: Don all required PPE as outlined in the previous section.

  • Procedure:

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of this compound to the weighing vessel.

    • Close the primary container immediately after weighing.

    • Carefully transfer the weighed compound to your experimental setup.

  • Cleanup: Clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

Step 3: Dissolution and Use in Experiments
  • Solvent Addition: When dissolving this compound, add the solvent slowly to the solid to minimize splashing.

  • Contingency: Keep a spill kit readily accessible in the event of an accidental release.

Emergency Procedures: Responding to Exposure and Spills

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][7][10]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1]

Accidental Release Measures
  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the spilled solid and place it into a suitable, labeled container for disposal.[4][6]

    • Avoid creating dust during the cleanup process.[4][6]

    • Clean the spill area with a damp cloth and decontaminate it.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety (EHS) department for assistance.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Characterization: All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, should be considered hazardous waste.

  • Collection:

    • Collect solid waste in a clearly labeled, sealed container.

    • Collect liquid waste (e.g., solutions of this compound) in a separate, labeled, and sealed container.

  • Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Do not dispose of this compound down the drain or in the regular trash.[7]

    • Consult with your institution's EHS department for specific disposal procedures, which may include incineration by a licensed chemical destruction facility.[7]

Visualizing the Workflow

To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows for handling this compound safely.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_verification Final Check A Assess Risks: - Skin/Eye Irritant - Respiratory Irritant B Gather Required PPE: - Lab Coat - Goggles - Gloves - Respirator (if needed) A->B C 1. Don Lab Coat B->C D 2. Don Respirator/Mask (if required) C->D E 3. Don Eye Protection (Goggles) D->E F 4. Don Gloves (over cuffs of lab coat) E->F G Ready for Handling F->G

Caption: PPE Donning Sequence for this compound Handling.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Solid Waste: - Excess this compound - Contaminated Weigh Paper - Contaminated PPE C Collect in Labeled Hazardous Waste Container (Solid) A->C B Liquid Waste: - Unused Solutions - Contaminated Solvents D Collect in Labeled Hazardous Waste Container (Liquid) B->D E Arrange for Pickup by Institutional EHS C->E D->E F Licensed Chemical Waste Facility E->F

Caption: Waste Disposal Workflow for this compound.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring their safety and the integrity of their work while fostering a responsible laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nipecotic acid
Reactant of Route 2
Nipecotic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.